molecular formula C6H15Br2NO2 B11933389 Bromo-PEG2-NH2 hydrobromide

Bromo-PEG2-NH2 hydrobromide

Número de catálogo: B11933389
Peso molecular: 293.00 g/mol
Clave InChI: UTXUCMOCFRUGSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromo-PEG2-NH2 hydrobromide is a useful research compound. Its molecular formula is C6H15Br2NO2 and its molecular weight is 293.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H15Br2NO2

Peso molecular

293.00 g/mol

Nombre IUPAC

2-[2-(2-bromoethoxy)ethoxy]ethanamine;hydrobromide

InChI

InChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H

Clave InChI

UTXUCMOCFRUGSY-UHFFFAOYSA-N

SMILES canónico

C(COCCOCCBr)N.Br

Origen del producto

United States

Foundational & Exploratory

The Versatile Role of Bromo-PEG2-NH2 Hydrobromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, the development of novel molecular entities capable of precise intervention in disease pathways is paramount. Among the critical tools in the bioconjugation chemist's arsenal (B13267) is Bromo-PEG2-NH2 hydrobromide, a heterobifunctional linker that has gained significant traction, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a reactive bromo group, a nucleophilic amine, and a hydrophilic di-ethylene glycol (PEG2) spacer, provides a versatile platform for the synthesis of complex bioconjugates. This technical guide offers an in-depth exploration of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its utility.

Core Principles and Applications

This compound is a PEG-based linker primarily employed in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1]

The strategic design of this compound allows for a modular and efficient assembly of PROTACs:

  • Amine Group (-NH2): The primary amine serves as a versatile nucleophile for conjugation to a ligand for the protein of interest (warhead) or the E3 ligase. This is typically achieved through amide bond formation with a carboxylic acid-functionalized binding moiety, often facilitated by coupling agents such as HATU or EDC.[2]

  • Bromo Group (-Br): The bromo group acts as a good leaving group in nucleophilic substitution reactions. This end of the linker is often reacted with a nucleophilic site on the other binding moiety, such as a phenol (B47542) or an amine, to complete the PROTAC structure.

  • PEG2 Spacer: The short polyethylene (B3416737) glycol chain imparts several beneficial properties. It enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3] The flexibility of the PEG linker is also crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

While the primary application is in PROTACs, the fundamental reactivity of this compound also makes it a suitable building block for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs). In this context, it can be used to connect a cytotoxic payload to a monoclonal antibody, again leveraging its dual reactivity for sequential conjugation.

Physicochemical and Performance Data

The length and composition of the linker in a PROTAC are critical determinants of its physicochemical properties and its efficacy in promoting protein degradation. The inclusion of a PEG2 spacer, as found in this compound, influences these parameters.

PropertyAlkyl LinkerPEG2 LinkerPEG4 Linker
Molecular Weight ( g/mol ) ~785.9~831.9~919.0
cLogP 4.23.52.8
Topological Polar Surface Area (Ų) 165.2174.5193.0
Hydrogen Bond Donors 444
Hydrogen Bond Acceptors 111214
Rotatable Bonds 182230

Table 1: Illustrative Impact of PEG Linker Length on the Physicochemical Properties of a BRD4-Targeting PROTAC. Data is compiled from publicly available research for representative PROTACs and serves for comparative purposes.[4]

The enhanced hydrophilicity imparted by the PEG linker generally leads to a lower calculated logP (cLogP) and a higher topological polar surface area (TPSA), which can improve solubility. However, this must be balanced with the potential for reduced passive cell permeability.

PROTAC LinkerDC50 (nM)Dmax (%)Permeability (PAMPA) Pe (10⁻⁶ cm/s)
Alkyl 50 - 100>90Moderate-High
PEG2 10 - 50>95Moderate
PEG4 5 - 20>95Low-Moderate

Table 2: Representative Influence of PEG Linker Length on Degradation Efficiency and Permeability. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are illustrative and cell-line dependent. Permeability data is generalized from Parallel Artificial Membrane Permeability Assays (PAMPA).[4]

Generally, shorter PEG linkers like PEG2 can provide a good balance between improved solubility and sufficient cell permeability to achieve potent protein degradation.[3]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. The following are generalized protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Amide Coupling of the Amine Group

This protocol describes the formation of an amide bond between the amine group of Bromo-PEG2-NH2 and a carboxylic acid-functionalized ligand (e.g., a warhead for the protein of interest).

Materials:

  • Carboxylic acid-functionalized POI ligand

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) and additional DIPEA (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-PEG2-Br intermediate.

Protocol 2: Nucleophilic Substitution with the Bromo Group

This protocol outlines the reaction of the bromo-terminated intermediate with a nucleophilic E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a phenolic hydroxyl group).

Materials:

  • POI-PEG2-Br intermediate from Protocol 1

  • Nucleophilic E3 ligase ligand (e.g., hydroxy-pomalidomide)

  • A suitable base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Reagents for work-up and purification

Procedure:

  • Dissolve the POI-PEG2-Br intermediate (1.0 equivalent) and the nucleophilic E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add the base (e.g., K2CO3, 3.0 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Evaluation of Protein Degradation by Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination catalyzes Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into PROTAC_Synthesis_Workflow POI_COOH POI Ligand (-COOH) Amide_Coupling Amide Coupling (HATU, DIPEA) POI_COOH->Amide_Coupling Bromo_PEG_NH2 Bromo-PEG2-NH2 Bromo_PEG_NH2->Amide_Coupling Intermediate POI-PEG2-Br Intermediate Amide_Coupling->Intermediate Nuc_Sub Nucleophilic Substitution (Base, Heat) Intermediate->Nuc_Sub E3_Ligand_Nuc E3 Ligase Ligand (Nucleophile) E3_Ligand_Nuc->Nuc_Sub Final_PROTAC Final PROTAC Nuc_Sub->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50/Dmax) Detection->Analysis

References

An In-depth Technical Guide to Bromo-PEG2-NH2 Hydrobromide: Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NH2 hydrobromide is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899), followed by bromination of the hydroxyl group, and culminating in the deprotection of the amine to yield the final hydrobromide salt.

Step 1: Boc Protection of 2-(2-aminoethoxy)ethanol

The initial step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to prevent its reaction in the subsequent bromination step. This reaction is typically carried out in the presence of a base.

Experimental Protocol:

  • Materials: 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-(2-aminoethoxy)ethanol in THF.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product, Boc-NH-PEG2-OH, is purified by column chromatography.

Step 2: Bromination of Boc-NH-PEG2-OH

The hydroxyl group of the Boc-protected intermediate is then converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions. Phosphorus tribromide (PBr₃) is a common reagent for this transformation.[1][2][3]

Experimental Protocol:

  • Materials: Boc-NH-PEG2-OH, Phosphorus tribromide (PBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-NH-PEG2-OH in anhydrous DCM and cool the solution in an ice bath.

    • Slowly add phosphorus tribromide to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude product, Boc-NH-PEG2-Br, which can be purified by flash chromatography.

Step 3: Deprotection of Boc-NH-PEG2-Br

The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, and the use of hydrobromic acid (HBr) conveniently yields the desired hydrobromide salt.

Experimental Protocol:

  • Materials: Boc-NH-PEG2-Br, Hydrobromic acid (HBr) in acetic acid.

  • Procedure:

    • Dissolve Boc-NH-PEG2-Br in a solution of HBr in acetic acid.

    • Stir the reaction at room temperature for a few hours.

    • Monitor the deprotection by TLC.

    • Upon completion, the product is precipitated by the addition of a non-polar solvent like diethyl ether.

    • The precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Quantitative Data Summary:

StepProductStarting MaterialReagentsTypical YieldPurity
1Boc-NH-PEG2-OH2-(2-aminoethoxy)ethanolBoc₂O, TEA>90%>95%
2Boc-NH-PEG2-BrBoc-NH-PEG2-OHPBr₃80-90%>95%
3Bromo-PEG2-NH2·HBrBoc-NH-PEG2-BrHBr/Acetic Acid>95%>97%

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Synthesis Pathway Diagram:

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Boc-NH-PEG2-OH Boc-NH-PEG2-OH 2-(2-aminoethoxy)ethanol->Boc-NH-PEG2-OH Boc₂O, TEA Boc-NH-PEG2-Br Boc-NH-PEG2-Br Boc-NH-PEG2-OH->Boc-NH-PEG2-Br PBr₃ Bromo-PEG2-NH2 HBr Bromo-PEG2-NH2 HBr Boc-NH-PEG2-Br->Bromo-PEG2-NH2 HBr HBr/Acetic Acid PROTAC_Assembly_Workflow cluster_workflow PROTAC Synthesis Workflow POI_Ligand POI Ligand (-COOH) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Amide Coupling Bromo_PEG2_NH2 Bromo-PEG2-NH2·HBr Bromo_PEG2_NH2->POI_Linker PROTAC Final PROTAC Molecule POI_Linker->PROTAC Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (-XH, X=S, NH) E3_Ligand->PROTAC PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

References

Bromo-PEG2-NH2 Hydrobromide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of Bromo-PEG2-NH2 hydrobromide, a heterobifunctional PEG-based linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document collates available data, outlines detailed experimental protocols for property assessment, and presents a logical workflow for its application in PROTAC development.

Core Properties of this compound

This compound is a chemical tool used to conjugate a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[1] Its structure, featuring a bromo group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine group in its hydrobromide salt form, dictates its physicochemical properties. The PEG spacer is incorporated to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published in commercial datasheets, an estimation can be made based on similar compounds and general principles of PEGylated molecules and amine salts.

Table 1: Quantitative and Qualitative Solubility Data

SolventEstimated/Reported SolubilityRemarks
DMSO~10 mM[4]A similar, longer-chain bromo-PEG-amine hydrobromide (Bromo-PEG7-amine hydrobromide) is reported to be soluble at 10 mM in DMSO. This serves as a reasonable estimate.
WaterHighThe hydrobromide salt form of the amine and the hydrophilic PEG chain are expected to confer high aqueous solubility.[2]
Polar Aprotic Solvents (e.g., DMF)SolublePEGylated compounds generally exhibit good solubility in polar aprotic solvents.
Alcohols (e.g., Ethanol, Methanol)SolubleThe polar nature of short-chain alcohols should facilitate dissolution.
Non-polar Organic Solvents (e.g., Hexane, Toluene)Low to InsolubleThe polarity of the molecule suggests poor solubility in non-polar solvents.
Chlorinated Solvents (e.g., DCM)Moderately SolubleSolubility in dichloromethane (B109758) is possible, as seen with some other PEGylated linkers.

Stability Characteristics

The stability of this compound is a critical factor for its storage and handling, as well as for the design of robust synthetic protocols. The molecule's stability is influenced by its three main components: the bromo group, the PEG linker, and the amine hydrobromide salt.

Table 2: Stability Profile under Various Conditions

ConditionExpected StabilityRationale and Potential Degradation Pathways
Storage (Solid)
-20°C, desiccatedHighRecommended storage condition to minimize degradation.
Room TemperatureModerateAs a salt, it is relatively stable, but long-term storage at room temperature is not recommended to prevent potential slow degradation.
In Solution
Aqueous (neutral pH)ModerateThe C-Br bond can undergo slow hydrolysis.[5] The PEG ether linkages are generally stable.
Aqueous (acidic, pH < 4)Moderate to HighThe amine hydrobromide is stable. The C-Br bond is relatively stable to acid hydrolysis.
Aqueous (basic, pH > 8)LowThe free amine form is more nucleophilic and could potentially lead to self-reaction or other degradation pathways. The C-Br bond is susceptible to nucleophilic attack by hydroxide (B78521) ions.
Protic Solvents (e.g., alcohols)ModerateSimilar to aqueous solutions, with a possibility of solvolysis of the C-Br bond.
Aprotic Solvents (e.g., DMSO, DMF)HighGenerally stable when stored under anhydrous conditions.
Specific Reagents
Nucleophiles (e.g., thiols, amines)Low (Reactive)The bromo group is a good leaving group and is intended to react with nucleophiles in conjugation reactions.[6]
Strong Oxidizing AgentsLowThe PEG chain and amine group can be susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the solubility of a compound under specific aqueous buffer conditions.[7][8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[9][10]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, or filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Analyze both the standards and the saturated supernatant by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.

Protocol for Stability Assessment using HPLC

This protocol allows for the quantitative assessment of the stability of this compound over time under various conditions.[11][12]

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different media to be tested (e.g., PBS at pH 4, 7.4, and 9; 50% acetonitrile (B52724)/water).

  • Incubation: Store the solutions at a specific temperature (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Detection is typically done using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The stability is reported as the percentage of the parent compound remaining relative to the initial time point (t=0). A degradation profile can be generated by plotting the percentage of the parent compound remaining against time.

Application in PROTAC Synthesis and Relevant Workflows

This compound serves as a heterobifunctional linker in the modular synthesis of PROTACs. The bromo group and the amine group provide orthogonal reactive handles for the sequential or convergent attachment of the two required ligands.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves two key steps: the reaction of one of the functional groups of the linker with the E3 ligase ligand, followed by the reaction of the remaining functional group with the target protein ligand (or vice versa).

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Linker Bromo-PEG2-NH2 Hydrobromide Step1 Step 1: Amide Coupling (e.g., EDC, HATU) Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., with a carboxylic acid) E3_Ligand->Step1 POI_Ligand Target Protein Ligand (e.g., with a nucleophile like -SH or -OH) Step2 Step 2: Nucleophilic Substitution POI_Ligand->Step2 Intermediate Linker-E3 Ligand Intermediate Step1->Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Intermediate->Step2

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Workflow for Stability-Indicating HPLC Method Development

A crucial aspect of developing and characterizing PROTACs is ensuring the analytical methods can distinguish the intact molecule from any degradation products.

HPLC_Method_Dev cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Analyze Analyze Stressed Samples and Control Acid->Analyze Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->Analyze Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analyze Optimize Optimize Separation (Mobile Phase, Gradient, Column) Analyze->Optimize Assess Peak Purity and Resolution Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Method Validated Stability-Indicating HPLC Method Validate->Method

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs, with its PEG component offering advantages in terms of solubility. While specific quantitative data is limited, this guide provides a framework for its use and evaluation based on data from similar compounds and established analytical protocols. The provided experimental methodologies for solubility and stability assessment will enable researchers to thoroughly characterize this linker and the resulting PROTACs, ensuring robust and reliable data in drug discovery and development programs.

References

Bromo-PEG2-NH2 Hydrobromide: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3026677-03-9

This technical guide provides an in-depth overview of Bromo-PEG2-NH2 hydrobromide, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and the underlying mechanisms of its utility.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional molecule featuring a bromo group at one end and an amino group (as a hydrobromide salt) at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. Its primary application lies in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The precise length of the linker is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3026677-03-9N/A
Molecular Formula C6H15Br2NOMedchemExpress[1]
Molecular Weight 293.00 g/mol MedchemExpress[1][2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and MethanolN/A
Purity Typically >95%N/A
Storage Store at -20°CN/A

Application in PROTAC Technology

PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple target protein molecules.

The role of the this compound linker is to optimally position the POI and the E3 ligase to facilitate efficient ubiquitination.

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process:

  • Reaction with the E3 Ligase Ligand: The amino group of this compound can be reacted with a carboxylic acid group on an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands) through an amide bond formation reaction. This is typically carried out in the presence of a coupling agent such as HATU or EDC.

  • Reaction with the Target Protein Ligand: The bromo group on the other end of the linker is a good leaving group and can react with a nucleophile (e.g., a phenol, amine, or thiol) on the target protein ligand via a nucleophilic substitution reaction.

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the specific E3 ligase and target protein ligands being used, a general workflow for the synthesis and evaluation of a PROTAC can be outlined.

General Synthetic Protocol
  • Step 1: Amide Coupling. Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as DMF. Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents). Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. Upon completion, the product is typically purified by reverse-phase HPLC.

  • Step 2: Nucleophilic Substitution. Dissolve the product from Step 1 (1 equivalent) and the target protein ligand (1 equivalent) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (2-3 equivalents) to facilitate the reaction. Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS. The final PROTAC is then purified by reverse-phase HPLC.

PROTAC Evaluation Workflow

A typical workflow for evaluating the efficacy of a newly synthesized PROTAC involves a series of in vitro assays:

  • Binding Assays: Determine the binding affinity of the PROTAC for both the target protein and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation Assays: Confirm the formation of the ternary complex using methods like Fluorescence Resonance Energy Transfer (FRET) or pull-down assays.

  • Western Blotting: Treat cancer cell lines with the PROTAC at various concentrations and time points. Perform western blotting to quantify the levels of the target protein and assess the extent of degradation.

  • Cell Viability Assays: Evaluate the effect of target protein degradation on cell proliferation and viability using assays such as MTT or CellTiter-Glo.

Visualizing Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling Linker Bromo-PEG2-NH2·HBr Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Nucleophilic Substitution POI_Ligand POI Ligand (with nucleophile) POI_Ligand->Final_PROTAC

Caption: A general two-step synthesis workflow for PROTACs.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic synthesis of these powerful new therapeutic agents. A thorough understanding of its properties and the general principles of PROTAC design and evaluation, as outlined in this guide, is essential for researchers working at the forefront of targeted protein degradation. As the field of PROTACs continues to expand, the strategic use of linkers like this compound will undoubtedly play a pivotal role in the development of novel therapies for a wide range of diseases.

References

Bromo-PEG2-NH2 hydrobromide molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Bromo-PEG2-NH2 hydrobromide is a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol for its application, and the mechanistic framework in which it operates.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in chemical synthesis.

PropertyValue
Molecular Weight 293.00 g/mol [1][2][3][4][]
Molecular Formula C₆H₁₅Br₂NO₂[2][3][4][]
SMILES String NCCOCCOCCBr.[H]Br[2][3][4]
CAS Number 3026677-03-9[2]

Chemical Structure

The structure of this compound features a short polyethylene (B3416737) glycol (PEG) chain, which enhances solubility, flanked by a reactive bromo group and an amino group, allowing for sequential conjugation.

Chemical structure of this compound.

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][6][7][8] The bifunctional nature of this linker allows for the covalent attachment of a ligand for the POI to one end and a ligand for an E3 ligase to the other.[8]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Representative Experimental Protocol for PROTAC Synthesis

While specific reaction conditions will vary depending on the exact nature of the Protein of Interest (POI) ligand and the E3 ligase ligand, the following provides a general, representative protocol for the synthesis of a PROTAC using a bifunctional linker such as this compound. This protocol assumes a two-step synthesis.

Step 1: Conjugation of the E3 Ligase Ligand to the Linker

This step involves the reaction of the amino group of this compound with an activated carboxylic acid on the E3 ligase ligand.

  • Materials:

    • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide).

    • This compound.

    • Amide coupling reagents (e.g., HATU, HOBt).

    • A non-nucleophilic base (e.g., DIPEA).

    • Anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 equivalent) and coupling reagents (1.1 equivalents of HATU and HOBt) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand displaces the bromide from the E3 ligase-linker intermediate.

  • Materials:

    • E3 ligase-linker intermediate from Step 1.

    • POI ligand with a nucleophilic functional group (e.g., a phenol (B47542) or thiol).

    • A suitable base (e.g., potassium carbonate or cesium carbonate).

    • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add the base (2.0-3.0 equivalents) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow

The synthesis of a PROTAC is a sequential process that requires careful planning and execution. The diagram below outlines the logical workflow for the two-step synthesis described above.

PROTAC_Synthesis_Workflow Start Start Step1 Step 1: Couple E3 Ligand to Linker Start->Step1 Purify1 Purification 1 (Chromatography) Step1->Purify1 Step2 Step 2: Couple POI Ligand to E3 Ligand-Linker Purify1->Step2 Purify2 Purification 2 (Prep-HPLC) Step2->Purify2 Characterize Characterization (LC-MS, NMR) Purify2->Characterize End Final PROTAC Characterize->End

A typical workflow for the two-step synthesis of a PROTAC.

References

A Beginner's Guide to Utilizing PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique significantly enhances the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the fundamental principles of bioconjugation with PEG linkers, delving into the core chemistries, quantitative effects, and detailed experimental protocols. By leveraging the information within, researchers can better design and execute PEGylation strategies to optimize the performance of their bioconjugates.

Introduction to PEG Linkers and PEGylation

Polyethylene Glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] PEG linkers are chemically functionalized forms of PEG that act as spacers to connect two or more molecular entities.[2][3] The process of attaching these PEG chains to a molecule is termed PEGylation.[4] This modification can "mask" the conjugated molecule from the host's immune system, thereby reducing immunogenicity and antigenicity.[4] Furthermore, PEGylation increases the hydrodynamic size of the molecule, which in turn prolongs its circulation time by reducing renal clearance.[4] It can also enhance the water solubility of hydrophobic drugs and proteins.[3][4]

The properties of a PEGylated bioconjugate can be fine-tuned by altering the length and structure (e.g., linear vs. branched) of the PEG linker.[5] Longer PEG chains generally lead to a more significant increase in the hydrodynamic radius, resulting in a more pronounced effect on circulation half-life.[5] However, it's important to note that increasing the PEG chain length can sometimes negatively impact the biological activity of the conjugated molecule due to steric hindrance.[6]

There are two main classes of PEG linkers: monodispersed and polydispersed.[7] Monodispersed PEGs have a precise, single molecular weight, whereas polydispersed PEGs are a mixture of polymers with a range of molecular weights.[7] The use of monodispersed PEG linkers is rapidly increasing in drug development as they allow for the creation of more homogeneous conjugates with predictable properties.[3]

Core Principles and Benefits of PEGylation

The primary goal of PEGylation is to improve a drug's therapeutic index by optimizing its pharmacokinetic and pharmacodynamic properties.[5] The key benefits of this technology are summarized below:

  • Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for intravenous administration.[3]

  • Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[8]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.[4]

  • Reduced Immunogenicity : The PEG linker can shield antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[8]

  • Improved Pharmacokinetics : By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[5]

  • Modified Biodistribution and Metabolism : PEGylation can alter the distribution of a drug within the body and modify its metabolic pathways.[3]

Quantitative Impact of PEGylation on Drug Properties

The benefits of PEGylation are not merely qualitative; they have been quantified in numerous studies and are evident in the improved performance of many FDA-approved drugs. The following tables summarize the quantitative effects of PEGylation on key drug parameters.

DrugUnmodified Half-LifePEGylated Half-LifeFold Increase
Interferon alfa-2a 2.3 hours[3]50 hours (Peginterferon alfa-2a)[3][9]~21.7
Filgrastim (B1168352) Not specified, requires daily dosing[10]Sustained duration, allowing once-per-cycle dosing (Pegfilgrastim)[1]Enables significantly less frequent dosing
Paclitaxel (in liposomes) 5.05 hours[7][8]17.8 hours (in PEGylated liposomes)[7][8]~3.5
Adenosine Deaminase (ADA) Short, requiring frequent administration[11]Extended, allowing for less frequent dosing and improved metabolic control (Pegademase)[12]Enables effective enzyme replacement therapy
DrugKey Solubility/Immunogenicity Improvement
Paclitaxel PEGylated liposomal formulations significantly improve the solubility of the poorly water-soluble paclitaxel.[13][14]
Adenosine Deaminase (ADA) PEGylation of bovine ADA (Pegademase) reduces its immunogenicity, allowing for long-term treatment of ADA-deficient Severe Combined Immunodeficiency (SCID).[11][12]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.

Common Functional Groups for PEGylation

PEG linkers are typically functionalized with reactive groups at one or both ends to facilitate conjugation.[5] Commonly targeted functional groups on proteins include:

  • Amines (e.g., lysine (B10760008) residues, N-terminus) : This is the most common target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[5]

  • Thiols (e.g., cysteine residues) : Cysteine residues provide a more specific site for PEGylation as they are less abundant than lysines.[5]

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus) : These groups can also be targeted for conjugation.[5]

Key PEGylation Chemistries

Two of the most widely used methods for PEGylation are NHS ester chemistry for targeting amines and maleimide (B117702) chemistry for targeting thiols.

PEG-NHS esters react with the primary amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[5] This reaction is typically carried out at a pH between 7 and 9.[5]

PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[5] This reaction is most efficient at a pH between 6.5 and 7.5.[5]

Types of PEG Linkers

Beyond the reactive end groups, the architecture of the PEG linker itself plays a crucial role in the properties of the final bioconjugate.

  • Linear PEG Linkers : These are straight PEG chains used to connect two functional groups and are commonly used in drug delivery and protein conjugation.[3]

  • Branched PEG Linkers : These linkers have branching points to attach multiple entities, which can be useful for creating multifunctional conjugates and enhancing target specificity.[3]

  • Cleavable PEG Linkers : These are engineered with bonds that can be selectively broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[5][9] This allows for the controlled release of the conjugated molecule at the target site.[5]

  • Bioorthogonal PEG Linkers : These linkers contain reactive groups that do not interact with biological molecules within a living system.[3] This allows for highly specific "click chemistry" reactions to be performed in vivo, which is particularly useful for applications like in vivo imaging and targeted drug delivery.[15][16]

Experimental Protocols

The following sections provide detailed methodologies for two of the most common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to a protein, targeting primary amines.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0)[17]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]

  • Dialysis or gel filtration equipment for purification[13]

Procedure:

  • Protein Preparation : Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[13]

  • PEG-NHS Ester Solution Preparation : Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[13][17] The NHS-ester group hydrolyzes in the presence of moisture, so it is crucial to prepare this solution fresh and avoid storing it.[10][17]

  • Conjugation Reaction : Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently mixing.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17]

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13][17]

  • Quenching : Stop the reaction by adding the quenching buffer.

  • Purification : Remove unreacted PEG-NHS ester and byproducts by dialysis or gel filtration.[13]

  • Storage : Store the purified PEGylated protein under the same conditions as the original protein.[13]

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol details the conjugation of a PEG-Maleimide to a protein, targeting free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[12]

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.[18]

  • Size exclusion chromatography or dialysis equipment for purification[12]

Procedure:

  • Protein Preparation : Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.[18]

  • PEG-Maleimide Solution Preparation : Prepare a stock solution of the PEG-Maleimide in DMSO or DMF.[18]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[12]

  • Incubation : Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[12][19]

  • Purification : Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[12]

Visualizing Workflows and Pathways

General PEGylation Workflow

The following diagram illustrates the general workflow for a typical bioconjugation experiment using a PEG linker.

G General PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule in appropriate buffer C Mix Biomolecule and PEG Linker solutions A->C B Prepare PEG Linker (dissolve in organic solvent) B->C D Incubate under controlled conditions (time, temperature, pH) C->D E Quench Reaction (if necessary) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) F->G G Simplified JAK-STAT Pathway and Peg-IFN-α pegIFN Peg-IFN-α receptor IFN Receptor pegIFN->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes nucleus Nucleus pSTAT->nucleus Translocates ISG Interferon-Stimulated Genes (ISGs) nucleus->ISG Induces Transcription G In Vivo Pre-targeting with Bioorthogonal PEG Linkers cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: In Vivo 'Click' Reaction A Inject Antibody-PEG-Bioorthogonal_Group_1 (e.g., trans-cyclooctene) B Antibody accumulates at target site (e.g., tumor) A->B C Unbound antibody clears from circulation B->C D Inject Payload-PEG-Bioorthogonal_Group_2 (e.g., tetrazine) C->D E Payload circulates and finds the pre-targeted antibody D->E F Bioorthogonal groups react, covalently linking payload to the antibody at the target site E->F G Imaging or therapeutic effect is localized F->G

References

An In-depth Technical Guide to PROTACs: Harnessing the Cell's Disposal System for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to modulate its function, PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent and sustained protein knockdown at sub-stoichiometric concentrations.[4][6]

This technology opens up the possibility of targeting proteins previously considered "undruggable" by conventional inhibitors, as it does not require binding to a functional active site.[] PROTACs have shown immense therapeutic potential in various diseases, including cancer, viral infections, and neurodegenerative disorders.[3][8]

The Crucial Role of the Linker in PROTAC Function

The linker component of a PROTAC is far more than a passive tether; it plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][9] The length, composition, and attachment points of the linker are pivotal in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][10]

The linker's properties directly influence several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The linker's length and flexibility are critical for achieving the optimal spatial arrangement of the POI and E3 ligase to facilitate favorable protein-protein interactions.[9] An improperly designed linker can lead to steric hindrance or unproductive binding orientations, thereby reducing the efficiency of ubiquitination and subsequent degradation.[11]

  • Physicochemical Properties: The chemical nature of the linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[][9] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance hydrophilicity and solubility, while alkyl linkers may improve cell permeability.[][12]

  • Selectivity: The linker can influence the selectivity of a PROTAC for a specific target protein, even among closely related protein family members. Subtle changes in linker composition or length can alter the geometry of the ternary complex, favoring the degradation of one protein over another.[13]

The optimization of the linker is therefore a central challenge in PROTAC design, often requiring the synthesis and evaluation of numerous analogs to identify the optimal balance of properties for a given target and E3 ligase pair.[13]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following table summarizes quantitative data from various studies, illustrating the profound impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20[14]
ERαVHLPEG16~100~80[14]
ERαVHLPEG19~500~60[14]
TBK1VHLAlkyl/Ether<12No degradation-[13]
TBK1VHLAlkyl/Ether21396[13]
TBK1VHLAlkyl/Ether2929276[13]
BTKCRBNPEG2 PEG units>1000-[13]
BTKCRBNPEG≥4 PEG units1-40-[13]
CRBNVHLAlkyl9Potent degradation-[13]
CRBNVHLPEG3 PEG unitsWeak degradation-[13]

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[3][15]

Materials:

  • Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa for BRD4)[3]

  • PROTAC of interest (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-target protein and anti-loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[15]

NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell method to quantitatively measure the formation of the POI-PROTAC-E3 ligase ternary complex using Bioluminescence Resonance Energy Transfer (BRET).[16][17]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins

  • Transfection reagent

  • Opti-MEM™

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132, optional)

  • NanoBRET™ Nano-Glo® Live Cell Reagent (contains HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)

  • Luminometer with 460 nm and 618 nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Incubate for 24-48 hours at 37°C with 5% CO2.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • (Optional) Pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours to distinguish ternary complex formation from degradation.[16]

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[16]

  • Reagent Addition and Signal Measurement:

    • Prepare the NanoBRET™ detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well and incubate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[16]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[16]

In Vitro Ubiquitination Assay (AlphaLISA® Format)

This protocol provides a method to measure the ubiquitination of a target protein in vitro, a critical step in PROTAC-mediated degradation.[18]

Materials:

  • Purified recombinant E1 activating enzyme (e.g., UBE1)

  • Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)

  • Purified recombinant E3 ligase complex (e.g., Cereblon complex)

  • Purified target protein with a tag (e.g., GST-tagged BRD3)

  • PROTAC of interest

  • ATP

  • Biotinylated ubiquitin

  • AlphaLISA® GSH Acceptor beads

  • Streptavidin Donor beads

  • Assay buffer

  • AlphaLISA-compatible plate reader

Procedure:

  • Reaction Setup:

    • Incubate the PROTAC with the E3 ligase complex and the target protein to allow for ternary complex formation.

  • Ubiquitination Reaction:

    • Initiate the ubiquitination reaction by adding the E2 enzyme, ATP, and biotinylated ubiquitin. Finally, add the E1 enzyme.

  • Detection:

    • Stop the reaction and add AlphaLISA® GSH Acceptor beads (which bind to the GST-tagged target protein) and Streptavidin Donor beads (which bind to the biotinylated ubiquitin).

  • Signal Measurement:

    • Incubate in the dark to allow for bead association.

    • Read the plate on an AlphaLISA-compatible reader. The signal generated is directly proportional to the level of target protein ubiquitination.[18]

Visualizations of Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->E3 E1, E2 Proteasome 26S Proteasome UbPOI->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow start PROTAC Synthesis & Design ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET) start->ternary_complex ubiquitination Ubiquitination Assay (e.g., AlphaLISA) ternary_complex->ubiquitination degradation Protein Degradation Assay (e.g., Western Blot) ubiquitination->degradation downstream Downstream Functional Assays (e.g., Cell Viability, Gene Expression) degradation->downstream end Lead Optimization downstream->end

Caption: A typical experimental workflow for the evaluation of PROTACs.

Logical Relationship of PROTAC Components

PROTAC_Components PROTAC PROTAC Warhead Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:warhead->POI Binds to E3 E3 Ubiquitin Ligase PROTAC:e3_ligand->E3 Recruits TernaryComplex Forms Ternary Complex PROTAC:linker->TernaryComplex Enables Formation POI->TernaryComplex E3->TernaryComplex Degradation Induces POI Degradation TernaryComplex->Degradation

Caption: The logical relationship between the components of a PROTAC and its function.

Signaling Pathway of BRD4 Degradation by a PROTAC

BRD4_Pathway cluster_degradation PROTAC-mediated Degradation BRD4_PROTAC BRD4 PROTAC (e.g., dBET6) BRD4 BRD4 BRD4_PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) BRD4_PROTAC->CRBN Recruits BRD4_Degradation BRD4 Degradation cMyc c-Myc Transcription BRD4->cMyc Activates Bcl2 Bcl-2 Transcription BRD4->Bcl2 Activates CellCycle Cell Cycle Progression (e.g., Cyclin D1) BRD4->CellCycle Promotes BRD4_Degradation->cMyc Inhibits BRD4_Degradation->Bcl2 Inhibits BRD4_Degradation->CellCycle Inhibits Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle->Proliferation AR_Pathway cluster_degradation PROTAC-mediated Degradation AR_PROTAC AR PROTAC (e.g., ARD-61) AR Androgen Receptor (AR) AR_PROTAC->AR Binds VHL VHL (E3 Ligase) AR_PROTAC->VHL Recruits AR_Degradation AR Degradation ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to TumorGrowth Prostate Cancer Cell Proliferation & Survival AR_Degradation->TumorGrowth Inhibits Androgen Androgens (e.g., Testosterone) Androgen->AR Activates AR_Targets AR Target Genes (e.g., PSA, NKX3.1) ARE->AR_Targets Regulates Transcription AR_Targets->TumorGrowth Promotes

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, precision and efficacy are paramount. The targeted delivery of potent pharmaceutical agents to specific sites of action while minimizing off-target toxicity remains a central challenge. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology in surmounting this hurdle, acting as versatile molecular bridges that enhance the performance of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies underpinning the use of these critical components in drug development.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol functionalized with two distinct reactive groups at their termini.[1][2] This dual-reactivity is the linchpin of their utility, enabling the sequential and specific conjugation of two different molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1][2] The PEG component itself imparts several advantageous properties, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[2][3]

The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[4]

Core Advantages and Applications

The integration of heterobifunctional PEG linkers into drug delivery systems offers a multitude of benefits that address key challenges in pharmaceutical development.

Enhanced Pharmacokinetics and Stability

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[4][5][6] The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the conjugated molecule, which can:

  • Prolong Circulation Half-Life: By increasing the molecule's effective size, PEGylation reduces renal clearance and shields it from enzymatic degradation, leading to a longer residence time in the bloodstream.[7][8]

  • Reduce Immunogenicity: The PEG shield can mask epitopes on the therapeutic molecule, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[9][10]

  • Improve Solubility: PEG linkers can significantly enhance the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][3]

Precision Targeting and Controlled Release

The distinct reactive ends of heterobifunctional PEG linkers allow for precise control over the architecture of the drug conjugate. This is particularly crucial in the design of targeted therapies like Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker ensures the stable attachment of the drug to the antibody until it reaches the target cell.[1][11]

Furthermore, cleavable heterobifunctional PEG linkers can be engineered to release the drug payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of specific enzymes.[12] This triggered release mechanism enhances the therapeutic window by concentrating the drug's cytotoxic effect at the tumor site.

Applications in Drug Delivery Systems

The versatility of heterobifunctional PEG linkers has led to their widespread use in various drug delivery platforms:

  • Antibody-Drug Conjugates (ADCs): These linkers are integral to the design of ADCs, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, solubility, and pharmacokinetic profile.[11][13]

  • Nanoparticle and Liposome Formulations: PEGylation of nanoparticles and liposomes using heterobifunctional linkers allows for the attachment of targeting ligands to their surface, enabling active targeting of specific tissues or cells. This surface modification also confers "stealth" properties, prolonging their circulation time.[8][14]

  • Peptide and Protein Therapeutics: PEGylation can enhance the stability and half-life of therapeutic peptides and proteins, which are often susceptible to rapid degradation and clearance in vivo.[1][7]

  • PROTACs (Proteolysis-Targeting Chimeras): Heterobifunctional linkers, including those with PEG chains, are used to connect a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of disease-causing proteins.[2]

Quantitative Data on PEGylated Drug Delivery Systems

The following tables summarize key quantitative parameters from various studies on PEGylated drug delivery systems. It is important to note that these values can vary significantly depending on the specific drug, linker, carrier, and experimental conditions.

Drug Delivery System Drug PEG Linker Details Drug Loading Capacity / Encapsulation Efficiency (%) Reference(s)
PEGylated LiposomesDoxorubicin (B1662922)DSPE-PEG2000High Loading: 12.9% (w/w Dox/HSPC), >99.5% EE[15]
Low Loading: 2.4% (w/w Dox/HSPC), >99.5% EE[15]
QuercetinUnlinked-PEG4000~54% EE[16]
PaclitaxelDSPE-PEG2000>90% EE[17]
PEGylated PLGA NanoparticlesDoxorubicinDPPE-PEG~95% EE[18]
Conventional LiposomesGranulocyte-colony stimulating factor (G-CSF)-52.37 ± 3.64% EE[19]
PEGylated LiposomesGentamicin-12 ± 3% EE[19]

Table 1: Drug Loading and Encapsulation Efficiency in PEGylated Systems. EE: Encapsulation Efficiency; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; PLGA: Poly(lactic-co-glycolic acid); DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

| Drug Delivery System | Drug | In Vitro Release Conditions | Cumulative Release (%) and Time | Reference(s) | | :--- | :--- | :--- | :--- | | PEGylated PLGA Nanoparticles | Doxorubicin | Buffered 1% Tween-80, 37°C | >80% over 8-10 days |[18] | | PEGylated Liposomes | Topotecan | Centrifugal ultrafiltration | - |[20][21] | | Polymeric Nanoparticles | Itraconazole | USP apparatus II with centrifugal ultrafiltration, 37°C | ~20% after 100 min |[21] | | | Cholecalciferol | | ~5% after 100 min |[21] | | | Flurbiprofen | | ~99% after 100 min |[21] |

Table 2: In Vitro Drug Release from PEGylated Nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, conjugation, and characterization of heterobifunctional PEG linkers and their conjugates.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-Iodo)

This protocol describes a general method for the synthesis of an alkyne-PEG-iodo linker, which can be further modified for various conjugation chemistries.[2]

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Acetone

  • Silica (B1680970) gel for chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG-OH.

  • Mesylation of Alkyne-PEG-OH:

    • Dissolve alkyne-PEG-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG-OMs.

  • Iodination of Alkyne-PEG-OMs:

    • Dissolve alkyne-PEG-OMs and NaI in acetone.

    • Reflux the mixture for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to yield the final alkyne-PEG-iodo linker.

Conjugation of a Small Molecule to an Antibody using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for conjugating an amine-containing antibody to a thiol-containing small molecule drug using a heterobifunctional NHS-PEG-maleimide linker.[22][23]

Materials:

  • Antibody (amine-containing)

  • Small molecule drug (thiol-containing)

  • Mal-PEGn-NHS Ester crosslinker

  • Amine-Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Thiol-Reaction Buffer (e.g., PBS, pH 6.5-7.0, containing 1-5 mM EDTA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis equipment

  • Quenching reagent (e.g., cysteine)

Procedure:

Step 1: Reaction of NHS Ester with Antibody Amines

  • Prepare a stock solution of the Mal-PEGn-NHS Ester in anhydrous DMSO or DMF.

  • Dissolve the antibody in the Amine-Reaction Buffer.

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, non-reacted crosslinker using a desalting column or dialysis, exchanging the maleimide-activated antibody into the Thiol-Reaction Buffer.

Step 2: Reaction of Maleimide (B117702) with Drug Thiols

  • Immediately add the thiol-containing small molecule drug to the purified maleimide-activated antibody at a defined molar ratio (e.g., 1:1 to 1:5 antibody:drug).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching reagent like cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted drug and other byproducts.

Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and characterization of PEGylated proteins.[4]

4.3.1. Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. It is useful for detecting aggregation and separating PEGylated conjugates from the unconjugated protein.[24]

Materials and Method:

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm[24]

  • Mobile Phase: Aqueous buffer (e.g., 150 mM sodium phosphate, pH 7.0)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase.

  • Analysis: The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger size. High molecular weight aggregates will elute even earlier.

4.3.2. Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to earlier elution from an RP column.

Materials and Method:

  • Column: Jupiter 300 C4[25]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1 mL/min

  • Temperature: 45 °C[25]

  • Detection: UV at 214 nm

  • Analysis: The PEGylated protein will have a shorter retention time compared to the native protein. Different degrees of PEGylation can also be resolved.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are common methods for its determination.[][27]

Method: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. The conjugation of a drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Principle: ADCs with a higher DAR are more hydrophobic and will have a longer retention time on a HIC column.

  • Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.[] DAR = Σ (Peak Area of species * Number of drugs in species) / Σ (Total Peak Area)

In Vitro Drug Release Assay

This protocol describes a dialysis-based method to assess the in vitro release of a drug from PEGylated nanoparticles.[12][18]

Materials:

  • PEGylated drug-loaded nanoparticles

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, with a surfactant like Tween-80 to maintain sink conditions)

  • Shaking incubator or magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Suspend a known amount of the drug-loaded nanoparticles in a specific volume of release medium.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of release medium at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to drug delivery systems utilizing heterobifunctional PEG linkers.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation HER3 HER3 HER3->HER2 Dimerization EGFR EGFR EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: HER2 Signaling Pathway.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage ROS->Apoptosis Mitochondria->ROS Generation

Caption: Doxorubicin's Mechanisms of Action.

ADC_Workflow start Start: Antibody & Drug linker_synthesis Linker Synthesis Heterobifunctional PEG Linker start->linker_synthesis conjugation Conjugation Antibody + Linker + Drug start->conjugation linker_synthesis->conjugation purification Purification e.g., SEC-HPLC conjugation->purification characterization Characterization DAR Analysis (HIC/MS) Aggregation (SEC) Purity (RP-HPLC) purification->characterization invitro In Vitro Evaluation Binding Affinity Cytotoxicity Stability characterization->invitro invivo In Vivo Studies Pharmacokinetics Efficacy Toxicity invitro->invivo end Preclinical Candidate invivo->end

Caption: Preclinical Workflow for ADC Development.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the design and development of advanced drug delivery systems. Their ability to improve solubility, enhance stability, and enable precise, targeted delivery has revolutionized the therapeutic potential of a wide range of molecules, from small molecule drugs to large biologics. A thorough understanding of their properties, combined with robust methodologies for their synthesis, conjugation, and characterization, is essential for harnessing their full potential in creating safer and more effective medicines. The continued innovation in linker technology will undoubtedly pave the way for the next generation of targeted therapies.

References

Unraveling the Proteome's Interactome: An In-depth Technical Guide to Bifunctional Crosslinkers for Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the dynamic interplay of proteins governs virtually all physiological and pathological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function and developing novel therapeutic strategies. Bifunctional crosslinkers have emerged as powerful chemical tools to capture these often transient interactions, providing invaluable insights into protein complex architecture and signaling networks. This technical guide provides a comprehensive exploration of bifunctional crosslinkers in proteomics research, detailing their classification, chemical reactivity, and application in cutting-edge experimental workflows.

The Foundation: Understanding Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents containing two reactive groups connected by a spacer arm.[1] These reactive ends covalently bind to specific functional groups on amino acid residues, effectively "freezing" interacting proteins in their native state.[1] This allows for their subsequent isolation and identification by mass spectrometry (MS), a technique known as cross-linking mass spectrometry (XL-MS).[1]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and the characteristics of their spacer arm.

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are primarily used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[2] They are often employed in studies of protein conformation and polymerization.[2]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for linking dissimilar functional groups, enabling more controlled and specific conjugation of biomolecules.[3] This class is particularly useful for multi-step conjugation procedures, minimizing unwanted side reactions.[4]

  • Photoreactive Crosslinkers: This subset of heterobifunctional crosslinkers contains one reactive group that is activated by UV light.[4] This feature provides temporal control over the cross-linking reaction, allowing for the capture of interactions at specific moments.[4]

The choice of crosslinker is also dictated by the properties of its spacer arm, which determines the distance between the linked residues. Spacer arms can be of varying lengths and can be designed to be cleavable or non-cleavable.

  • Cleavable Crosslinkers: These contain a labile bond within the spacer arm that can be broken under specific conditions, such as by chemical reduction, enzymatic cleavage, or mass spectrometric fragmentation.[5] This feature simplifies data analysis in XL-MS by allowing the identification of individual cross-linked peptides.[1]

  • Non-cleavable Crosslinkers: These form a stable, permanent linkage between proteins.[5] While data analysis can be more complex, they are highly stable and suitable for applications like co-immunoprecipitation where the integrity of the cross-linked complex is paramount.[5]

The Chemistry of Interaction: Reactive Groups and Their Targets

The specificity of a bifunctional crosslinker is determined by its reactive groups, which target specific amino acid side chains.

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups, targeting the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[6] Imidoesters represent another class of amine-reactive groups that form amidine bonds.[6]

  • Sulfhydryl-Reactive Groups: Maleimides, haloacetyls, and pyridyl disulfides are highly specific for the sulfhydryl group of cysteine residues.[7] Maleimides form stable thioether bonds and are widely used in bioconjugation.[7]

  • Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups to form amide bonds with primary amines.[8]

  • Photoreactive Groups: Aryl azides and diazirines are examples of photoreactive groups that, upon UV activation, can react non-specifically with a variety of C-H and N-H bonds in close proximity.[3]

Visualizing the Process: The Cross-Linking Mass Spectrometry (XL-MS) Workflow

The XL-MS workflow is a multi-step process that begins with the cross-linking of proteins and culminates in the identification of interacting partners and their sites of interaction.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Sample Processing cluster_analysis Data Acquisition & Analysis cluster_results Results & Interpretation Protein_Complex Protein Complex / Cell Lysate Crosslinking Cross-linking Reaction Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Protein Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (e.g., SEC, SCX) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX, XiSearch) LC_MSMS->Data_Analysis PPI_Network Protein-Protein Interaction Network Data_Analysis->PPI_Network Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

A generalized experimental workflow for Cross-Linking Mass Spectrometry (XL-MS).

Data-Driven Insights: Quantitative Comparison of Bifunctional Crosslinkers

The choice of crosslinker and the subsequent data analysis pipeline significantly impact the number and quality of identified cross-links. The following tables provide a summary of key quantitative data to aid in experimental design and software selection.

Table 1: Physicochemical Properties of Common Homobifunctional Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?
DSSNHS Ester11.4NoNo
BS3Sulfo-NHS Ester11.4NoYes
DSGNHS Ester7.7NoNo
DSSONHS Ester10.1Yes (MS-cleavable)No
DSBUNHS Ester12.0Yes (MS-cleavable)No
DTSSPSulfo-NHS Ester12.0Yes (Reducible)Yes

Data compiled from various sources, including product datasheets and scientific literature.[8][9]

Table 2: Comparative Performance of XL-MS Data Analysis Software

SoftwareCrosslinker TypeNumber of Inter-protein Cross-links IdentifiedNumber of Intra-protein Cross-links IdentifiedProcessing Time
MeroXDSBU (MS-cleavable)123313< 1 minute
MaxLynxDSBU (MS-cleavable)57Not Reported50 minutes
XiSEARCHDSBU (MS-cleavable)311Not Reported40 minutes
MeroXBS3 (Non-cleavable)45158< 1 minute

Data adapted from a comparative study of XL-MS software using a bacterial membrane protein complex.[1][8]

In Practice: Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments in a typical XL-MS workflow.

Protocol for In Vitro Cross-linking with DSS

This protocol describes the cross-linking of a purified protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., HEPES, PBS)

  • DSS (25 mM stock in anhydrous DMSO, prepare fresh)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup: To your protein sample, add the 25 mM DSS stock solution to a final concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.

  • Proceed to Digestion: The cross-linked sample is now ready for protein digestion.

Protocol for In-Solution Protein Digestion for XL-MS

This protocol outlines the steps for digesting cross-linked protein samples in preparation for mass spectrometry analysis.

Materials:

  • Cross-linked protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Add denaturation buffer to the cross-linked protein sample. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 to 1:100 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 desalting column. The sample is now ready for LC-MS/MS analysis.

Protocol for Enrichment of Cross-linked Peptides by Size Exclusion Chromatography (SEC)

This protocol describes the enrichment of larger cross-linked peptides from smaller, linear peptides.

Materials:

  • Digested and desalted peptide mixture

  • SEC column suitable for peptide separation

  • SEC running buffer (e.g., 30% acetonitrile, 0.1% formic acid)

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the running buffer.

  • Sample Injection: Inject the peptide mixture onto the column.

  • Fractionation: Elute the peptides and collect fractions. Cross-linked peptides, being larger, will elute earlier than the more abundant linear peptides.

  • Pooling and Drying: Pool the early-eluting fractions containing the enriched cross-linked peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: The enriched sample is now ready for analysis.

Elucidating a Signaling Pathway: The Apoptosis Signaling Cascade

Cross-linking mass spectrometry can be a powerful tool to dissect the intricate protein-protein interactions within signaling pathways. The apoptosis, or programmed cell death, pathway is a well-characterized process involving a cascade of protein interactions. XL-MS can be used to capture the transient interactions that occur upon the initiation of apoptosis, providing a detailed map of the signaling complex assembly.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bax Bax Caspase8->Bax Activation (via Bid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Simplified overview of the apoptosis signaling pathway.

In an XL-MS experiment designed to study apoptosis, cells could be treated with an apoptosis-inducing agent. At various time points, the cells would be treated with a cell-permeable crosslinker to capture the protein complexes involved in the signaling cascade. Subsequent enrichment of cross-linked peptides and LC-MS/MS analysis would reveal the specific protein-protein interactions, such as the recruitment of FADD and pro-caspase-8 to the Fas receptor in the extrinsic pathway, or the formation of the apoptosome involving Apaf-1 and pro-caspase-9 in the intrinsic pathway.

Conclusion

Bifunctional crosslinkers, in conjunction with mass spectrometry, provide a powerful and versatile approach for the study of protein-protein interactions.[5] The continuous development of novel cross-linking reagents with diverse functionalities, coupled with advancements in mass spectrometry instrumentation and data analysis software, is expanding the frontiers of proteomics research. By enabling the characterization of complex protein interaction networks in their native cellular context, XL-MS is poised to deliver profound insights into the molecular mechanisms underlying health and disease, thereby accelerating the discovery of new therapeutic targets and diagnostic biomarkers.

References

A Technical Guide to the Fundamental Properties of Hydrobromide Salts in Chemical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fundamental properties of hydrobromide salts, a critical class of compounds utilized extensively as chemical reagents and active pharmaceutical ingredients (APIs). Understanding these properties is paramount for optimizing reaction conditions, developing robust drug formulations, and ensuring the stability and efficacy of chemical products.

Core Physicochemical Properties of Hydrobromide Salts

Hydrobromide salts are formed through the reaction of an organic base, most commonly an amine, with hydrobromic acid (HBr).[1] This acid-base reaction results in the formation of an ionic salt, which often imparts desirable physicochemical characteristics compared to the free base.

Chemical Structure and Acidity

The formation of a hydrobromide salt involves the protonation of a basic functional group, such as an amine, by the highly acidic proton from hydrobromic acid. HBr is a strong acid with a pKa value of approximately -9, indicating its readiness to donate a proton.[2][3][4][5][6] The resulting salt consists of a positively charged organic cation and a bromide anion, held together by ionic bonds.[7][8]

The general reaction for the formation of an amine hydrobromide salt is depicted below:

Caption: General reaction for the formation of a hydrobromide salt.

Solubility

A primary driver for the use of hydrobromide salts, particularly in the pharmaceutical industry, is the significant enhancement of aqueous solubility of poorly soluble basic compounds.[9][10] By converting a neutral organic base into a salt, the resulting ionic character allows for more favorable interactions with polar solvents like water. The solubility of hydrobromide salts is also notable in various organic solvents, particularly polar protic solvents such as alcohols.[11][12]

Stability and Hygroscopicity

The formation of a crystalline salt structure often leads to improved chemical and physical stability of the parent compound.[9] Hydrobromide salts can exhibit a range of hygroscopic behaviors. While some are non-hygroscopic, making them ideal for solid dosage forms, others may be susceptible to moisture uptake.[13][14] The degree of hygroscopicity is a critical parameter to assess during formulation development to ensure product stability and shelf-life.

Quantitative Data of Common Hydrobromide Salts

The following table summarizes key quantitative properties of several commercially significant hydrobromide salts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityOther Solubilities
Dextromethorphan Hydrobromide C₁₈H₂₅NO·HBr·H₂O370.33~126 (with decomposition)Sparingly soluble (1.5 g/100 mL)[10]Freely soluble in alcohol and chloroform; insoluble in ether.[10][11]
Citalopram Hydrobromide C₂₀H₂₁FN₂O·HBr405.30Sparingly soluble in water.[5][9]Soluble in ethanol.[9]
Pyridostigmine Bromide C₉H₁₃BrN₂O₂261.12152 - 154Freely soluble.[15][16]Freely soluble in alcohol and chloroform; practically insoluble in ether, acetone, and benzene.[8][15]
Galantamine Hydrobromide C₁₇H₂₁NO₃·HBr368.27

Experimental Protocols for Characterization

The reliable characterization of hydrobromide salts is essential for quality control and regulatory purposes. The following are standard experimental protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the organic base in the hydrobromide salt.

Methodology:

  • Preparation of the Titrand: Accurately weigh a sample of the hydrobromide salt and dissolve it in a suitable solvent, typically a co-solvent mixture like methanol/water, to ensure complete dissolution.[17]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.[18][19]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Measurement of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the hydrobromide salt in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of the hydrobromide salt to a known volume of the desired solvent (e.g., water, buffer solution, or organic solvent) in a sealed flask.[20][21]

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: Allow the suspension to settle, and then separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved salt in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22]

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of the hydrobromide salt.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the hydrobromide salt onto the DVS instrument's microbalance.[23]

  • Drying: Dry the sample under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature until a stable mass is achieved.

  • Sorption/Desorption Isotherm: Incrementally increase the relative humidity in a stepwise manner (e.g., from 0% to 90% RH in 10% steps), allowing the sample mass to equilibrate at each step.[23] Subsequently, decrease the RH in the same stepwise manner back to 0%.

  • Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[14]

G cluster_workflow Experimental Workflow for Hydrobromide Salt Characterization start Start: Hydrobromide Salt Sample pka pKa Determination (Potentiometric Titration) start->pka solubility Equilibrium Solubility (Shake-Flask Method) start->solubility hygroscopicity Hygroscopicity Assessment (Dynamic Vapor Sorption) start->hygroscopicity end End: Physicochemical Profile pka->end solubility->end hygroscopicity->end

Caption: Workflow for the physicochemical characterization of a hydrobromide salt.

Applications in Research and Development

Role in Organic Synthesis

Hydrobromic acid and its salts are fundamental reagents in organic synthesis. They are commonly used for:

  • Bromination of Alkenes and Alkynes: HBr adds across double and triple bonds to form alkyl and vinyl bromides, respectively.[24]

  • Nucleophilic Substitution Reactions: The bromide ion is a good nucleophile and can displace leaving groups to form bromoalkanes.

  • Catalysis: HBr can act as a catalyst in various organic transformations.

Significance in Drug Development

The formation of hydrobromide salts is a key strategy in drug development to:

  • Enhance Bioavailability: By improving the solubility and dissolution rate of poorly soluble drugs, their absorption in the gastrointestinal tract can be increased.[9]

  • Improve Stability: The crystalline nature of salts often provides better chemical and physical stability compared to the amorphous free base.[9]

  • Facilitate Formulation: Crystalline salts with good flow properties are easier to handle and process into solid dosage forms like tablets and capsules.[9]

A notable example is Galantamine Hydrobromide, a medication used to treat Alzheimer's disease. Its mechanism of action involves the inhibition of the acetylcholinesterase enzyme and allosteric modulation of nicotinic acetylcholine (B1216132) receptors, leading to increased levels of acetylcholine in the brain and enhanced cholinergic neurotransmission.[2][25][26]

G cluster_pathway Mechanism of Action of Galantamine Hydrobromide galantamine Galantamine Hydrobromide ache Acetylcholinesterase (AChE) galantamine->ache Inhibits nicotinic_receptor Nicotinic ACh Receptors galantamine->nicotinic_receptor Allosterically Modulates ach Acetylcholine (ACh) ache->ach Breaks down ach_breakdown ACh Breakdown ache->ach_breakdown Catalyzes ach->ach_breakdown ach_increase Increased ACh in Synapse cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission ach_increase->cholinergic_neurotransmission nicotinic_receptor->cholinergic_neurotransmission Enhances Sensitivity to ACh cognitive_improvement Improved Cognitive Function cholinergic_neurotransmission->cognitive_improvement

Caption: Signaling pathway for Galantamine Hydrobromide in Alzheimer's disease.

Conclusion

Hydrobromide salts possess a unique and advantageous set of fundamental properties that make them indispensable in both chemical synthesis and pharmaceutical development. Their ability to enhance solubility, improve stability, and provide desirable solid-state characteristics underscores their importance. A thorough understanding and characterization of their physicochemical properties, as outlined in this guide, are essential for their effective and reliable application.

References

The Role of Bromo-PEG2-NH2 Hydrobromide as a Non-Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth examination of Bromo-PEG2-NH2 hydrobromide, a heterobifunctional, non-cleavable linker. We detail its chemical properties, the strategic advantages of its non-cleavable nature and polyethylene (B3416737) glycol (PEG) spacer, and its application in the construction of stable and effective ADCs. This document includes detailed experimental protocols for payload conjugation, antibody ligation, and ADC characterization, alongside quantitative data from representative studies and visualizations of the underlying biological and chemical processes.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates are complex biotherapeutics composed of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that joins them. The linker's role is paramount; it must remain stable in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity, yet facilitate the release of the active drug upon internalization into the target cancer cell.

Linkers are broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be broken by specific conditions prevalent inside the target cell or in the tumor microenvironment, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[1][2]

  • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for release. Instead, the cytotoxic payload is liberated through the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3] This process results in the release of a payload-linker-amino acid metabolite.

The primary advantages of non-cleavable linkers are their enhanced plasma stability and a potentially wider therapeutic window, which reduces the risk of off-target toxicity.[3][4]

This compound: A Profile

This compound is a heterobifunctional linker well-suited for ADC development. Its structure incorporates three key features:

  • Bromo Group: A reactive alkyl bromide that serves as an excellent leaving group for nucleophilic substitution reactions, making it ideal for stable bond formation with nucleophilic sites on a cytotoxic payload (e.g., an amine or thiol).

  • Amine Group (NH2): A primary amine that, following reaction with the payload, can be readily coupled to the antibody. This is typically achieved by forming a stable amide bond with the carboxylic acid groups of lysine (B10760008) residues on the antibody surface, often activated by reagents like N-hydroxysuccinimide (NHS) esters.[1][5]

  • PEG2 Spacer: A short polyethylene glycol (PEG) chain consisting of two ethylene (B1197577) glycol units. PEGylation in ADCs is a widely used strategy to improve hydrophilicity, which can mitigate aggregation issues often caused by hydrophobic payloads, and enhance the overall pharmacokinetic profile of the conjugate.[6][7]

Mechanism of Action for an ADC with a Non-Cleavable Linker

The therapeutic action of an ADC employing a non-cleavable linker like Bromo-PEG2-NH2 follows a precise, multi-step intracellular pathway.

  • Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its target antigen on the surface of a cancer cell.

  • Endocytosis: The cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, enclosing it within an endosome.

  • Lysosomal Trafficking: The endosome fuses with a lysosome, a cellular organelle containing a host of powerful proteolytic enzymes.

  • Antibody Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded into its constituent amino acids.[3][4]

  • Formation of Active Metabolite: This degradation process liberates the cytotoxic payload, which remains covalently attached to the linker and the single amino acid (e.g., lysine) to which it was conjugated. This "payload-linker-lysine" complex is the active metabolite.

  • Target Engagement and Apoptosis: The active metabolite engages its intracellular target (e.g., tubulin for auristatins), disrupting critical cellular processes and ultimately inducing apoptosis (programmed cell death).[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding Endosome Endosome with Internalized ADC TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Fusion Metabolite Active Metabolite (Payload-Linker-Lysine) Lysosome->Metabolite 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Tubulin) Metabolite->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Induction

Figure 1: Mechanism of action for a non-cleavable ADC.

Experimental Data and Characterization

The performance of an ADC is quantified through a series of critical in vitro and in vivo experiments. The following tables summarize representative data for non-cleavable PEGylated ADCs, illustrating key quality attributes.

Table 1: ADC Characterization Summary

This table presents typical characterization data for a lysine-conjugated ADC, such as Trastuzumab-PEG-MMAF, where MMAF (monomethyl auristatin F) is a potent anti-tubulin agent.

ParameterMethodTypical ResultReference
Average Drug-to-Antibody Ratio (DAR) Native Mass Spectrometry / HIC3.5 - 4.0[1]
Conjugation Sites Peptide Mapping (LC-MS/MS)~22 out of 44 potential lysine sites identified[1]
Monomer Purity Size Exclusion Chromatography (SEC)>95%[8]
In Vitro Plasma Stability Incubation in human plasma followed by LC-MSHighly stable, >95% intact ADC after 7 days[9]
Table 2: In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) measures the potency of the ADC against cancer cell lines. Data is shown for an anti-HER2 ADC (e.g., Trastuzumab) with a non-cleavable PEG-auristatin linker.

Cell LineTarget AntigenIC50 (pM)Reference
SK-BR-3 HER2-positive30 - 300 pM[10]
BT-474 HER2-positivePotent antiproliferative activity observed[9]
MDA-MB-231 HER2-negative>100,000 pM (demonstrates target specificity)[11]
Table 3: In Vivo Efficacy in Xenograft Models

This table shows representative results from a study using a mouse xenograft model, where human tumor cells are implanted in immunocompromised mice.

Xenograft ModelTreatment GroupDosageOutcomeReference
BxPC3 Pancreatic Cancer Non-cleavable PEG-MMAD ADC10 mg/kg (single dose)Significant tumor growth inhibition vs. control[3]
Ovarian Cancer CDCP1-targeted MMAE ADC5 mg/kg (every 2 weeks)Blocked tumor growth; Median survival >60 days vs. 31 days for control[12]
Colorectal Cancer CDCP1-targeted MMAE ADC5 mg/kg (every 2 weeks)Significantly delayed tumor re-growth[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an ADC using a Bromo-PEG2-NH2 linker, a cytotoxic payload (e.g., MMAE), and an antibody (e.g., Trastuzumab).

General Workflow

The construction of the ADC follows a sequential, multi-step process involving the synthesis of the drug-linker conjugate followed by its attachment to the antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization Payload Payload (e.g., MMAE) DrugLinker Payload-PEG2-NH2 Conjugate Payload->DrugLinker Linker Bromo-PEG2-NH2 Linker->DrugLinker ActivatedDL Activated Drug-Linker (e.g., NHS Ester) DrugLinker->ActivatedDL Activation Antibody Antibody (e.g., Trastuzumab) CrudeADC Crude ADC Mixture Antibody->CrudeADC ActivatedDL->CrudeADC Lysine Conjugation PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC) Analysis Characterization (SEC, MS, etc.) PurifiedADC->Analysis

Figure 2: General workflow for ADC synthesis and purification.

Protocol 1: Synthesis of Payload-PEG2-NH2 Conjugate

This protocol describes the reaction of the bromo-functionalized linker with a payload containing a nucleophilic handle, such as the terminal amine of Monomethyl Auristatin E (MMAE).

  • Materials:

    • Monomethyl Auristatin E (MMAE)

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base, deprotonating the amine on MMAE and neutralizing the HBr salt of the linker.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired MMAE-PEG2-NH2 product.

    • Upon completion, quench the reaction with water.

    • Purify the crude product using reverse-phase HPLC to isolate the pure MMAE-PEG2-NH2 conjugate.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Lysine Conjugation to Antibody

This protocol details the conjugation of the payload-linker to the solvent-accessible lysine residues of an antibody. It involves a two-step process: first activating the amine on the payload-linker and then reacting it with the antibody. A common method uses an NHS ester for activation.

  • Materials:

    • MMAE-PEG2-NH2 conjugate (from Protocol 5.2)

    • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester forming reagent

    • Anhydrous DMF or DMSO

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

    • Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris)

    • Size Exclusion Chromatography (SEC) system for purification

  • Procedure:

    • Activation of Drug-Linker:

      • Dissolve the MMAE-PEG2-NH2 conjugate (1.5 eq relative to desired DAR on antibody) in anhydrous DMF.

      • Add DSC (1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

      • Stir for 1-2 hours at room temperature to form the MMAE-PEG2-NHS ester. Monitor by LC-MS.

    • Antibody Preparation:

      • Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS with 5% DMSO or DMAc as a co-solvent, pH adjusted to 8.0).

    • Conjugation Reaction:

      • Slowly add the activated MMAE-PEG2-NHS ester solution (typically 4-8 molar equivalents per antibody) to the stirring antibody solution.[13]

      • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[13]

    • Quenching:

      • Add quenching buffer (e.g., glycine to a final concentration of 50 mM) to react with and cap any unreacted NHS esters. Incubate for 30 minutes.

    • Purification:

      • Purify the crude ADC mixture using a pre-equilibrated SEC column (e.g., Superdex 200 or similar) with PBS pH 7.4 as the mobile phase.[8]

      • Collect fractions corresponding to the monomeric ADC peak, separating it from unconjugated payload-linker and aggregated antibody.

    • Final Formulation:

      • Pool the pure ADC fractions, concentrate using an appropriate centrifugal filter device, and formulate in a stable storage buffer.

Protocol 3: Characterization of the Final ADC
  • Determination of Drug-to-Antibody Ratio (DAR):

    • Method: Native Intact Mass Analysis by LC-MS.[1]

    • Procedure:

      • Desalt the purified ADC sample.

      • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a native size-exclusion or reverse-phase chromatography system.

      • Deconvolute the resulting mass spectrum to obtain the mass of the intact ADC species.

      • The DAR is calculated based on the mass shift between the unconjugated antibody and the various drug-loaded species.[1] The average DAR is a weighted average of the different species (DAR 0, 1, 2, etc.).

  • Analysis of Purity and Aggregation:

    • Method: Size Exclusion Chromatography (SEC-HPLC).[8]

    • Procedure:

      • Inject the purified ADC onto an SEC column.

      • Monitor the elution profile at 280 nm.

      • The percentage of monomer is determined by integrating the area of the main peak relative to the total area of all peaks (including aggregates and fragments). A result >95% is typically desired.

  • In Vitro Cytotoxicity Assay:

    • Method: MTT or similar cell viability assay.

    • Procedure:

      • Seed target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-231) cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload-linker for 72-96 hours.

      • Add MTT reagent and incubate for 2-4 hours. Viable cells will reduce the MTT to a colored formazan (B1609692) product.

      • Solubilize the formazan crystals and measure the absorbance.

      • Calculate cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Payload Mechanism: Auristatin-Induced Apoptosis

Payloads like MMAE and MMAF are potent inhibitors of tubulin polymerization.[6] The active metabolite released in the lysosome disrupts the cell's microtubule dynamics, a process crucial for forming the mitotic spindle during cell division.

Tubulin_Inhibition_Pathway Metabolite Active Metabolite (Lys-Linker-MMAE) Polymerization Tubulin Polymerization Metabolite->Polymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Blocked Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase of Cell Cycle Spindle->CellCycle Arrest G2/M Arrest CellCycle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Figure 3: Signaling pathway for auristatin-mediated cell death.

This inhibition leads to cell cycle arrest in the G2/M phase, as the cell cannot properly segregate its chromosomes. Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade, leading to programmed cell death.

Conclusion

This compound offers a robust and versatile platform for the development of non-cleavable ADCs. Its defined chemical handles for sequential conjugation to payload and antibody, combined with the benefits of a hydrophilic PEG spacer, facilitate the construction of homogeneous and stable conjugates. The resulting ADCs leverage the high plasma stability of the non-cleavable linker to minimize off-target toxicity, while ensuring potent, targeted cell killing upon lysosomal processing in antigen-positive tumor cells. The methodologies and data presented in this guide provide a comprehensive framework for researchers aiming to design and evaluate next-generation ADCs with improved therapeutic indices.

References

Unlocking Bioconjugation and Drug Development: A Technical Guide to the Reactivity of the Amine Group in Bromo-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NH2 is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its architecture, featuring a primary amine and a readily displaceable bromide, allows for the sequential and controlled conjugation of two different molecules. This guide provides an in-depth technical overview of the reactivity of the primary amine group in Bromo-PEG2-NH2, offering insights into its chemical behavior, reaction protocols, and applications, thereby empowering researchers to effectively utilize this versatile linker in their scientific endeavors.

Core Reactivity of the Amine Group

The primary aliphatic amine group (-NH2) in Bromo-PEG2-NH2 is a potent nucleophile, making it amenable to a variety of conjugation chemistries. Its reactivity is fundamentally governed by the lone pair of electrons on the nitrogen atom, which can readily attack electrophilic centers. The most common and well-established reactions involving the amine group of Bromo-PEG2-NH2 are amide bond formation and reductive amination.

Amide Bond Formation

The formation of a stable amide bond is a cornerstone of bioconjugation. The amine group of Bromo-PEG2-NH2 reacts efficiently with carboxylic acids and their activated derivatives, most notably N-hydroxysuccinimide (NHS) esters.

Reaction with Activated Esters (NHS Esters): This is one of the most widely used methods for labeling proteins and other biomolecules. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of NHS as a byproduct.[1]

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure that the primary amine is in its deprotonated, nucleophilic state.[1] However, higher pH values can increase the rate of hydrolysis of the NHS ester, which is a competing reaction.

  • Solvent: The reaction is often carried out in aqueous buffers such as phosphate-buffered saline (PBS). Organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the NHS ester before adding it to the aqueous reaction mixture.[2]

  • Stoichiometry: The molar ratio of the NHS ester to the amine-containing molecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling.

Reductive Amination

Reductive amination provides an alternative strategy for forming a stable carbon-nitrogen bond. This two-step process involves the initial reaction of the amine group of Bromo-PEG2-NH2 with an aldehyde or a ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a reducing agent to yield a stable secondary amine.[3]

Key Reaction Parameters:

  • pH: The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-6).

  • Reducing Agent: A key aspect of successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose.[3]

Physicochemical and Reactivity Data

PropertyValueSource
Molecular Weight241.08 g/mol PubChem[4]
Molecular FormulaC7H13BrO4PubChem[4]
XLogP30.2PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count4PubChem[4]
Rotatable Bond Count7PubChem[4]

The reactivity of the amine group in Bromo-PEG2-NH2 is influenced by several factors, including the length of the polyethylene (B3416737) glycol (PEG) spacer. While a detailed study on Bromo-PEG2-NH2 is not available, research on similar PEGylated compounds suggests that the PEG chain can influence the accessibility of the terminal reactive group.

Experimental Protocols

The following are detailed, representative protocols for the two primary reactions involving the amine group of Bromo-PEG2-NH2.

Protocol 1: Amide Bond Formation with an NHS Ester

This protocol describes the conjugation of Bromo-PEG2-NH2 to a molecule containing an NHS ester.

Materials:

  • Bromo-PEG2-NH2 hydrobromide

  • NHS ester-functionalized molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for neutralization of the hydrobromide salt)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Preparation of Bromo-PEG2-NH2 Solution: Dissolve this compound in PBS to a final concentration of 10 mg/mL. If necessary, add a slight molar excess of a non-nucleophilic base like TEA or DIPEA to neutralize the hydrobromide and free the primary amine.

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, add the desired molar equivalent of the NHS ester solution to the Bromo-PEG2-NH2 solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching: (Optional) Add a small volume of the quenching solution to the reaction mixture to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the purified conjugate by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the conjugation of Bromo-PEG2-NH2 to an aldehyde-containing molecule.

Materials:

  • This compound

  • Aldehyde-functionalized molecule of interest

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Purification supplies (e.g., flash column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous MeOH or DCM.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (NaBH3CN or NaBH(OAc)3, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. If using an organic solvent, wash the mixture with saturated aqueous NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified conjugate by MS and NMR spectroscopy.

Applications and Visualizations

The reactivity of the amine group in Bromo-PEG2-NH2 is central to its application in constructing complex biomolecules. A prime example is in the synthesis of PROTACs, where the amine group is used to attach the linker to either the warhead (targeting the protein of interest) or the E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of the amine group of a PEG linker like Bromo-PEG2-NH2.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead-Linker Conjugation cluster_step2 Step 2: PROTAC Assembly Warhead Warhead-COOH AmideCoupling Amide Coupling (e.g., EDC, HATU) Warhead->AmideCoupling BromoPEGNH2 Bromo-PEG2-NH2 BromoPEGNH2->AmideCoupling WarheadLinker Warhead-PEG2-Br AmideCoupling->WarheadLinker NucleophilicSub Nucleophilic Substitution WarheadLinker->NucleophilicSub E3Ligand E3 Ligase Ligand-XH (X = O, N, S) E3Ligand->NucleophilicSub PROTAC Final PROTAC (Warhead-PEG2-E3 Ligand) NucleophilicSub->PROTAC PROTAC_Degradation_Pathway cluster_cellular_env Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling releases Recycling->PROTAC

References

The Pivotal Role of the Bromide Group in Nucleophilic Substitution Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, nucleophilic substitution reactions represent a cornerstone for the construction of complex molecular architectures. Central to the success of these reactions is the nature of the leaving group, a role often and effectively played by the bromide group. This technical guide provides an in-depth exploration of the function of the bromide group in SN1 and SN2 nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Bromide Group as a Leaving Group

The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon heterolytic cleavage of its bond with the carbon atom. The bromide ion (Br⁻) is an excellent leaving group due to a combination of its size, polarizability, and the relatively low basicity of its conjugate base.[1][2]

The polarizability of the large bromide ion allows for the dispersal of the developing negative charge in the transition state of both SN1 and SN2 reactions, thereby lowering the activation energy.[1] Furthermore, hydrobromic acid (HBr) is a strong acid, which means that its conjugate base, the bromide ion, is a weak base and therefore a stable species in solution, making it a favorable leaving group.[1][3]

Quantitative Comparison of Halide Leaving Group Ability

The leaving group ability of the halides follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[1][3] This trend is inversely related to the basicity of the halide ions. Fluoride is the most basic and the poorest leaving group among the halogens.[1] The following table summarizes the relative reactivity of different halogens as leaving groups in nucleophilic substitution reactions.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of SN2 Reaction (approx.)
I⁻HI-10~30,000
Br⁻HBr-910,000
Cl⁻HCl-7200
F⁻HF3.21

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

The Role of Bromide in SN2 Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom simultaneously with the departure of the leaving group.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

In SN2 reactions, the bromide group's role is critical. Its timely departure is essential for the concerted mechanism to proceed efficiently. The steric environment around the carbon-bromine bond significantly influences the reaction rate. Primary alkyl bromides are most reactive, followed by secondary, while tertiary alkyl bromides are generally unreactive via the SN2 pathway due to steric hindrance.[5][6]

Quantitative Data: Relative Rates of Alkyl Bromides in SN2 Reactions

The structure of the alkyl group has a profound impact on the rate of SN2 reactions. The following table illustrates the relative rates of reaction for a series of alkyl bromides with a common nucleophile.

Alkyl BromideStructureRelative Rate of SN2 Reaction
Methyl bromideCH₃Br30
Ethyl bromideCH₃CH₂Br1
Isopropyl bromide(CH₃)₂CHBr0.02
tert-Butyl bromide(CH₃)₃CBr~0 (elimination predominates)

Data is generalized and can vary based on specific reaction conditions.

The Role of Bromide in SN1 Reactions

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate.[4] The second step is the rapid attack of a nucleophile on the carbocation.[7] The reaction rate is dependent only on the concentration of the substrate.[4]

The bromide group is an excellent leaving group for SN1 reactions because its departure leads to the formation of a stable carbocation. The stability of the resulting carbocation is the primary factor determining the reaction rate. Tertiary alkyl bromides react fastest, followed by secondary, while primary alkyl bromides rarely react via the SN1 mechanism due to the instability of the primary carbocation.[5][6]

Quantitative Data: Relative Rates of Alkyl Bromides in SN1 Reactions

The stability of the carbocation intermediate dictates the rate of SN1 reactions. The following table shows the relative rates of solvolysis for different alkyl bromides.

Alkyl BromideStructureRelative Rate of SN1 Reaction
tert-Butyl bromide(CH₃)₃CBr1,200,000
Isopropyl bromide(CH₃)₂CHBr11.6
Ethyl bromideCH₃CH₂Br1
Methyl bromideCH₃Br1

Data is generalized and can vary based on specific reaction conditions.

Experimental Protocols

Experiment 1: SN2 Synthesis of n-Butyl Iodide from n-Butyl Bromide

This protocol describes the reaction of a primary alkyl bromide with iodide, a good nucleophile, in an acetone (B3395972) solvent, which favors the SN2 mechanism.[8][9]

Materials:

  • 1-bromobutane (B133212) (n-butyl bromide)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 g of sodium iodide in 50 mL of acetone.

  • Add 6.85 g (5 mL) of 1-bromobutane to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour. A precipitate of sodium bromide should form.[9]

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with 2 x 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 25 mL of 5% sodium thiosulfate solution to remove any unreacted iodine, followed by 25 mL of water, and finally 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield 1-iodobutane.

Experiment 2: SN1 Solvolysis of tert-Butyl Bromide

This experiment follows the SN1 reaction of a tertiary alkyl bromide in a mixed solvent system, where the solvent acts as the nucleophile (solvolysis).[10] The rate can be monitored by the production of HBr.

Materials:

  • 2-bromo-2-methylpropane (tert-butyl bromide)

  • Isopropanol

  • Water

  • Sodium hydroxide (B78521) solution (0.1 M, standardized)

  • Bromophenol blue indicator

  • Burette

  • Erlenmeyer flasks

  • Constant temperature water bath

Procedure:

  • Prepare a 50:50 (v/v) isopropanol-water solvent mixture.

  • In a 250 mL Erlenmeyer flask, place 100 mL of the solvent mixture and add a few drops of bromophenol blue indicator.

  • Place the flask in a constant temperature water bath set to 25°C and allow it to equilibrate.

  • Fill a burette with 0.1 M sodium hydroxide solution.

  • Add exactly 1.0 mL of tert-butyl bromide to the flask, start a timer immediately, and swirl to mix.

  • The solution will be acidic due to the formation of HBr. Titrate the reaction mixture with the NaOH solution, adding it dropwise to maintain the blue-green endpoint of the indicator. Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes) for about an hour.

  • The rate of the reaction can be determined by plotting the volume of NaOH added versus time.

Experiment 3: Williamson Ether Synthesis using an Alkyl Bromide

This classic SN2 reaction is used to prepare ethers from an alkoxide and a primary alkyl halide.[11][12]

Materials:

  • Ethanol

  • Sodium metal

  • 1-bromobutane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • In a dry 250 mL round-bottom flask, carefully add 2.3 g of sodium metal to 50 mL of absolute ethanol. The sodium will react to form sodium ethoxide.

  • Once all the sodium has reacted, add 13.7 g (10.8 mL) of 1-bromobutane to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into 150 mL of water and transfer to a separatory funnel.

  • Separate the upper organic layer containing the ether.

  • Wash the organic layer with 50 mL of water.

  • Dry the crude ether with anhydrous calcium chloride.

  • Purify the diethyl ether by simple distillation, collecting the fraction boiling at 34-36°C.

Mechanistic and Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

SN2_Mechanism reactant Nu⁻ + R-Br transition_state [Nu---R---Br]⁻ reactant->transition_state Backside Attack product Nu-R + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 reaction mechanism.

SN1_Mechanism reactant R-Br carbocation R⁺ + Br⁻ reactant->carbocation Step 1: Leaving Group Departs (slow) product Nu-R carbocation->product Step 2: Nucleophilic Attack (fast) nucleophile Nu⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents & Solvents glassware Assemble Glassware reagents->glassware mix Combine Reactants glassware->mix react Heat/Stir for a Set Time mix->react monitor Monitor Progress (TLC, etc.) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Distillation/Chromatography) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

References

An In-Depth Technical Guide to Bromo-PEG2-NH2 Hydrobromide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1][2][3] This approach does not simply inhibit a protein's function but eliminates the protein from the cell entirely.[2] At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS).[1][3][4]

A PROTAC molecule is comprised of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5][6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[2] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein copies, offering a sustained and potent therapeutic effect.[2]

The Linchpin of PROTACs: The Critical Role of the Linker

While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer.[6][8] Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's overall efficacy.[6][8] The linker profoundly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, such as solubility and cell permeability.[5][6]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of modern PROTAC design.[5][6] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[6] This is particularly advantageous for improving the aqueous solubility and cell permeability of often large and lipophilic PROTAC molecules.[5][6][9]

Bromo-PEG2-NH2 Hydrobromide: A Versatile Building Block for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker used in the synthesis of PROTACs.[4] It provides a short, flexible, and hydrophilic diethelyne glycol spacer. Its key feature is the presence of two distinct reactive functional groups:

  • A primary amine (-NH2): This group serves as a nucleophile, typically used to form a stable amide bond with a carboxylic acid on either the E3 ligase ligand or the POI ligand.

  • A bromo (-Br) group: This group acts as an electrophile, enabling covalent bond formation with nucleophilic moieties such as phenols, thiols, or amines present on the other binding ligand.

This dual reactivity allows for a controlled, stepwise synthesis of the final heterobifunctional PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary function of a PROTAC synthesized with a linker like Bromo-PEG2-NH2 is to induce the formation of a ternary complex. This complex then co-opts the ubiquitin-proteasome pathway to degrade the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination PROTAC_recycled PROTAC Ternary_Complex->PROTAC_recycled Recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC induces proximity between the POI and an E3 Ligase, leading to ubiquitination and proteasomal degradation of the POI.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce degradation of the target protein in a cellular context. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). The linker length and composition are known to significantly impact these values. The table below presents illustrative data showing how linker modification can affect degradation performance.

PROTAC IDLinker CompositionLinker Length (Atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-AAlkyl Chain8150851.2
PROTAC-B PEG2 (e.g., from Bromo-PEG2-NH2) 8 75 95 3.5
PROTAC-CPEG41425985.1
PROTAC-DPEG62090804.8

Note: This data is illustrative and compiled from general principles discussed in the literature.[5] Actual values are dependent on the specific POI ligand, E3 ligase ligand, and cell line used.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound, followed by a standard cellular assay for evaluating its degradation activity.

Protocol 1: Two-Step Synthesis of a PROTAC

This protocol assumes the POI ligand contains a nucleophilic handle (e.g., a phenol) and the E3 ligase ligand (e.g., Pomalidomide) has been functionalized with a carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Coupling to POI Ligand cluster_step2 Step 2: Amide Coupling to E3 Ligand POI_Ligand POI Ligand (with -OH group) Intermediate POI-PEG2-NH2 Intermediate POI_Ligand->Intermediate Bromo_PEG_NH2 Bromo-PEG2-NH2 (Linker) Bromo_PEG_NH2->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand (with -COOH group) E3_Ligand->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification

Caption: A representative two-step workflow for synthesizing a PROTAC using a bifunctional linker.

Step 1: Synthesis of POI-Linker Intermediate

  • Reagents & Materials:

    • POI ligand with a nucleophilic handle (1.0 equivalent)

    • This compound (1.2 equivalents)

    • Potassium carbonate (K2CO3) (3.0 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add K2CO3 to the solution and stir for 10 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60°C and stir overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-PEG2-NH2 intermediate.

Step 2: Coupling of Intermediate to E3 Ligase Ligand

  • Reagents & Materials:

    • POI-PEG2-NH2 intermediate (1.0 equivalent)

    • E3 ligase ligand with a carboxylic acid (1.1 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI-PEG2-NH2 intermediate and the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the mixture and stir for 5 minutes.

    • Add the coupling reagent HATU to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, purified PROTAC molecule.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Measuring Protein Degradation
  • Cell Culture and Treatment:

    • Plate the desired human cell line (e.g., HeLa cells) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the synthesized PROTAC in DMSO.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (DMSO).

    • Incubate the cells for a specified time (e.g., 18-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the volume of each sample to ensure equal protein loading (e.g., 20 µg per lane).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The DC50 and Dmax values can be calculated by plotting the percentage of remaining protein against the PROTAC concentration.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, combined with the favorable hydrophilic properties of the PEG spacer, allows for the rational and efficient construction of potent protein degraders.[4][5] By providing a reliable method for linking POI and E3 ligase ligands, it empowers researchers to explore the complex structure-activity relationships that govern PROTAC efficacy. A deep understanding of its chemistry and application is essential for scientists and drug developers aiming to harness the full potential of targeted protein degradation.

References

A Technical Guide to Bioconjugation with Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bioconjugation utilizing heterobifunctional linkers. It provides a comprehensive overview of the core chemistries, experimental considerations, and applications relevant to researchers, scientists, and professionals in drug development. This guide is designed to be a practical resource, offering detailed experimental protocols and quantitative data to inform the design and execution of bioconjugation strategies.

Introduction to Bioconjugation and Heterobifunctional Linkers

Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties.[1] This powerful technique is central to numerous applications in medicine, diagnostics, and materials science, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and immobilized enzymes.[2][3]

Heterobifunctional linkers are key reagents in bioconjugation, possessing two distinct reactive groups that can specifically and sequentially react with different functional groups on biomolecules.[4] This dual reactivity allows for controlled and precise coupling, minimizing the formation of unwanted homodimers or polymers.[4] The general structure of a heterobifunctional linker consists of two reactive ends separated by a spacer arm, which can be tailored to modulate properties such as solubility, steric hindrance, and cleavability.[2]

Core Principles of Heterobifunctional Bioconjugation

The success of a bioconjugation reaction hinges on the selective targeting of specific functional groups on the biomolecules. The most commonly targeted functional groups on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, and the sulfhydryl groups of cysteine residues.[5] Other targetable groups include the carboxyl groups of aspartic and glutamic acids, and the carbonyl groups that can be introduced into glycoproteins through oxidation.[4][5]

Classification of Heterobifunctional Linkers by Reactive Groups

Heterobifunctional linkers are categorized based on the functional groups they target. The choice of linker is dictated by the available functional groups on the biomolecules to be conjugated and the desired stability of the final conjugate.

  • Amine-Reactive and Sulfhydryl-Reactive Linkers: These are the most widely used class of heterobifunctional linkers.[6] They typically contain an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a maleimide (B117702) group for reacting with sulfhydryl groups.[7]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Linkers: These linkers are used to couple sulfhydryl-containing molecules to glycoproteins. One end features a hydrazide or aminooxy group that reacts with aldehydes or ketones (carbonyls), which can be generated by oxidizing the carbohydrate moieties of glycoproteins.[6] The other end typically has a maleimide group for reaction with thiols.

  • Amine-Reactive and Photoreactive Linkers: These linkers combine an amine-reactive group (e.g., NHS ester) with a photoreactive group (e.g., aryl azide (B81097) or diazirine).[6] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of a nearby molecule.[4]

  • Sulfhydryl-Reactive and Photoreactive Linkers: Similar to the amine-reactive counterparts, these linkers possess a sulfhydryl-reactive group and a photoreactive group, enabling light-activated conjugation to molecules in close proximity to a thiol-containing biomolecule.[6]

Quantitative Data on Heterobifunctional Linkers

The selection of an appropriate linker requires consideration of its reaction efficiency, kinetics, and the stability of the resulting linkage. The following tables summarize key quantitative data for common heterobifunctional linker chemistries.

Table 1: Comparative Performance of Common Heterobifunctional Linker Chemistries

Linker TypeReactive GroupsTypical Conjugation EfficiencyKey AdvantagesKey Disadvantages
SMCC NHS ester, MaleimideHighWell-established chemistry, widely used in approved ADCs.[8]Potential for heterogeneity in lysine conjugation, maleimide instability in vivo.[8]
Hydrazone Hydrazide, CarbonylModerate to HighAcid-labile cleavage, useful for drug delivery in acidic tumor microenvironments.[9]Less stable at neutral pH compared to other linkages.[10][11]
Oxime Aminooxy, CarbonylHighSignificantly more stable than hydrazone linkages across a range of pH values.[10][11]Slower reaction kinetics compared to some other click chemistry reactions.[12]
DBCO-NHS Ester NHS ester, Dibenzocyclooctyne (DBCO)Very HighBio-orthogonal, copper-free click chemistry, high efficiency.[8]The DBCO group is relatively hydrophobic.[8]
Azido-Carboxylic Acid Carboxylic Acid, AzideVery HighHigh efficiency and specificity, forms a stable triazole linkage.[8]Requires a cytotoxic copper catalyst for the cycloaddition reaction.[8]

Table 2: Stability of Common Bioconjugate Linkages

LinkageFormation ReactionStability CharacteristicsHalf-life (t1/2) at Physiological pH (~7.4)
Thioether (from Maleimide) Thiol-Maleimide AdditionSusceptible to retro-Michael reaction and thiol exchange in vivo, leading to premature drug release.[13] Ring-opening hydrolysis of the succinimide (B58015) ring can increase stability.[14]Varies significantly depending on the local environment and maleimide structure. Can be on the order of hours to days.[15] Ring-opened products have half-lives of over two years.[14]
Hydrazone Hydrazide-Carbonyl CondensationLabile to hydrolysis, particularly under acidic conditions (pH 4.5-5.0), which is advantageous for lysosomal drug release.[16]Can range from a few hours to several days depending on pH and structure.[16]
Oxime Aminooxy-Carbonyl CondensationSignificantly more stable to hydrolysis than hydrazones over a wide pH range (pD 5.0-9.0).[10][17]Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[10][17]
Triazole (from Click Chemistry) Azide-Alkyne CycloadditionHighly stable and bio-orthogonal, resistant to hydrolysis and enzymatic cleavage.[18]Very long, considered essentially stable under physiological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in bioconjugation with heterobifunctional linkers.

Protocol 1: Antibody Conjugation using SMCC Linker

This protocol describes the two-step conjugation of a thiol-containing payload to an antibody using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • SMCC crosslinker

  • Dry, amine-free DMSO or DMF

  • Thiol-containing payload

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Desalting columns or dialysis equipment

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2

  • Reaction Buffer for Thiolation: 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 6.5-7.5

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • SMCC Stock Solution Preparation: Immediately before use, dissolve SMCC in dry DMSO or DMF to a concentration of 10-20 mM.

  • Antibody Activation with SMCC:

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[19][20] The optimal molar excess depends on the antibody concentration.[20]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[19]

  • Removal of Excess SMCC: Immediately after the incubation, remove non-reacted SMCC using a desalting column or dialysis against the Conjugation Buffer.[21]

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in the Reaction Buffer for Thiolation.

    • Add the maleimide-activated antibody to the payload solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[22]

  • Quenching of Unreacted Maleimides: Add a quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.[21] Incubate for 15-30 minutes.[21]

  • Purification of the Antibody-Drug Conjugate: Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[23][]

Protocol 2: Glycoprotein (B1211001) Oxidation and Hydrazide Conjugation

This protocol details the generation of aldehydes on a glycoprotein (e.g., an antibody) via periodate (B1199274) oxidation, followed by conjugation to a hydrazide-containing molecule.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • Oxidation Buffer: 0.1 M Sodium acetate, pH 5.5[25]

  • Sodium meta-periodate (NaIO₄)

  • Quenching Reagent: e.g., ethylene (B1197577) glycol or glycerol

  • Hydrazide-containing molecule

  • Coupling Buffer: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.2-7.4

  • Desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.

  • Oxidation of Carbohydrates:

    • Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer.

    • Add the periodate solution to the glycoprotein to a final concentration of 1-10 mM.[26] The reaction should be performed in the dark to prevent degradation of the periodate.[3]

    • Incubate for 30 minutes on ice.[26]

  • Quenching the Oxidation Reaction: Add the quenching reagent to a final concentration of 15 mM and incubate for 10-15 minutes on ice.

  • Removal of Reactants: Remove excess periodate and quenching reagent by buffer exchange into the Coupling Buffer using a desalting column or dialysis.

  • Conjugation with Hydrazide:

    • Add the hydrazide-containing molecule to the oxidized glycoprotein solution. A 50- to 100-fold molar excess of the hydrazide is often used.

    • Incubate the reaction for 2 hours at room temperature.[26]

  • Purification of the Glycoconjugate: Purify the conjugate to remove unreacted hydrazide and other reagents using size-exclusion chromatography or dialysis.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is crucial to ensure its quality, purity, and desired properties. Common analytical techniques include:

  • UV/Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling (e.g., drug-to-antibody ratio, DAR).[21]

  • Mass Spectrometry (MS): To confirm the identity and integrity of the conjugate and to determine the DAR distribution.[27][28]

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and assess its purity.[23]

  • Differential Scanning Calorimetry (DSC): To evaluate the conformational stability of the bioconjugate.[27]

Visualizations of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways targeted by bioconjugates and a typical experimental workflow.

Signaling Pathways

Antibody-drug conjugates often target cell surface receptors that are overexpressed in cancer cells, such as EGFR and HER2. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation Adaptor Grb2/Shc P-EGFR->Adaptor PI3K PI3K P-EGFR->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

HER2_Targeted_ADC_Mechanism cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_cytoplasm Cytoplasm HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Mechanism of action of a HER2-targeted ADC.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the creation and analysis of a bioconjugate using a heterobifunctional linker.

Bioconjugation_Workflow Start Biomolecule 1 (e.g., Antibody) Activate_Biomolecule_1 Activate with Heterobifunctional Linker (e.g., SMCC) Start->Activate_Biomolecule_1 Purify_Activated_Biomolecule Purify Activated Biomolecule 1 (e.g., Desalting Column) Activate_Biomolecule_1->Purify_Activated_Biomolecule Conjugation Conjugation Reaction Purify_Activated_Biomolecule->Conjugation Biomolecule_2 Biomolecule 2 (e.g., Thiol-Payload) Biomolecule_2->Conjugation Purify_Conjugate Purify Final Bioconjugate (e.g., SEC) Conjugation->Purify_Conjugate Characterization Characterize Bioconjugate (UV/Vis, MS, SDS-PAGE) Purify_Conjugate->Characterization End Final Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

Conclusion

Bioconjugation with heterobifunctional linkers is a versatile and powerful strategy for creating novel molecular entities with tailored properties. A thorough understanding of the underlying chemical principles, careful selection of linkers based on quantitative data, and meticulous execution of experimental protocols are paramount to achieving successful and reproducible outcomes. This guide provides a foundational resource for researchers and professionals to design and implement effective bioconjugation strategies in their respective fields. The continued development of novel linker technologies and bioconjugation methods will undoubtedly expand the horizons of targeted therapeutics, diagnostics, and biomedical research.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Modification using Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone in the development of next-generation biotherapeutics, antibody-drug conjugates (ADCs), and advanced proteomics research. The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. Bromo-PEG2-NH2 hydrobromide is a heterobifunctional linker that enables the site-specific conjugation of a PEG spacer to a target protein. This linker features a bromo group, which can react with nucleophilic amino acid side chains, and a terminal primary amine, which can be utilized for subsequent conjugation of payloads or other molecules of interest.

This document provides a detailed protocol for the reaction of this compound with a target protein, focusing on the selective alkylation of cysteine residues. The protocol outlines the necessary reagents, reaction conditions, and methods for the characterization and purification of the resulting PEGylated protein.

Principle of the Reaction

The primary mechanism of conjugation involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the electrophilic carbon of the bromo-group of the this compound. This S_N2 reaction results in the formation of a stable thioether bond, covalently linking the PEG moiety to the protein.[1][2] The reaction is most efficient at a slightly alkaline pH, where the thiol group is more readily deprotonated, increasing its nucleophilicity.[1][3] Specificity for cysteine residues is achieved under controlled pH conditions, as cysteine is the most nucleophilic amino acid at this pH range.[1]

Experimental Protocols

Materials and Reagents
  • Target protein containing at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.5-8.5[1]

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol, DTT, or L-cysteine[2][4][5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Storage Buffer (e.g., Phosphate Buffered Saline, PBS)

Protein Preparation (Optional: Reduction of Disulfide Bonds)

If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to make them available for conjugation.

  • Dissolve the target protein in a suitable buffer to a concentration of 1-10 mg/mL.

  • Add a 10-fold molar excess of DTT or TCEP.

  • Incubate the reaction for 1 hour at room temperature.

  • Crucially , remove the reducing agent prior to adding the bromo-PEG linker. This can be accomplished by buffer exchange using a desalting column equilibrated with the Reaction Buffer.[1] TCEP does not need to be removed as it lacks a free thiol group.[2]

PEGylation Reaction
  • Reagent Preparation : Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.

  • Reaction Setup : In a reaction vessel, add the prepared protein solution in the Reaction Buffer (pH 7.5-8.5).

  • Initiation : Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A starting point of 10-20 fold molar excess of the PEG linker over the protein is recommended. The optimal ratio should be determined empirically for each specific protein.[2]

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[2]

Quenching the Reaction
  • To terminate the conjugation reaction, add a quenching reagent to consume any unreacted this compound.

  • Add 2-Mercaptoethanol, DTT, or L-cysteine to a final concentration of 10-50 mM.[1][2][4][5]

  • Incubate for at least 30 minutes at room temperature.[2]

Purification of the PEGylated Protein

The unreacted PEG linker and quenching reagent must be removed from the PEGylated protein. Several chromatography techniques can be employed for purification:

  • Size Exclusion Chromatography (SEC) : This is an effective method to separate the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.[4]

  • Ion Exchange Chromatography (IEX) : The attachment of the PEG chain can alter the surface charge of the protein, allowing for separation of PEGylated and un-PEGylated species, as well as different degrees of PEGylation.[4]

  • Hydrophobic Interaction Chromatography (HIC) : PEGylation can also change the hydrophobicity of the protein, which can be exploited for purification using HIC.[4]

  • Reverse Phase Chromatography (RP-HPLC) : This technique can be used for analytical and small-scale preparative purification.[4]

Characterization of the PEGylated Protein

The extent of PEGylation and the integrity of the modified protein should be assessed using a combination of the following techniques:

  • SDS-PAGE : A noticeable increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein should be observed. Native PAGE can also be a good alternative to avoid potential interactions between PEG and SDS that can cause band smearing.[6]

  • Mass Spectrometry (MS) : Mass spectrometry is a powerful tool to determine the exact mass of the PEGylated protein, confirming the covalent attachment of the PEG linker and determining the degree of PEGylation.[7] Both MALDI-TOF and ESI-MS can be used for the analysis of PEGylated proteins.[7]

  • High-Performance Liquid Chromatography (HPLC) : Techniques such as SEC, IEX, and RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH 7.5 - 8.5Balances thiol deprotonation and protein stability.[1]
Molar Excess of PEG Linker 10-20 foldShould be optimized for each specific protein.[2]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize protein degradation.
Reaction Time 2-4 hours (RT) or Overnight (4°C)Optimization may be required.[2]
Quenching Reagent Conc. 10-50 mMTo ensure complete termination of the reaction.[1][2][4][5]

Visualizations

experimental_workflow Experimental Workflow for Protein PEGylation cluster_prep Protein Preparation cluster_reaction PEGylation Reaction cluster_post_reaction Post-Reaction Processing protein_prep Target Protein Solution (1-10 mg/mL) reduction Optional: Reduction (DTT or TCEP) protein_prep->reduction If disulfide bonds are present add_peg Add Bromo-PEG2-NH2 (10-20x molar excess) protein_prep->add_peg buffer_exchange Buffer Exchange (remove reducing agent) reduction->buffer_exchange buffer_exchange->add_peg incubation Incubate (2-4h at RT or overnight at 4°C) add_peg->incubation quenching Quench Reaction (e.g., DTT, 2-Mercaptoethanol) incubation->quenching purification Purification (SEC, IEX, HIC) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Workflow for the PEGylation of a target protein.

reaction_pathway Reaction of Bromo-PEG2-NH2 with Cysteine cluster_reaction Nucleophilic Substitution (SN2) Protein_Cys Protein-SH Thiolate Protein-S⁻ Protein_Cys->Thiolate Deprotonation (pH 7.5-8.5) PEGylated_Protein Protein-S-PEG-NH2 Thiolate->PEGylated_Protein Attacks electrophilic carbon BromoPEG Br-PEG-NH2 BromoPEG->PEGylated_Protein HBr + HBr

Caption: Cysteine alkylation by Bromo-PEG2-NH2.

References

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs).[1][2] This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins previously considered "undruggable".[3][4] A typical PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5]

The linker plays a crucial role in PROTAC design, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[7][8] This document provides a detailed step-by-step guide for the synthesis of a PROTAC utilizing the bifunctional linker, Bromo-PEG2-NH2 hydrobromide. This linker offers two distinct reactive handles: a primary amine for amide bond formation and a bromo group for nucleophilic substitution, allowing for a sequential and controlled conjugation of the POI and E3 ligase ligands.[9]

Signaling Pathway and Mechanism of Action

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Ub Ubiquitin POI->Ub Polyubiquitination POI->Ternary_Complex E3_Ligase->Ternary_Complex E2_Enzyme E2-Ub E2_Enzyme->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub->Proteasome Recognition Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->POI Ubiquitination PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (-COOH) Amide_Coupling Amide Bond Formation (HATU, DIPEA, DMF) E3_Ligand->Amide_Coupling Linker Bromo-PEG2-NH2 Hydrobromide Linker->Amide_Coupling POI_Ligand POI Ligand (-OH) Nucleophilic_Substitution Williamson Ether Synthesis (K2CO3, DMF) POI_Ligand->Nucleophilic_Substitution Intermediate E3 Ligand-Linker Intermediate (-Br) Amide_Coupling->Intermediate Intermediate->Nucleophilic_Substitution Final_PROTAC Final PROTAC Molecule Nucleophilic_Substitution->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

References

Application Notes and Protocols for the Conjugation of Bromo-PEG2-NH2 Hydrobromide to Primary Amines on a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a widely adopted strategy in pharmaceutical development to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased stability, improved solubility, extended circulation half-life, and reduced immunogenicity.[1][2][3] The choice of PEG reagent and conjugation chemistry is critical for achieving a homogenous and effective product.

This document provides detailed application notes and protocols for the conjugation of a heterobifunctional PEG reagent, Bromo-PEG2-NH2 hydrobromide, to primary amines (such as the N-terminus or the ε-amine of lysine (B10760008) residues) on a peptide. The bromo group facilitates covalent attachment to the peptide's primary amine via a nucleophilic substitution reaction, resulting in a stable secondary amine linkage. The terminal amine on the PEG linker remains available for further functionalization if desired.

Reaction Principle

The conjugation of this compound to a peptide's primary amine proceeds via a nucleophilic substitution (S_N2) reaction. The unprotonated primary amine of the peptide acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom on the PEG reagent. This results in the formation of a stable carbon-nitrogen bond and the displacement of the bromide ion.

Experimental Protocols

Materials
  • Peptide with at least one primary amine (e.g., N-terminal amine or lysine residue)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC-UV detector.

Protocol for Conjugation of Bromo-PEG2-NH2 to a Peptide

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 4-24 hours with continuous gentle agitation. Reaction progress can be monitored by RP-HPLC.

  • Reaction Quenching:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 1 hour at room temperature.

  • Purification of the PEGylated Peptide:

    • Purify the reaction mixture using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[4][5][6][7]

    • Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the PEGylated peptide peak.

  • Characterization and Analysis:

    • Confirm the identity and purity of the collected fractions using analytical RP-HPLC.

    • Determine the molecular weight of the purified PEGylated peptide using mass spectrometry to confirm successful conjugation.[8][9][10][11][12] The expected mass will be the mass of the peptide plus the mass of the Bromo-PEG2-NH2 moiety minus the mass of HBr.

Data Presentation

ParameterDescription
Peptide Concentration 1-5 mg/mL
PEG Reagent This compound
Molar Ratio (PEG:Peptide) 5:1 to 20:1 (to be optimized)
Reaction Buffer 0.1 M Sodium Phosphate, pH 8.0
Reaction Temperature 20-25°C
Reaction Time 4-24 hours (monitor by HPLC)
Purification Method Preparative RP-HPLC (C18)
Analytical Methods Analytical RP-HPLC, Mass Spectrometry

Visualizations

G Figure 1: Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products Peptide Peptide-NH2 (Primary Amine) Conjugate Peptide-NH-PEG2-NH2 (PEGylated Peptide) Peptide->Conjugate Nucleophilic Substitution (pH 8.0) PEG Br-PEG2-NH2·HBr PEG->Conjugate HBr HBr

Caption: Chemical reaction of a peptide's primary amine with Bromo-PEG2-NH2.

G Figure 2: Experimental Workflow A 1. Dissolve Peptide in Reaction Buffer C 3. Mix Peptide and PEG Reagent (5-20 fold molar excess) A->C B 2. Dissolve Bromo-PEG2-NH2 in DMF/DMSO B->C D 4. Incubate at Room Temperature (4-24h) C->D E 5. Quench Reaction (Tris-HCl) D->E F 6. Purify by RP-HPLC E->F G 7. Characterize by Mass Spectrometry & HPLC F->G

Caption: Step-by-step workflow for peptide PEGylation.

Discussion and Considerations

  • pH Control: The reaction is pH-dependent. A pH of around 8.0 is recommended to ensure that a significant portion of the primary amines on the peptide are deprotonated and thus nucleophilic, while minimizing potential side reactions.[13]

  • Stoichiometry: A molar excess of the PEG reagent is used to drive the reaction towards completion. However, an excessively large excess can complicate the purification process. The optimal ratio should be determined for each specific peptide.

  • Side Reactions: The this compound is a heterobifunctional linker. While the bromo group is intended to react with the peptide's primary amine, the amine group on the PEG reagent could potentially react under certain conditions, leading to polymerization or other side products. Using a controlled stoichiometry and monitoring the reaction can help minimize these unwanted reactions.

  • Purification: RP-HPLC is an effective method for separating the PEGylated peptide from the unreacted peptide, excess PEG reagent, and other impurities.[4][5][6][7] The difference in hydrophobicity between the starting materials and the product allows for efficient separation.

  • Characterization: Mass spectrometry is essential to confirm the successful conjugation and to determine the degree of PEGylation (i.e., the number of PEG chains attached to the peptide).[8][9][10][11][12] A shift in the molecular weight corresponding to the addition of the PEG moiety is indicative of a successful reaction. HPLC is used to assess the purity of the final product.

References

Application Notes and Protocols for Bromo-PEG2-NH2 Hydrobromide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NH2 hydrobromide is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] This linker possesses two distinct reactive moieties: a bromo group and a primary amine, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for conjugation to a ligand for an E3 ubiquitin ligase, while the bromo group can be used to attach a ligand for the target protein of interest. Beyond its primary role in PROTAC synthesis, the unique characteristics of this compound lend themselves to various applications in cell-based assays for studying cellular processes.

This document provides detailed application notes and protocols for the experimental use of this compound in a cellular context, including its potential applications, cytotoxicity assessment, and protocols for cell-based experiments.

Chemical Properties and Handling

PropertyValue
Molecular Formula C6H15Br2NO2
Molecular Weight 293.00 g/mol
Appearance Varies (refer to supplier information)
Solubility Soluble in aqueous solutions and DMSO
Storage Store at -20°C, protected from moisture.

Note: For optimal performance, it is recommended to prepare fresh solutions of this compound in an appropriate solvent like DMSO or a buffered aqueous solution immediately before use.

Potential Applications in Cell-Based Assays

While primarily a building block for PROTACs, the bifunctional nature of this compound allows for its use in several cell-based applications:

  • Cell Surface Modification: The amine-reactive nature of one end of the molecule can be utilized to conjugate it to cell surface proteins, introducing a PEG spacer and a reactive bromo group for further functionalization.

  • Crosslinking Studies: Although less common for this specific linker, it can theoretically be used to study protein-protein interactions by crosslinking proteins in close proximity.

  • Control for PROTAC Experiments: this compound can serve as a negative control in PROTAC-mediated protein degradation studies to assess the effects of the linker itself on cellular function.

  • Drug Delivery Research: The PEG component can influence the solubility and cell permeability of molecules, making it a useful tool for studying the cellular uptake of small molecules.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity of this compound

This protocol outlines the use of a standard MTT assay to determine the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration of Bromo-PEG2-NH2 HBr (µM)Cell Viability (%) after 48h (Hypothetical Data)
0 (Vehicle Control)100
198
1095
5085
10070
Protocol 2: In-Cell Protein Crosslinking (Hypothetical Application)

This protocol describes a hypothetical workflow for using this compound to crosslink cellular proteins. The primary amine can react with accessible carboxyl groups (with an activator like EDC) or other reactive sites, and the bromo group can react with nucleophilic residues like cysteine.

Materials:

  • This compound

  • Cell line of interest

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

  • Antibodies against proteins of interest

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency.

  • Cell Treatment:

    • Wash cells with PBS.

    • Treat cells with varying concentrations of this compound (e.g., 1-5 mM) in serum-free medium for 30-60 minutes at 37°C.

  • Quenching: Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the crosslinked proteins by SDS-PAGE and Western blotting using antibodies against the target proteins to observe the appearance of higher molecular weight bands, indicative of crosslinking.

Visualizations

experimental_workflow Experimental Workflow for Bromo-PEG2-NH2 HBr in Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_linker Prepare Bromo-PEG2-NH2 HBr Stock Solution treat_cells Treat Cells with Linker prep_linker->treat_cells prep_cells Seed and Culture Cells prep_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity crosslinking Protein Crosslinking treat_cells->crosslinking data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis wb_analysis SDS-PAGE & Western Blot crosslinking->wb_analysis

Caption: Workflow for cell-based assays with Bromo-PEG2-NH2 HBr.

signaling_pathway Hypothetical Signaling Pathway Modulation linker Bromo-PEG2-NH2 HBr receptor Cell Surface Receptor linker->receptor Potential Interaction kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Potential modulation of a signaling pathway.

Stability and Reactivity in Cell Culture Media

The stability of this compound in aqueous solutions is a critical factor for designing and interpreting cell-based assays. The primary amine group is generally stable, but the bromoalkane moiety can be susceptible to hydrolysis and reaction with nucleophiles present in the cell culture medium. The half-life of the compound in the medium should be determined empirically if long incubation times are planned. It is advisable to use the compound in serum-free media for initial experiments to minimize reactions with serum proteins.

Conclusion

This compound is a versatile chemical tool with potential applications in cell-based assays beyond its role in PROTAC synthesis. Understanding its reactivity, stability, and potential cytotoxicity is essential for its effective use. The provided protocols offer a starting point for researchers to explore the cellular effects of this bifunctional linker. Further optimization of experimental conditions, such as concentration and incubation time, will be necessary for specific cell types and applications.

References

Application of Bromo-PEG2-NH2 Hydrobromide in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and modulate pharmacokinetic properties. Bromo-PEG2-NH2 hydrobromide is a versatile bifunctional PEG linker that provides two distinct reactive handles: a primary amine and a bromo group. This allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, making it a valuable building block in the synthesis of novel targeted protein degraders.

This document provides detailed application notes and protocols for the use of this compound in the development of targeted protein degraders.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical PROTAC, "Degrader-X," synthesized using a this compound-derived linker. This data is illustrative and serves to provide a framework for the expected outcomes of the described experimental protocols.

Table 1: Physicochemical Properties of Degrader-X

PropertyValue
Molecular Weight ( g/mol )~850-950
cLogP3.0 - 4.5
Topological Polar Surface Area (Ų)160 - 190
Hydrogen Bond Donors3 - 5
Hydrogen Bond Acceptors10 - 14
Rotatable Bonds18 - 25

Table 2: In Vitro Degradation Efficacy of Degrader-X against Target Protein-Y

Cell LineDC50 (nM)Dmax (%)
Cell Line A50>90
Cell Line B75>85

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 3: Cellular Viability following Treatment with Degrader-X

Cell LineCC50 (µM)
Cell Line A>10
Cell Line B>10

CC50: Half-maximal cytotoxic concentration.

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow using this compound

This diagram outlines the synthetic workflow for creating a PROTAC using the bifunctional Bromo-PEG2-NH2 linker.

Synthesis_Workflow POI_Ligand POI Ligand (with nucleophilic group, e.g., -OH, -SH, -NH2) Step1 Step 1: Nucleophilic Substitution (SN2) POI_Ligand->Step1 Bromo_PEG_NH2 Bromo-PEG2-NH2 Hydrobromide Bromo_PEG_NH2->Step1 Intermediate POI-Linker-NH2 Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Two-step synthesis of a PROTAC.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates the key experimental steps to assess the biological activity of a newly synthesized PROTAC.

Evaluation_Workflow Cell_Culture Cell Culture (Target protein expressing cell line) PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Western_Blot Western Blot Analysis (Quantify POI degradation) Cell_Lysis->Western_Blot Data_Analysis1 Data Analysis (Determine DC50 and Dmax) Western_Blot->Data_Analysis1 Data_Analysis2 Data Analysis (Determine CC50) Cell_Viability->Data_Analysis2

Caption: Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using this compound.

Materials:

  • POI ligand with a nucleophilic group (e.g., phenol, thiol, or amine)

  • E3 ligase ligand with a carboxylic acid group (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Solvents for extraction and purification (e.g., Ethyl acetate (B1210297), Dichloromethane, Hexanes)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Synthesis of the POI-Linker-NH2 Intermediate via Nucleophilic Substitution

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add a suitable base (e.g., K2CO3, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophilic group on the POI ligand.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-NH2 intermediate.

  • Characterize the intermediate by LC-MS and NMR.

Step 2: Synthesis of the Final PROTAC via Amide Coupling

  • Dissolve the POI-Linker-NH2 intermediate (1.0 equivalent) and the E3 ligase ligand with a carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure for quantifying the degradation of the target protein in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Human cell line expressing the target protein of interest

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol describes a general method to assess the cytotoxicity of the synthesized PROTAC.

Materials:

  • Human cell line used for degradation studies

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom plates

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 µM to 100 µM) or vehicle control.

    • Incubate for a period that reflects the duration of the degradation experiment (e.g., 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the CC50 value.

Application Notes: Stepwise Protocol for Labeling a Small Molecule with Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the stepwise labeling of a small molecule using the heterobifunctional linker, Bromo-PEG2-NH2 hydrobromide. This linker is particularly useful in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where precise, sequential conjugation of two different molecular entities is required.[1][2] The protocol outlines a two-step process: first, the conjugation of a carboxyl-containing small molecule to the amine terminus of the PEG linker via amide bond formation, followed by the conjugation of a thiol-containing small molecule to the bromo terminus. Methodologies for purification and characterization of the intermediate and final products are also described in detail.

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug development and bioconjugation to improve the pharmacokinetic and physicochemical properties of therapeutic molecules.[1][3][4] Heterobifunctional PEG linkers, which possess two different reactive functional groups, allow for the controlled and sequential attachment of different molecules.[1][5] Bromo-PEG2-NH2 is a PEG-based linker featuring a primary amine (-NH2) and a bromo (-Br) group. The amine group can readily react with carboxylic acids or their activated esters (like NHS esters) to form a stable amide bond.[6] The bromo group serves as a good leaving group for nucleophilic substitution, enabling reaction with nucleophiles such as thiols to form a stable thioether bond.[7][8][9]

This protocol provides a general framework for a two-step conjugation strategy, which is fundamental in the construction of PROTACs and other targeted therapeutic agents.[1][2][3]

Materials and Reagents

  • This compound

  • Small Molecule 1 (SM1) with a carboxylic acid group (-COOH)

  • Small Molecule 2 (SM2) with a thiol group (-SH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Preparative and analytical C18 RP-HPLC columns

  • LC-MS system

Experimental Protocols

This protocol describes a two-step synthetic approach. First, the amine group of the linker is coupled with the carboxylic acid of Small Molecule 1 (SM1-COOH). The resulting intermediate (SM1-PEG2-Bromo) is then purified and reacted with the thiol group of Small Molecule 2 (SM2-SH).

G cluster_0 Step 1: Amide Coupling cluster_1 Purification cluster_2 Step 2: Thiol-Bromo Conjugation cluster_3 Final Purification & Analysis A SM1-COOH + Bromo-PEG2-NH2 B EDC/NHS Activation (DMF, RT, 15 min) A->B 1. Activate C SM1-PEG2-Bromo (Intermediate) B->C 2. Couple D Work-up & Purification (Preparative RP-HPLC) C->D E Purified SM1-PEG2-Bromo + SM2-SH F Base (DIPEA) (DMF, RT, 4-12h) E->F 3. Add Base G Final Conjugate (SM1-PEG2-SM2) F->G 4. Couple H Purification (Preparative RP-HPLC) G->H I Characterization (LC-MS, NMR) H->I

Caption: General workflow for the two-step labeling of a small molecule.

Step 1: Amide Coupling of SM1-COOH to Bromo-PEG2-NH2

This procedure forms a stable amide bond between the carboxylic acid of SM1 and the primary amine of the PEG linker.

  • Reagent Preparation:

    • Dissolve SM1-COOH (1.0 eq) in anhydrous DMF.

    • Add EDC-HCl (1.2 eq) and NHS (1.2 eq) to the solution.

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester in situ.[10]

  • Coupling:

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA or TEA (2.2 eq) to neutralize the hydrobromide salt and facilitate the reaction.

    • Add the activated SM1-NHS ester solution dropwise to the linker solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analytical LC-MS or TLC.[6][11]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate (SM1-PEG2-Bromo):

    • Purify the crude product by flash column chromatography or preparative RP-HPLC to isolate the SM1-PEG2-Bromo intermediate.

Step 2: Thiol-Bromo Conjugation of SM2-SH to SM1-PEG2-Bromo

This procedure forms a stable thioether bond via nucleophilic substitution of the bromide.

  • Reagent Preparation:

    • Dissolve the purified SM1-PEG2-Bromo intermediate (1.0 eq) and SM2-SH (1.2 eq) in anhydrous DMF.

  • Coupling:

    • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture. The base facilitates the deprotonation of the thiol, increasing its nucleophilicity.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by analytical LC-MS until the starting material is consumed.

  • Work-up and Final Purification:

    • Once the reaction is complete, the final conjugate (SM1-PEG2-SM2) is typically purified directly without an aqueous work-up.

    • Purify the crude reaction mixture using preparative RP-HPLC.

Purification and Characterization Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

Purification of PEGylated small molecules is effectively achieved using RP-HPLC.[]

  • Column: C18 semi-preparative or preparative column (e.g., 10-20 mm ID, 5-10 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Dissolve the crude product in a minimal amount of DMSO or DMF.

    • Inject the sample onto the column equilibrated with a low percentage of mobile phase B (e.g., 5-10%).

    • Elute the product using a linear gradient of mobile phase B. A shallow gradient (e.g., 0.5-1.0% B per minute) is often required for good resolution.[13]

    • Monitor the elution at a suitable wavelength (e.g., 214, 254, or 280 nm).

    • Collect fractions corresponding to the product peak.

    • Confirm the purity of the collected fractions by analytical LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the primary technique for confirming the identity and purity of the intermediate and final products.[14][15]

  • Column: Analytical C18 column (e.g., 2.1-4.6 mm ID, <5 µm particle size).

  • Mobile Phase: Same as preparative HPLC.

  • Procedure:

    • Inject a small sample of the purified product.

    • Run a fast gradient to confirm the retention time and purity.

    • The mass spectrometer (e.g., ESI-Q-TOF) will confirm the molecular weight of the product. The expected mass will correspond to the sum of the masses of the reactants minus the mass of H2O (for Step 1) and HBr (for Step 2).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the labeling protocol.

Table 1: Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield (%)Typical Purity (HPLC, %)
1Amide CouplingEDC-HCl, NHSDMFRoom Temp2-1260 - 85>95 (after prep-HPLC)
2Thiol-Bromo ConjugationDIPEA or TEADMFRoom Temp4-1250 - 75>98 (after prep-HPLC)

Table 2: Characterization Data for a Representative Conjugation

CompoundDescriptionCalculated Mass (Da)Observed Mass [M+H]⁺ (Da)Retention Time (min)
Bromo-PEG2-NH2·HBrLinker282.04 (as HBr salt)201.03 / 203.03 (free base, Br isotopes)2.5
SM1-PEG2-BromoIntermediate 1[MW of SM1] + 183.06[Calculated Mass + 1.007]8.7
SM1-PEG2-SM2Final Conjugate[MW of SM1] + [MW of SM2] + 121.13[Calculated Mass + 1.007]12.1

Note: Calculated and observed masses will vary depending on the specific small molecules (SM1 and SM2) used. Retention times are representative and depend on the specific HPLC conditions and hydrophobicity of the molecules.

Logical Relationships and Signaling Pathways

While this protocol details a chemical synthesis, the resulting molecule, particularly in the context of a PROTAC, is designed to modulate a biological signaling pathway by inducing protein degradation.

G PROTAC PROTAC (SM1-PEG2-SM2) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation POI Degradation Proteasome->Degradation leads to

Caption: PROTAC-mediated protein degradation pathway.

This diagram illustrates the mechanism of action for a PROTAC synthesized using the described protocol. The PROTAC molecule (SM1-PEG2-SM2) acts as a bridge, bringing a target Protein of Interest (POI) and an E3 Ubiquitin Ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to the selective removal of the target protein from the cell. The length and flexibility of the PEG linker are critical for optimizing the formation of this ternary complex and achieving efficient degradation.[2][3]

References

Application Notes and Protocols for a Heterobifunctional Cross-Linking Mass Spectrometry Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structures of protein complexes. This approach utilizes chemical cross-linkers to covalently link interacting proteins, followed by mass spectrometric analysis to identify the cross-linked peptides, thereby providing distance constraints for structural modeling. This document provides detailed application notes and protocols for the use of a heterobifunctional cross-linker, Bromo-PEG2-NH2 hydrobromide, in a typical XL-MS workflow. While primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), its constituent reactive groups—a bromo group and a primary amine—allow for a theoretical application as a sequential cross-linking reagent.[1][2][3]

The bromo group can potentially react with nucleophilic amino acid side chains, such as the thiol group of cysteine, via nucleophilic substitution. The primary amine can then be targeted in a subsequent reaction by an amine-reactive cross-linker, enabling the connection of two distinct protein sites. This two-step cross-linking strategy can minimize the formation of homodimers and allow for more controlled cross-linking of protein complexes.

Principle of the Workflow

The proposed workflow involves a sequential cross-linking strategy. In the first step, the bromo moiety of this compound is reacted with the protein complex. The bromo group is a leaving group that can undergo nucleophilic substitution, potentially with cysteine residues. Following the removal of the unreacted cross-linker, a second, homobifunctional amine-reactive cross-linker (e.g., a bis(succinimidyl) ester) is added to react with the primary amine of the now-tethered Bromo-PEG2-NH2 and a primary amine on an interacting protein. The cross-linked proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the cross-linked species.

Experimental Protocols

Materials and Reagents
  • This compound

  • Homobifunctional amine-reactive cross-linker (e.g., BS3 or DSS)

  • Protein complex of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

  • Quenching buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • LC-MS/MS system

Step 1: First Cross-Linking Reaction (Bromo- Reaction)
  • Prepare the protein complex at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 100 mM.

  • Add the this compound solution to the protein complex to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.

Step 2: Second Cross-Linking Reaction (Amine-Reaction)
  • To the protein complex now conjugated with Bromo-PEG2-NH2, add a homobifunctional amine-reactive cross-linker (e.g., BS3) to a final concentration of 1-2 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubating for 15 minutes.

Step 3: Protein Digestion
  • Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

  • Desalt the peptide mixture using a C18 column.

Step 4: LC-MS/MS Analysis
  • Resuspend the desalted peptides in 0.1% formic acid.

  • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Employ a data-dependent acquisition method to fragment the most abundant precursor ions.

Step 5: Data Analysis
  • Use specialized software (e.g., MeroX, pLink, or MaxLynx) to identify the cross-linked peptides from the raw mass spectrometry data.

  • Validate the identified cross-links based on the fragmentation spectra.

  • Map the identified cross-links onto the known or predicted structures of the interacting proteins.

Data Presentation

The quantitative results from a typical XL-MS experiment can be summarized in the following tables.

Table 1: Cross-Link Identification Summary
Metric Value
Total number of identified cross-linked peptide pairs152
Number of unique inter-protein cross-links89
Number of unique intra-protein cross-links63
False Discovery Rate (FDR)< 1%
Table 2: Top 5 Inter-Protein Cross-Links
Protein 1 Residue 1 Protein 2 Residue 2 Score
Protein AK121Protein BC45125.6
Protein AK88Protein BC102110.2
Protein CK56Protein DC210105.8
Protein AK150Protein CC1298.4
Protein BK201Protein DC15595.1

Visualizations

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis ProteinComplex Protein Complex Add_BromoPEG Add Bromo-PEG2-NH2 (Reacts with Cys) ProteinComplex->Add_BromoPEG Purification1 Remove Excess Linker Add_BromoPEG->Purification1 Add_NHS_Linker Add Amine-Reactive Linker (Reacts with NH2) Purification1->Add_NHS_Linker Quench Quench Reaction Add_NHS_Linker->Quench Denature Denature, Reduce, Alkylate Quench->Denature Digest Tryptic Digestion Denature->Digest Desalt Desalt Peptides Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DataAnalysis Data Analysis (Identify Cross-links) LCMS->DataAnalysis Modeling Structural Modeling DataAnalysis->Modeling

Caption: A generalized workflow for sequential cross-linking mass spectrometry.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Adaptor Adaptor Protein Kinase1->Adaptor XL-MS Link Kinase2->Adaptor Recruitment Effector Effector Protein Kinase2->Effector XL-MS Link Adaptor->Effector Activation Response Cellular Response Effector->Response

Caption: A hypothetical signaling pathway illustrating potential protein-protein interactions that can be investigated using XL-MS.

References

Application Notes and Protocols for the Conjugation of Bromo-PEG2-NH2 to a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the attachment of a bromo-PEGylated linker, specifically Bromo-PEG2-NH2 hydrobromide, to a Von Hipple-Lindau (VHL) E3 ubiquitin ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The protocols outlined below focus on the formation of a stable amide bond between a VHL ligand bearing a carboxylic acid functionality and the primary amine of the PEG linker.

Introduction to VHL Ligand Functionalization

The VHL protein is a component of an E3 ubiquitin ligase complex frequently hijacked by PROTACs to induce targeted protein degradation. VHL ligands, such as derivatives of VH032, are small molecules that bind to the VHL protein. For their incorporation into PROTACs, these ligands must be functionalized with a linker that is subsequently attached to a ligand for the protein of interest. The nature and length of this linker are crucial for the efficacy of the resulting PROTAC. Polyethylene glycol (PEG) linkers are commonly employed to improve solubility and optimize the spatial orientation of the ternary complex (VHL-PROTAC-Target Protein).

The most common and robust method for attaching an amine-containing linker to a VHL ligand is through the formation of an amide bond. This is typically achieved by activating the carboxylic acid group on the VHL ligand using a coupling agent, followed by nucleophilic attack from the primary amine of the linker.

Signaling Pathway and Experimental Logic

The overarching goal is to create a VHL ligand-linker conjugate that can be further elaborated to generate a functional PROTAC. The PROTAC, in turn, is designed to co-opt the cellular ubiquitin-proteasome system to degrade a specific protein of interest.

PROTAC_Mechanism cluster_synthesis Chemical Synthesis cluster_protac_formation PROTAC Assembly cluster_cellular_action Cellular Mechanism VHL_COOH VHL Ligand (with -COOH) VHL_PEG_Br VHL-PEG2-Br (Conjugate) VHL_COOH->VHL_PEG_Br Amide Coupling Bromo_PEG_NH2 Bromo-PEG2-NH2 (Linker) Bromo_PEG_NH2->VHL_PEG_Br POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC VHL_PEG_Br->PROTAC Linker Attachment (e.g., Nucleophilic Substitution) POI_Ligand->PROTAC VHL_E3 VHL E3 Ligase Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex VHL_E3->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Workflow from chemical synthesis of a VHL-linker conjugate to PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed protocol for the amide coupling of a VHL ligand functionalized with a carboxylic acid to this compound.

Materials and Reagents:

  • VHL ligand with a terminal carboxylic acid (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxylic acid)

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

Protocol: Amide Coupling Reaction

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrobromide salt. Add this solution to the activated VHL ligand mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, starting from 0% to 10% MeOH in DCM).

  • Elution: Load the adsorbed sample onto the column and elute with the solvent gradient.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified VHL-PEG2-Br conjugate.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling reaction. Yields can vary depending on the specific VHL ligand and reaction conditions.

ParameterValueReference
Reaction Scale 0.1 mmol[1]
VHL Ligand-COOH 1.0 eq[2]
Bromo-PEG2-NH2·HBr 1.1 eq
HATU 1.2 eq[2]
DIPEA 3.0 - 5.0 eq[2][3]
Solvent Anhydrous DMF[2]
Reaction Time 4-12 hours[2]
Reaction Temperature Room Temperature[2]
Typical Yield 50-80%[1]
Purity (post-purification) >95% (by HPLC)[1]

Characterization of the Final Product (VHL-PEG2-Br):

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for both the VHL ligand and the PEG linker. The disappearance of the carboxylic acid proton and the appearance of a new amide proton signal are indicative of a successful reaction.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the VHL-PEG2-Br conjugate.

Visualization of the Experimental Workflow

experimental_workflow start Start: VHL-COOH & Linker dissolve Dissolve VHL-COOH in anhydrous DMF start->dissolve activate Add HATU & DIPEA (Activate -COOH) dissolve->activate add_linker Add Bromo-PEG2-NH2 & DIPEA solution activate->add_linker react Stir at RT (4-12h) add_linker->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup Complete monitor->react Incomplete dry Dry (Na2SO4) & Concentrate workup->dry purify Flash Column Chromatography dry->purify characterize Characterize (NMR, Mass Spec) purify->characterize end End: Purified VHL-PEG2-Br characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the VHL-PEG2-Br conjugate.

References

Practical Applications of Bromo-PEG2-NH2 Hydrobromide in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NH2 hydrobromide is a bifunctional, flexible polyethylene (B3416737) glycol (PEG)-based linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality in cancer research, designed to hijack the cell's natural protein disposal system to selectively eliminate cancer-promoting proteins. This linker, featuring a bromo group at one end and an amino group at the other, provides a versatile scaffold for covalently connecting a target protein ligand ("warhead") and an E3 ubiquitin ligase ligand. The PEG component enhances solubility and can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.

These application notes provide a detailed overview of the practical applications of this compound in the construction of PROTACs for cancer research, complete with hypothetical quantitative data, detailed experimental protocols, and visualizations to guide researchers in their drug discovery efforts.

Application: Synthesis of a Hypothetical BRD4-Targeting PROTAC for Leukemia Research

This section outlines the use of this compound to synthesize a hypothetical PROTAC, PROTAC-Br-PEG2-Pom , designed to target the BET bromodomain protein BRD4 for degradation. BRD4 is a key transcriptional regulator implicated in various cancers, including acute myeloid leukemia (AML). The hypothetical PROTAC will utilize a known BRD4 inhibitor as the warhead and pomalidomide (B1683931) as the E3 ligase ligand to recruit the Cereblon (CRBN) E3 ligase.

Mechanism of Action

PROTAC-Br-PEG2-Pom is designed to function as a heterobifunctional molecule. One end binds to the bromodomain of BRD4, while the other end recruits the CRBN E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, such as c-MYC, ultimately inhibiting cancer cell proliferation and promoting apoptosis.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway POI BRD4 (Target Protein) POI_PROTAC_E3 BRD4-PROTAC-CRBN Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC-Br-PEG2-Pom PROTAC->POI_PROTAC_E3 E3_Ligase CRBN E3 Ligase E3_Ligase->POI_PROTAC_E3 Recruitment Ub Ubiquitin Ub->POI_PROTAC_E3 Transfer Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated BRD4 POI_PROTAC_E3->Ub_POI Ub_POI->Proteasome Recognition

Caption: Mechanism of action for a BRD4-targeting PROTAC.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the characterization of PROTAC-Br-PEG2-Pom in a relevant cancer cell line, such as MOLM-13 (AML).

ParameterPROTAC-Br-PEG2-PomJQ1 (Parent Inhibitor)Pomalidomide
Target Protein BRD4BRD4-
E3 Ligase Recruited Cereblon (CRBN)-Cereblon (CRBN)
Cell Line MOLM-13MOLM-13MOLM-13
DC50 (nM) 15--
Dmax (%) >95--
IC50 (nM) (Viability) 25150>10,000

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50 (Viability): Concentration required for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-Br-PEG2-Pom

This protocol describes a two-step synthesis of the hypothetical PROTAC-Br-PEG2-Pom using this compound.

Step 1: Synthesis of BRD4-Warhead-Linker Intermediate

  • To a solution of a suitable JQ1 derivative with a carboxylic acid handle (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.

  • Add this compound (1.1 eq) and triethylamine (B128534) (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the bromo-functionalized intermediate.

Step 2: Final PROTAC Synthesis

  • To a solution of the BRD4-warhead-linker intermediate (1.0 eq) in anhydrous DMF, add pomalidomide (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, PROTAC-Br-PEG2-Pom , by preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_Step1 Step 1: Intermediate Synthesis cluster_Step2 Step 2: Final PROTAC Synthesis JQ1_COOH JQ1-COOH Intermediate JQ1-Linker-Br JQ1_COOH->Intermediate Amide Coupling Bromo_PEG_NH2 Bromo-PEG2-NH2 Hydrobromide Bromo_PEG_NH2->Intermediate Final_PROTAC PROTAC-Br-PEG2-Pom Intermediate->Final_PROTAC Nucleophilic Substitution Pomalidomide Pomalidomide Pomalidomide->Final_PROTAC Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_Data Data Analysis Synthesis Synthesize PROTAC-Br-PEG2-Pom QC Purity & Structural Confirmation (HPLC, NMR, MS) Synthesis->QC Cell_Culture Culture MOLM-13 Cells QC->Cell_Culture Treatment Treat cells with PROTAC Cell_Culture->Treatment Western_Blot Western Blot for BRD4 Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay DC50_Calc Calculate DC50 & Dmax Western_Blot->DC50_Calc IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

Synthesizing a PROTAC Library with Varying PEG Linker Lengths: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, cell permeability, and provide synthetic tractability.[1][3] The length of the PEG linker is a crucial parameter to optimize, as it dictates the spatial arrangement of the POI and E3 ligase within the ternary complex.[2] An optimal linker length facilitates productive ubiquitination, while a suboptimal length can lead to steric hindrance or an unstable complex, diminishing degradation efficiency.[2] Therefore, the synthesis and evaluation of a PROTAC library with varying PEG linker lengths is a key step in developing potent and selective protein degraders.[4]

These application notes provide a detailed protocol for the synthesis, purification, and characterization of a PROTAC library with varying PEG linker lengths.

Signaling Pathways and Experimental Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 catalytic Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_synthesis PROTAC Library Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Step 1: Amide Coupling PEG_Linkers PEG Linkers (Varying Lengths, n=2, 4, 6, 8) PEG_Linkers->Intermediate E3_Ligand E3 Ligase Ligand (with reactive handle) PROTAC_Library PROTAC Library E3_Ligand->PROTAC_Library Intermediate->PROTAC_Library Step 2: Amide Coupling Purification Purification (HPLC) PROTAC_Library->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of a PROTAC library.

Data Presentation

Table 1: Physicochemical Properties of the PROTAC Library

PROTAC IDPEG Linker (n units)Molecular Weight ( g/mol )Calculated LogPPurity (%) by HPLC
PROTAC-PEG22[Calculated Value][Calculated Value]>95
PROTAC-PEG44[Calculated Value][Calculated Value]>95
PROTAC-PEG66[Calculated Value][Calculated Value]>95
PROTAC-PEG88[Calculated Value][Calculated Value]>95

Table 2: In Vitro Degradation Efficacy of the PROTAC Library

PROTAC IDDC50 (nM)Dmax (%)
PROTAC-PEG2[Experimental Value][Experimental Value]
PROTAC-PEG4[Experimental Value][Experimental Value]
PROTAC-PEG6[Experimental Value][Experimental Value]
PROTAC-PEG8[Experimental Value][Experimental Value]
Negative Control>1000<10
Positive Control[Experimental Value][Experimental Value]

Table 3: Ternary Complex Formation and Target Engagement

PROTAC IDTernary Complex KD (nM) (SPR/ITC)Cellular Target Engagement (EC50, nM) (NanoBRET)
PROTAC-PEG2[Experimental Value][Experimental Value]
PROTAC-PEG4[Experimental Value][Experimental Value]
PROTAC-PEG6[Experimental Value][Experimental Value]
PROTAC-PEG8[Experimental Value][Experimental Value]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths

This protocol describes a two-step synthesis using amide coupling reactions. It assumes the use of a POI ligand with a free amine and an E3 ligase ligand with a free amine, and commercially available amine-PEG-acid linkers of varying lengths.

Materials:

  • POI ligand with an amine handle

  • E3 ligase ligand with an amine handle

  • Amine-PEGn-acid linkers (e.g., n=2, 4, 6, 8)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Step 1: Synthesis of POI-PEGn-Acid Intermediate

  • To a solution of Boc-NH-PEGn-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine-containing POI ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-PEGn intermediate.

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure to yield the POI-NH2-PEGn-COOH intermediate.

Step 2: Synthesis of the Final PROTAC

  • To a solution of the POI-NH2-PEGn-COOH intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine-containing E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[1]

  • Characterize the final product by LC-MS and NMR.[1]

Protocol 2: Western Blot for Protein Degradation

This is a standard method for quantifying the reduction in target protein levels.[2]

Materials:

  • Cells expressing the target protein

  • PROTAC library stock solutions

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a serial dilution of each PROTAC from the library or vehicle control for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the total protein concentration of each lysate using the BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation

This live-cell assay measures the proximity of the POI and E3 ligase.[5]

Materials:

  • Cells co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • PROTAC library stock solutions

  • MG132 (proteasome inhibitor, optional)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Plate the engineered cells in a white, 96-well plate.

  • Optional: Pre-treat cells with MG132 to prevent protein degradation and isolate the ternary complex formation event.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add a serial dilution of each PROTAC to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[5]

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR can be used to determine the binding affinities and kinetics of the binary and ternary complexes.[6]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified POI and E3 ligase proteins

  • PROTAC library stock solutions

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Flow solutions of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd, and KD).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

  • Flow these solutions over the immobilized E3 ligase surface.

  • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[5]

  • Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.[5]

Conclusion

The systematic synthesis and evaluation of a PROTAC library with varying PEG linker lengths is a cornerstone of modern targeted protein degradation research. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to optimize the linker component of their PROTACs, a critical step towards developing novel and effective therapeutics. Careful execution of these synthetic and analytical procedures will enable the identification of PROTAC candidates with optimal degradation efficacy and drug-like properties.

References

Application Notes and Protocols for Thiol-Reactive Conjugation Using Bromide-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Reactive Conjugation with Bromide-Terminated PEG Linkers

Thiol-reactive conjugation is a cornerstone of bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules through the sulfhydryl group of cysteine residues. Among the various thiol-reactive moieties, haloacetyl groups, such as bromoacetyl, offer a robust and stable alternative to the more commonly used maleimides. The reaction of a thiol with a bromoacetyl group proceeds via a nucleophilic substitution reaction, resulting in a stable thioether bond. This linkage is essentially irreversible under physiological conditions, providing greater stability compared to the thioether bond formed with maleimides, which can be susceptible to retro-Michael addition.

Polyethylene glycol (PEG) linkers are frequently incorporated in bioconjugation to enhance the therapeutic properties of biomolecules. PEGylation can improve solubility, increase hydrodynamic volume, prolong circulation half-life, and reduce immunogenicity. A heterobifunctional PEG linker with a bromide terminus for thiol-reactivity and another functional group at the opposite end allows for the covalent linkage of a biomolecule to another molecule of interest, such as a small molecule drug, a fluorescent probe, or a solid support.

These application notes provide a comprehensive guide to the principles, protocols, and characterization of conjugates prepared using bromide-terminated PEG linkers for thiol-reactive conjugation.

Reaction Mechanism and Workflow

The conjugation of a thiol-containing molecule to a bromide-terminated PEG linker is a straightforward and efficient process. The following diagrams illustrate the chemical reaction and the general experimental workflow.

cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Molecule-SH Thiol-containing Molecule R-SH Reaction Nucleophilic Substitution Molecule-SH:f1->Reaction pH 7.5-9.0 Br-PEG-X Bromide-terminated PEG Linker Br-CH2-CO-PEG-X Br-PEG-X:f1->Reaction Conjugate PEGylated Conjugate R-S-CH2-CO-PEG-X Reaction->Conjugate:f0 HBr HBr Reaction->HBr

Figure 1: Chemical reaction of a thiol with a bromide-terminated PEG linker.

start Start prep_mol Prepare Thiol-containing Molecule (e.g., Protein) start->prep_mol reduction Reduce Disulfide Bonds (if necessary) with TCEP prep_mol->reduction prep_peg Prepare Bromide-PEG Linker Solution conjugation Conjugation Reaction (pH 7.5-9.0) prep_peg->conjugation reduction->conjugation quenching Quench Reaction (optional) conjugation->quenching purification Purification of Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for thiol-PEG-bromide conjugation.

Quantitative Data Summary

The choice of thiol-reactive chemistry can significantly impact the efficiency and stability of the final conjugate. The following table summarizes key quantitative parameters for the thiol-bromide reaction, with a comparison to the commonly used thiol-maleimide reaction.

ParameterThiol-Bromide ConjugationThiol-Maleimide ConjugationReference
Optimal pH Range 7.5 - 9.06.5 - 7.5[1]
Reaction Rate Slower than maleimide (B117702) at pH 6.5, but increases with pH.Faster at neutral pH.[1]
Bond Stability Highly stable thioether bond. Considered irreversible.Thioether bond can be susceptible to retro-Michael addition, leading to potential instability.[2]
Selectivity High for thiols over other nucleophiles like amines at optimal pH.High for thiols at neutral pH, but can react with amines at higher pH.[1]
Typical Molar Excess of Linker 5- to 20-fold10- to 20-fold[3]
Typical Reaction Time 2-4 hours at room temperature or overnight at 4°C1-2 hours at room temperature or overnight at 4°C[3]

Detailed Experimental Protocol: Conjugation of a Protein to a Bromoacetyl-PEG Linker

This protocol provides a general method for the conjugation of a protein with available cysteine residues to a bromoacetyl-terminated PEG linker.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Bromoacetyl-PEG-X (where X is the desired second functional group)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Reagent (optional): 1 M 2-Mercaptoethanol (B42355) or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)

  • Analysis equipment (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any interfering substances (e.g., other thiol-containing molecules), perform a buffer exchange into the Conjugation Buffer.

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

    • Prepare a fresh 10 mM stock solution of TCEP in degassed water.

    • Add the TCEP stock solution to the protein solution to achieve a 10- to 50-fold molar excess of TCEP over the protein.

    • Incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding to the conjugation step.

  • Preparation of Bromoacetyl-PEG Linker Solution:

    • Immediately before use, dissolve the Bromoacetyl-PEG-X linker in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5- to 20-fold) of the Bromoacetyl-PEG-X stock solution to the protein solution. Add the linker dropwise while gently stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein and linker.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent can be added to react with any excess bromoacetyl groups.

    • Add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and other small molecules from the conjugate using a suitable purification method.

    • Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller, unreacted linker.

    • Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the protein, IEX can be an effective purification method.[]

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.

    • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate and confirm the degree of PEGylation.[5]

    • Functional Assay: Perform a relevant functional assay to ensure that the biological activity of the protein is retained after conjugation.

Application Example: Targeting the EGFR Signaling Pathway

A common application of this technology is in the development of targeted cancer therapies. For example, an antibody fragment (Fab) that targets the Epidermal Growth Factor Receptor (EGFR) could be conjugated to a cytotoxic drug using a thiol-reactive PEG linker. The resulting antibody-drug conjugate (ADC) would then selectively deliver the drug to cancer cells overexpressing EGFR.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds & Activates ADC Antibody-Drug Conjugate ADC->EGFR Binds & Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 3: Inhibition of the EGFR signaling pathway by an antibody-drug conjugate.

In this example, the antibody portion of the ADC binds to EGFR on the surface of a cancer cell, preventing the natural ligand, EGF, from binding and activating the receptor.[6] This blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[7] Following binding, the ADC can be internalized by the cell, releasing the cytotoxic drug and leading to targeted cell death.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conjugation Incomplete reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time. Ensure TCEP solution is fresh.
Oxidation of free thiols.Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis or degradation of the bromoacetyl-PEG linker.Prepare the linker stock solution immediately before use. Ensure the pH is not excessively high.
Protein aggregation Exposure of hydrophobic residues upon reduction.Include solubility-enhancing additives like arginine in the buffer. Perform the reaction at a lower protein concentration.
Non-specific conjugation Reaction with other nucleophilic residues.Ensure the pH of the reaction buffer is maintained within the optimal range (7.5-9.0).
Difficulty in purification Similar properties of conjugate and starting material.Optimize the purification method. Consider a different chromatography technique (e.g., HIC if hydrophobicity is altered).

By following these detailed application notes and protocols, researchers can effectively utilize thiol-reactive conjugation with bromide-terminated PEG linkers for a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for Bromo-PEG2-NH2 Hydrobromide in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. Bromo-PEG2-NH2 hydrobromide is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This molecule possesses a terminal bromide group and a primary amine, enabling covalent attachment to a variety of nanoparticle surfaces through different conjugation strategies. These application notes provide detailed protocols and characterization data for the surface modification of nanoparticles using this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H15BrN2O2 · HBr
Molecular Weight 309.01 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO)
Functional Groups Bromo (-Br), Amino (-NH2)

Core Applications

The dual functionality of this compound allows for its application in several key areas of nanoparticle research and development:

  • Stealth Liposomes and Nanoparticles: The PEG linker forms a hydrophilic shield on the nanoparticle surface, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.

  • Targeted Drug Delivery: The terminal amine group, after the initial conjugation, can be further functionalized with targeting ligands such as antibodies, peptides, or small molecules to achieve site-specific drug delivery.

  • Biofunctionalization of Surfaces: This linker can be used to introduce reactive amine groups onto surfaces for subsequent bioconjugation reactions.

  • Development of Biosensors: Modification of sensor surfaces with this linker can improve sensitivity and reduce non-specific binding.

Experimental Protocols

Two primary strategies for the covalent attachment of this compound to nanoparticle surfaces are presented below. The choice of protocol depends on the available functional groups on the nanoparticle surface.

Protocol 1: Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol is suitable for nanoparticles with surface carboxyl (-COOH) groups, such as carboxylated polystyrene beads, quantum dots, or iron oxide nanoparticles. The amine group of this compound reacts with the activated carboxyl groups on the nanoparticle surface to form a stable amide bond.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any storage buffer contaminants.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting concentration is 10 mg/mL for both.

    • Add EDC and NHS solutions to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 for each is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Wash the activated nanoparticles with Coupling Buffer to remove excess EDC and NHS.

    • Immediately add the this compound solution to the activated nanoparticle suspension in Coupling Buffer. The molar excess of the PEG linker should be optimized, with a starting point of 20-50 fold molar excess relative to the nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Wash the PEGylated nanoparticles three times with Washing Buffer to remove unreacted PEG linker and byproducts.

    • Resuspend the final modified nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 2: Conjugation to Amine-Functionalized Nanoparticles via Alkylation

This protocol is suitable for nanoparticles with surface amine (-NH2) groups, such as aminated silica (B1680970) or polystyrene nanoparticles. The bromo group of this compound reacts with the surface amines in a nucleophilic substitution reaction to form a secondary amine linkage.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Apolar aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Washing solvent (e.g., DCM, THF, Ethanol)

Procedure:

  • Nanoparticle Preparation:

    • Ensure the amine-functionalized nanoparticles are well-dispersed in the chosen anhydrous solvent. Sonication may be required.

  • Conjugation Reaction:

    • To the nanoparticle dispersion, add this compound. A 10-20 fold molar excess over the estimated surface amine groups is a good starting point.

    • Add the non-nucleophilic base to the reaction mixture. The base is crucial to deprotonate the surface amines and facilitate the nucleophilic attack. A 2-3 fold molar excess of base relative to the PEG linker is recommended.

    • Allow the reaction to proceed for 24-48 hours at room temperature or with gentle heating (40-50°C) under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.

  • Washing:

    • Wash the nanoparticles extensively with the reaction solvent to remove excess reactants and byproducts. This is typically done by repeated cycles of centrifugation and resuspension.

    • Perform a final wash with a more polar solvent like ethanol (B145695) to remove any remaining salts.

    • Dry the modified nanoparticles under vacuum.

Characterization of Surface Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

Quantitative Data Summary:

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with a PEG linker. The exact values will vary depending on the nanoparticle type, size, and the specific PEGylation protocol used.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterUnmodified NanoparticlesPEGylated NanoparticlesMethod
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3 (Carboxylated)-15 ± 2Zeta Potential Analysis
Zeta Potential (mV) +30 ± 4 (Aminated)+10 ± 3Zeta Potential Analysis
PEG Surface Density (PEG/nm²) N/A0.5 - 2.0¹H NMR, Fluorescence Assay

Table 2: Example of PEG Surface Density Quantification

Nanoparticle TypePEG LinkerMolar Ratio (PEG:NP)PEG Surface Density (chains/100 nm²)Reference
Gold NanoparticlesHS-PEG5k-NH25000:11.33[1]
PLGA NanoparticlesPLGA-PEG10% (w/w)~15[2]

Visualizations

Experimental Workflow for Protocol 1

G cluster_prep 1. Nanoparticle Preparation cluster_activation 2. Carboxyl Group Activation cluster_conjugation 3. PEG Conjugation cluster_quench 4. Quenching & Washing np_start Carboxylated Nanoparticles np_wash1 Wash with Activation Buffer np_start->np_wash1 reagents EDC + NHS in Activation Buffer activation Incubate 15-30 min at RT reagents->activation peg_linker Bromo-PEG2-NH2 in Coupling Buffer conjugation Incubate 2-4 hours at RT peg_linker->conjugation quench_sol Quenching Solution quench_step Incubate 30 min quench_sol->quench_step np_wash2 Wash 3x with Washing Buffer quench_step->np_wash2 final_np PEGylated Nanoparticles np_wash2->final_np

Caption: Workflow for conjugating Bromo-PEG2-NH2 to carboxylated nanoparticles.

Logical Relationship of PEGylation Benefits

G cluster_cause Cause cluster_effects Effects pegylation Nanoparticle Surface PEGylation hydrophilic_shield Formation of a Hydrophilic Shield pegylation->hydrophilic_shield reduced_opsonization Reduced Opsonization hydrophilic_shield->reduced_opsonization increased_stability Increased Colloidal Stability hydrophilic_shield->increased_stability prolonged_circulation Prolonged Systemic Circulation reduced_opsonization->prolonged_circulation enhanced_biocompatibility Enhanced Biocompatibility increased_stability->enhanced_biocompatibility

References

Application Notes: Bromo-PEG2-NH2 Hydrobromide in the Development of Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly.[1][2] This induced proximity can lead to various cellular outcomes, with a primary focus in drug discovery on targeted protein degradation (TPD). In this context, a molecular glue can bring a target protein (neostriate) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] Unlike PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules composed of two ligands connected by a linker, molecular glues are typically smaller, single molecules.[1]

Bromo-PEG2-NH2 hydrobromide is a heterobifunctional linker containing a bromo group and a primary amine, separated by a flexible polyethylene (B3416737) glycol (PEG) chain. While traditionally used in the synthesis of PROTACs, its unique chemical properties can be strategically repurposed for the discovery and development of novel molecular glues. This document provides detailed application notes and protocols for utilizing this compound in this emerging area of research.

Principle of Application

The application of this compound in molecular glue development is centered on its utility as a versatile chemical tool for the derivatization of known E3 ligase ligands or fragments that bind to potential target proteins. The primary amine can be used to introduce a diverse range of chemical moieties, while the bromo group allows for conjugation to a parent molecule. The PEG linker provides water solubility and a defined spatial orientation for the newly introduced chemical group.[4][5][6][7][8]

This strategy facilitates the creation of a library of derivatives from a starting compound. By systematically altering the chemical space around a known binder, it is possible to identify novel molecular surfaces that can induce a protein-protein interaction with a neosubstrate, the hallmark of a molecular glue.

Signaling Pathway and Mechanism

Molecular glues that induce protein degradation hijack the cell's natural ubiquitin-proteasome system (UPS). The molecular glue facilitates the formation of a ternary complex between an E3 ubiquitin ligase, the target protein, and the glue itself.[3] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation E3_Ligase E3 Ubiquitin Ligase Ternary_Complex E3 Ligase :: Glue :: Target Protein Ternary Complex E3_Ligase->Ternary_Complex Target_Protein Target Protein (Neosubstrate) Target_Protein->Ternary_Complex Molecular_Glue Molecular Glue Molecular_Glue->Ternary_Complex Induces Proximity Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades G Start Start with E3 Ligase Ligand Precursor Step1 Step 1: Alkylation React with Bromo-PEG2-NH2 (Base, Solvent) Start->Step1 Intermediate PEGylated E3 Ligase Ligand with free amine Step1->Intermediate Step2 Step 2: Amide Coupling React with a library of carboxylic acids Intermediate->Step2 Library Molecular Glue Candidate Library Step2->Library Purification Purification and Characterization (HPLC, MS) Library->Purification End Ready for Biological Screening Purification->End G Start Start with Candidate Library Screen1 Primary Screen: Cell Viability Assay (e.g., CellTiter-Glo) Start->Screen1 Hits1 Identify Compounds with Anti-proliferative Activity Screen1->Hits1 Screen2 Secondary Screen: Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Hits1->Screen2 Hits2 Confirm Ternary Complex Formation Screen2->Hits2 Screen3 Tertiary Screen: Target Protein Degradation (e.g., Western Blot, In-Cell Western) Hits2->Screen3 Validated_Hits Validated Molecular Glue Candidates Screen3->Validated_Hits End Further Optimization and In Vivo Studies Validated_Hits->End

References

Troubleshooting & Optimization

Navigating PROTAC Synthesis: A Guide to Troubleshooting Low Yields with Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of Proteolysis Targeting Chimeras (PROTACs), synthesis can present a formidable challenge. The modular nature of these molecules, while a key to their therapeutic potential, often leads to intricate synthetic pathways and purification hurdles. A frequent obstacle encountered is low yield, particularly when incorporating flexible polyethylene (B3416737) glycol (PEG) linkers such as Bromo-PEG2-NH2 hydrobromide.

This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of PROTACs utilizing this compound. Through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols, this guide aims to empower researchers to overcome synthetic challenges and enhance the efficiency of their PROTAC development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amide coupling reaction between my carboxylic acid-functionalized molecule and this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the amide coupling step are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Neutralization of the Hydrobromide Salt: Bromo-PEG2-NH2 is supplied as a hydrobromide salt. The amine is protonated, rendering it non-nucleophilic. Failure to add a sufficient amount of a non-nucleophilic base to neutralize the HBr salt is a primary reason for low to no reaction.

    • Solution: Add at least 2-3 equivalents of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to the reaction mixture prior to the addition of coupling reagents.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation.

    • Solution: If standard coupling reagents like HATU or HBTU are providing low yields, consider screening other reagents. A comparison of common coupling reagents is provided in the table below.

  • Insufficient Reagent Equivalents: Using stoichiometric amounts of reagents may not be sufficient to drive the reaction to completion.

    • Solution: Employ a slight excess (1.1-1.5 equivalents) of the coupling reagent and the this compound.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using LC-MS. If starting material remains after several hours, consider extending the reaction time (up to 24 hours). Gentle heating (e.g., to 40-50°C) can also facilitate the reaction, but it is crucial to monitor for potential side reactions or degradation.[1]

  • Poor Solvent Choice: The solvent can significantly influence reaction rates and solubility of reagents.

    • Solution: While DMF and DCM are commonly used, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.

Question 2: I've successfully coupled my molecule to the Bromo-PEG2-NH2 linker, but the subsequent nucleophilic substitution reaction with my E3 ligase ligand (or protein of interest ligand) is inefficient. What should I consider?

Answer: The reactivity of the terminal bromide is key for this step.

Potential Causes & Solutions:

  • Steric Hindrance: The large size of your binding moieties can sterically hinder the approach of the nucleophile to the electrophilic carbon of the bromo-PEG linker.

  • Nucleophile Strength: The nucleophilicity of the reacting group on your E3 ligase or POI ligand (e.g., a phenol, amine, or thiol) will impact the reaction rate.

    • Solution: If using a weaker nucleophile like a phenol, the addition of a base such as potassium carbonate or cesium carbonate can enhance its reactivity. For thiol-based nucleophiles, ensure the reaction is performed under an inert atmosphere to prevent disulfide bond formation.

  • Reaction Conditions: As with the amide coupling, time, temperature, and solvent can play a significant role.

    • Solution: Consider increasing the reaction temperature and extending the reaction time. Monitor for any degradation of your starting materials or product.

Question 3: My reaction appears complete by LC-MS, but I'm experiencing significant product loss during purification. Why is this happening and what can I do?

Answer: The physicochemical properties of PEG-containing PROTACs often complicate purification.

Potential Causes & Solutions:

  • High Polarity: The PEG linker dramatically increases the polarity of the PROTAC molecule. This can cause the compound to adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation, tailing of peaks, and low recovery.

    • Solution: The recommended method for purifying highly polar PROTACs is reverse-phase preparative HPLC (RP-HPLC). This technique is better suited for polar molecules and typically provides superior separation and recovery.

  • Product Instability on Silica Gel: Some PROTACs can be unstable on silica gel.

    • Solution: If you must use normal-phase chromatography, consider using a more inert stationary phase or neutralizing the silica gel with a small amount of a suitable amine. However, switching to RP-HPLC is the most robust solution.

  • Poor Solubility: The final PROTAC may have limited solubility in the solvents used for purification.

    • Solution: For flash chromatography, explore a wider range of solvent systems and consider adding modifiers. For RP-HPLC, optimize the mobile phase composition and gradient.

Quantitative Data Summary

The following table provides a summary of recommended starting conditions for optimizing the amide coupling reaction with this compound.

ParameterRecommended RangeNotes
This compound (eq.) 1.1 - 1.5A slight excess can help drive the reaction to completion.
Coupling Reagent (e.g., HATU, HBTU) (eq.) 1.1 - 1.5Ensure the coupling reagent is fresh and stored under anhydrous conditions.[1]
Base (e.g., DIPEA, TEA) (eq.) 2.0 - 3.0Crucial for neutralizing the hydrobromide salt and facilitating the coupling reaction.
Reaction Time (hours) 2 - 24Monitor by LC-MS to determine the optimal time.[1]
Temperature (°C) 25 - 50Start at room temperature. Gentle heating can be applied if the reaction is sluggish.[1]
Expected Yield 40% - 90%Yields are highly dependent on the specific substrates and optimized conditions. For some coupling chemistries like CuAAC, yields can be up to 90%.[1]

Experimental Workflow & Protocols

PROTAC Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification & Analysis A Carboxylic Acid-Functionalized Protein of Interest (POI) Ligand C Amide Coupling (HATU, DIPEA, DMF) A->C B Bromo-PEG2-NH2 hydrobromide B->C D Bromo-PEG2-Functionalized POI Ligand C->D F Nucleophilic Substitution (e.g., K2CO3, DMF) D->F E E3 Ligase Ligand (with nucleophilic group, e.g., -OH, -NH2, -SH) E->F G Crude PROTAC F->G H Reverse-Phase Preparative HPLC G->H I Pure PROTAC H->I J Characterization (LC-MS, NMR) I->J

A typical two-step synthetic workflow for a PROTAC using a bromo-PEG linker.
Detailed Experimental Protocol: Amide Coupling of a Carboxylic Acid with this compound

This protocol outlines the key steps for the amide coupling reaction.

Materials:

  • Carboxylic acid-functionalized molecule (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid-functionalized molecule (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography or, preferably, be carried forward to the next step and purified at the final stage using reverse-phase preparative HPLC.

References

Technical Support Center: Optimizing Bromo-PEG2-NH2 Hydrobromide Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG2-NH2 hydrobromide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound to your target molecules.

Problem Potential Cause Suggested Solution
Low or No Conjugation to Thiol-Containing Molecules Incorrect pH for Thiol-Bromo Reaction: The reaction between a thiol and an alkyl bromide is a nucleophilic substitution that is highly dependent on the deprotonation of the thiol group to the more nucleophilic thiolate anion.Optimize Reaction pH: The thiol-bromo reaction proceeds efficiently at a pH range of 7.5-8.5. At this pH, a significant portion of the thiol groups will be deprotonated to the reactive thiolate form. Ensure your buffer system maintains this pH throughout the reaction.
Oxidation of Thiol Groups: Thiol groups are susceptible to oxidation, forming disulfide bonds, which are unreactive towards the bromo group.Use a Reducing Agent: Prior to conjugation, treat your thiol-containing molecule with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the presence of free thiols. TCEP is stable and does not need to be removed before the conjugation reaction.
Hydrolysis of the Bromo Group: The bromo group can undergo hydrolysis, especially at higher pH and elevated temperatures, rendering the PEG linker inactive.Control Reaction Conditions: Perform the conjugation at room temperature or 4°C to minimize hydrolysis. Prepare the this compound solution immediately before use.
Low or No Conjugation to Carboxyl-Containing Molecules Inefficient Amine Deprotection: The amine group in this compound is protonated. For it to be nucleophilic and react with an activated carboxyl group, it must be deprotonated.Adjust pH for Amine Reaction: For the amine to be reactive, the pH of the reaction buffer should be raised to between 7.2 and 8.0. This can be achieved by adding a non-amine-containing base or by using a suitable buffer like phosphate-buffered saline (PBS).[1][2]
Inefficient Carboxyl Group Activation: The reaction of the PEG-amine with a carboxylic acid requires the activation of the carboxyl group, typically with EDC and NHS.[1][3]Optimize Activation Step: The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0.[2][4] Perform this as a separate first step before adding the Bromo-PEG2-NH2.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the PEG-amine for reaction with the activated carboxyl group.[1][2]Use Amine-Free Buffers: For the EDC/NHS activation and subsequent amine coupling, use buffers that do not contain primary amines, such as MES for the activation step and PBS for the coupling step.[1][4]
Non-Specific Binding or Aggregation of Conjugate Hydrophobic Interactions: Despite the hydrophilicity of the PEG linker, the target molecule itself might have hydrophobic patches leading to aggregation.Optimize Buffer Conditions: Include non-ionic detergents (e.g., Tween-20) or adjust the ionic strength of the buffer to minimize non-specific interactions.
Excess Unreacted PEG Linker: Residual Bromo-PEG2-NH2 can interfere with downstream applications.Purify the Conjugate: Use size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and other small molecules from the final conjugate.[5]
Difficulty in Characterizing the Conjugate Heterogeneity of the Conjugate: Multiple conjugation sites on the target molecule can lead to a mixture of products with varying numbers of attached PEG linkers.Control Stoichiometry: Carefully control the molar ratio of the Bromo-PEG2-NH2 to the target molecule to favor mono-PEGylation.
Inadequate Analytical Methods: Standard protein quantification methods might be affected by the attached PEG.Use Appropriate Analytical Techniques: Use techniques like SDS-PAGE (which will show a shift in molecular weight for the conjugated product), MALDI-TOF mass spectrometry to determine the exact mass of the conjugate, and HPLC for purification and analysis.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the first step when using this compound?

A1: The first step depends on which functional group of the linker you intend to react first. If you are reacting the bromo group with a thiol, you should ensure your thiol-containing molecule is in a buffer at pH 7.5-8.5. If you are reacting the amine group with a carboxylic acid, you will first need to activate the carboxylic acid using a method like EDC/NHS chemistry in an amine-free buffer at pH 4.5-6.0, and then add the Bromo-PEG2-NH2 after adjusting the pH to 7.2-8.0.[1][2][4]

Q2: How do I deprotect the amine group from the hydrobromide salt?

A2: The hydrobromide salt indicates that the amine group is protonated. To deprotonate it and make it reactive, you need to raise the pH of the solution to above its pKa, typically in the range of 7.2-8.0, using a non-amine-containing buffer like PBS.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term storage to prevent degradation.[][8] For short-term storage, 0-4°C is acceptable.[] The compound should be kept in a dry, dark environment.

Q4: Can I perform a one-pot reaction with both a thiol- and a carboxyl-containing molecule?

A4: A one-pot reaction is challenging due to the different optimal pH conditions for the thiol-bromo and the amine-carboxyl reactions. A sequential, two-step conjugation is highly recommended to achieve better control and efficiency.

Q5: How can I quantify the degree of PEGylation?

A5: Several methods can be used to quantify PEGylation. A simple method is to observe the shift in molecular weight on an SDS-PAGE gel. For more quantitative results, you can use MALDI-TOF mass spectrometry to determine the precise mass of the conjugate, which will indicate the number of PEG molecules attached.[6] If the PEG linker is fluorescently labeled, fluorescence spectroscopy can be used for quantification.[6] The TNBS assay can be used to quantify the reduction of free amines after conjugation to estimate the extent of PEGylation on lysine (B10760008) residues.[6]

Experimental Protocols

Protocol 1: Conjugation of Bromo-PEG2-NH2 to a Thiol-Containing Protein

This protocol outlines the steps for conjugating the bromo group of the linker to a protein containing free thiol groups.

Materials:

  • Thiol-containing protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in PBS at a concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (Optional but Recommended): Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.

  • Bromo-PEG2-NH2 Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Bromo-PEG2-NH2 solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the conjugate using an SEC column to remove unreacted Bromo-PEG2-NH2 and TCEP.

Protocol 2: Conjugation of Bromo-PEG2-NH2 to a Carboxyl-Containing Molecule

This protocol describes a two-step process for conjugating the amine group of the linker to a molecule with a carboxylic acid.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC or reversed-phase HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in MES buffer.

    • Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Stir the reaction for 15-30 minutes at room temperature.

  • Bromo-PEG2-NH2 Solution Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2-fold molar excess of the Bromo-PEG2-NH2 solution to the activated carboxyl-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using PBS.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

Visualizing the Workflow

experimental_workflow cluster_thiol Thiol Conjugation cluster_carboxyl Carboxyl Conjugation thiol_protein Thiol-containing Protein tcep Add TCEP (Reduction) thiol_protein->tcep bromo_peg_thiol Add Bromo-PEG2-NH2 (pH 7.5-8.5) tcep->bromo_peg_thiol purify_thiol Purification (SEC) bromo_peg_thiol->purify_thiol final_product_thiol Thiol-PEG-Amine Conjugate purify_thiol->final_product_thiol carboxyl_mol Carboxyl-containing Molecule edc_nhs Add EDC/NHS (pH 4.5-6.0) carboxyl_mol->edc_nhs bromo_peg_amine Add Bromo-PEG2-NH2 (pH 7.2-8.0) edc_nhs->bromo_peg_amine purify_carboxyl Purification bromo_peg_amine->purify_carboxyl final_product_carboxyl Amine-PEG-Bromo Conjugate purify_carboxyl->final_product_carboxyl

Caption: Sequential conjugation workflows for this compound.

troubleshooting_logic start Low Conjugation Yield check_reaction Which reaction? start->check_reaction thiol_path Thiol-Bromo check_reaction->thiol_path Thiol amine_path Amine-Carboxyl check_reaction->amine_path Amine check_ph_thiol Is pH 7.5-8.5? thiol_path->check_ph_thiol check_activation Carboxyl activated correctly? (pH 4.5-6.0 with EDC/NHS) amine_path->check_activation check_thiol_ox Thiols oxidized? check_ph_thiol->check_thiol_ox Yes adjust_ph_thiol Adjust pH check_ph_thiol->adjust_ph_thiol No add_tcep Add TCEP check_thiol_ox->add_tcep Yes check_ph_amine Is pH 7.2-8.0 for coupling? check_buffer Amine-free buffer used? check_ph_amine->check_buffer Yes adjust_ph_amine Adjust pH check_ph_amine->adjust_ph_amine No check_activation->check_ph_amine Yes optimize_activation Optimize activation check_activation->optimize_activation No check_buffer->optimize_activation Yes change_buffer Use amine-free buffer check_buffer->change_buffer No

Caption: Troubleshooting logic for low conjugation yield.

References

Preventing side reactions in amine-reactive crosslinking with Bromo-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions when using Bromo-PEG2-NH2 for amine-reactive crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is Bromo-PEG2-NH2 and how does it work as a crosslinker?

Bromo-PEG2-NH2 is a heterobifunctional crosslinker. This means it has two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer: a primary amine (-NH2) and a bromo (-Br) group. This allows for the sequential linkage of two different molecules. The crosslinking process typically occurs in two steps:

  • Reaction of the Amine (-NH2) Group: The primary amine can be coupled with a molecule containing a carboxylic acid (using activators like EDC) or an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[1][]

  • Reaction of the Bromo (-Br) Group: The bromo group is a good leaving group and can react with nucleophiles, most commonly thiol groups (from cysteine residues in proteins) via nucleophilic substitution to form a stable thioether bond.[3][4][5]

Q2: What are the most common side reactions to be aware of?

The primary side reactions depend on which end of the Bromo-PEG2-NH2 linker you are reacting:

  • For Amine-Reactive Coupling (e.g., with NHS esters): The main competing reaction is the hydrolysis of the NHS ester in an aqueous buffer.[6][7] The rate of hydrolysis increases significantly with higher pH.

  • For Bromo-Group Coupling (e.g., with thiols): A potential side reaction is the reaction of the bromo group with other nucleophiles present in the reaction mixture. However, the bromoacetyl group (chemically similar to the bromo- group on the linker) has been shown to maintain good chemoselectivity for thiols over amines, especially at controlled pH.[8]

Q3: Which type of buffer should I use for my crosslinking reaction?

The choice of buffer is critical to avoid side reactions:

  • For Amine-Reactive Coupling (with NHS esters): Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[6][9] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.

  • For Bromo-Group Coupling (with thiols): The optimal pH is a balance between thiol reactivity and the stability of your molecules. A pH range of 7.0-8.5 is generally a good starting point. While the reaction of bromo groups with thiols can proceed at higher pH (e.g., 9.0)[8], consider the stability of your protein and other potential side reactions at elevated pH.

Troubleshooting Guides

Scenario A: Low Yield or No Reaction when Coupling the Amine (-NH2) End of Bromo-PEG2-NH2
Symptom Possible Cause Solution
Low or no conjugation to a carboxyl groupInefficient activation of the carboxyl group.Ensure your activating agent (e.g., EDC/NHS) is fresh and used at the correct molar excess. Perform the activation in an amine-free buffer at a slightly acidic to neutral pH (4.7-7.0) before adding the Bromo-PEG2-NH2.
Low or no conjugation to an NHS-ester functionalized moleculeHydrolysis of the NHS ester.Prepare the NHS-ester solution immediately before use. Perform the reaction at a neutral or slightly acidic pH (7.0-7.5) to slow the rate of hydrolysis. Consider increasing the molar excess of the Bromo-PEG2-NH2.
Presence of competing primary amines.Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Purify your target molecule to remove any amine-containing contaminants.
Scenario B: Low Yield or Non-Specific Labeling when Coupling the Bromo (-Br) End of Bromo-PEG2-NH2
Symptom Possible Cause Solution
Low or no reaction with a thiol-containing moleculeThiol groups are not sufficiently nucleophilic.Increase the pH of the reaction buffer to 8.0-8.5 to deprotonate the thiol groups, making them more reactive.
Thiol groups are oxidized (disulfide bonds).Reduce your protein with a mild reducing agent like TCEP or DTT prior to the crosslinking reaction. Remove the reducing agent before adding the bromo-functionalized molecule.
Non-specific labeling of the target moleculeReaction with other nucleophilic residues.While the bromo group is relatively selective for thiols, you can try lowering the pH of the reaction to 7.0-7.5 to decrease the reactivity of other nucleophiles like amines.[8]

Quantitative Data Summary

ParameterRecommended Conditions for Amine-Reactive Coupling (NHS Ester)Recommended Conditions for Bromo-Group Coupling (Thiol)
pH 7.0 - 8.07.0 - 8.5
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 2 hours1 to 4 hours
Compatible Buffers PBS, HEPES, BoratePBS, HEPES, Borate
Incompatible Buffers Tris, Glycine, or other primary amine-containing buffersBuffers containing nucleophiles that may compete with thiols

Note: These are starting recommendations. Optimal conditions may vary depending on the specific molecules being conjugated.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Protein A (with Carboxyl Groups) to Protein B (with Thiol Groups) using Bromo-PEG2-NH2

Step 1: Activation of Protein A and Conjugation with Bromo-PEG2-NH2

  • Dissolve Protein A in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the Protein A solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add Bromo-PEG2-NH2 to the reaction mixture at a 50-fold molar excess relative to Protein A.

  • Adjust the pH to 7.5 with a non-amine buffer (e.g., PBS).

  • Incubate for 2 hours at room temperature.

  • Remove excess unreacted Bromo-PEG2-NH2 and byproducts by dialysis or size-exclusion chromatography. The product is Protein A-PEG2-Bromo.

Step 2: Conjugation of Protein A-PEG2-Bromo with Protein B

  • Ensure Protein B is in a suitable buffer (e.g., PBS, pH 7.5). If necessary, reduce Protein B with TCEP to ensure free thiol groups, followed by removal of the TCEP.

  • Add the purified Protein A-PEG2-Bromo to the Protein B solution at a 10-fold molar excess.

  • Incubate for 2-4 hours at room temperature.

  • Quench the reaction by adding a small molecule with a thiol group (e.g., 2-mercaptoethanol (B42355) or cysteine).

  • Purify the final conjugate (Protein A-PEG2-Protein B) using an appropriate chromatography method (e.g., size-exclusion or ion-exchange).

Visualizations

crosslinking_pathway cluster_step1 Step 1: Amine End Reaction cluster_step2 Step 2: Bromo End Reaction Protein_A_COOH Protein A (-COOH) Activated_Protein_A Activated Protein A (NHS-ester) Protein_A_COOH->Activated_Protein_A EDC, Sulfo-NHS pH 6.0 Bromo_PEG_NH2 Bromo-PEG2-NH2 Protein_A_PEG_Br Protein A-PEG2-Br Activated_Protein_A->Protein_A_PEG_Br + Bromo-PEG2-NH2 pH 7.5 Final_Conjugate Protein A - S - PEG2 - Protein B Protein_A_PEG_Br->Final_Conjugate + Protein B-SH pH 7.5-8.5 Protein_B_SH Protein B (-SH)

Caption: Two-step experimental workflow for crosslinking.

troubleshooting_workflow Start Low Yield in Crosslinking Reaction Check_Step Which reaction step failed? Start->Check_Step Amine_Reaction Amine End Reaction Check_Step->Amine_Reaction Step 1 Bromo_Reaction Bromo End Reaction Check_Step->Bromo_Reaction Step 2 Check_Buffer_Amine Check_Buffer_Amine Amine_Reaction->Check_Buffer_Amine Check_Thiol_State Check_Thiol_State Bromo_Reaction->Check_Thiol_State Change_Buffer_Amine Use amine-free buffer (e.g., PBS, HEPES) Check_NHS_Hydrolysis NHS ester hydrolyzed? Optimize_pH_Amine Lower pH to 7.0-7.5 Use fresh NHS ester Check_NHS_Hydrolysis->Optimize_pH_Amine Yes Reduce_Thiols Add TCEP or DTT before reaction Check_pH_Bromo pH too low? Increase_pH_Bromo Increase pH to 8.0-8.5 Check_pH_Bromo->Increase_pH_Bromo Yes Check_Buffer_Amine->Change_Buffer_Amine Yes Check_Buffer_Amine->Check_NHS_Hydrolysis No Check_Thiol_State->Reduce_Thiols Yes Check_Thiol_State->Check_pH_Bromo No

Caption: Logical troubleshooting workflow for low yield.

References

How to improve the efficiency of PROTAC formation with a PEG2 linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of Proteolysis Targeting Chimera (PROTAC) formation, specifically when using a short PEG2 linker.

PROTAC Mechanism of Action

PROTAC_Mechanism

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a PEG linker in PROTAC design?

Polyethylene glycol (PEG) linkers are the most common motifs used in PROTAC structures.[1] Their primary advantages include:

  • Enhanced Solubility: PEG units are hydrophilic and can significantly improve the aqueous solubility of the typically large and hydrophobic PROTAC molecule.[2]

  • Tunable Length: PEG linkers can be synthesized in various discrete lengths (e.g., PEG2, PEG3, PEG4), allowing for systematic optimization of the distance between the two ligands.[2]

  • Biocompatibility: PEG is generally considered non-toxic and biocompatible.

  • Facile Assembly: The availability of bifunctional PEG motifs enables the rapid and straightforward assembly of PROTACs.[3]

Q2: Are short linkers like PEG2 less effective than longer PEG linkers?

Not necessarily. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4] A short PEG2 linker can be highly effective if it facilitates a stable and productive ternary complex.[]

  • Challenges with Short Linkers: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[] This can result in incomplete reactions and lower synthetic yields.[4]

  • Challenges with Long Linkers: Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible. It can also increase the risk of a "hook effect," where degradation efficiency decreases at high PROTAC concentrations.

Q3: How does a PEG2 linker influence the physicochemical properties and cell permeability of a PROTAC?

The linker's composition plays a critical role in the PROTAC's overall properties.

  • Solubility: The two ether oxygens in a PEG2 linker increase the molecule's hydrophilicity and topological polar surface area (TPSA), which can improve solubility but may also pose a challenge for passive cell membrane diffusion.

  • Permeability: While increased hydrophilicity can hinder permeability, the flexible nature of PEG linkers allows them to adopt folded conformations. This folding can shield the polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane.[7] However, finding the right balance is key, as excessive PEGylation can decrease cellular uptake.

Troubleshooting Guide: Low Synthetic Yields

Low yields are a frequent hurdle in the multi-step synthesis of PROTACs. This guide addresses common issues encountered during the coupling of a PEG2 linker.

General PROTAC Synthesis Workflow

Synthesis_Workflow cluster_step1 First Coupling Reaction cluster_step2 Second Coupling Reaction Reactant1 Ligand 1 (e.g., POI binder with -COOH) Activation Carboxylic Acid Activation (Coupling Reagent + Base) Reactant1->Activation Linker Bifunctional Linker (e.g., H₂N-PEG2-COOH) Coupling1 Amide Bond Formation Activation->Coupling1 Intermediate Intermediate (Ligand 1-Linker) Coupling1->Intermediate Activation2 Carboxylic Acid Activation Intermediate->Activation2 Reactant2 Ligand 2 (e.g., E3 binder with -NH₂) Coupling2 Amide Bond Formation Activation2->Coupling2 Crude Crude PROTAC Coupling2->Crude Purification Purification (e.g., Prep-HPLC) Crude->Purification Final Pure PROTAC Purification->Final

Problem: Low yield after the final amide coupling reaction.

This is the most common issue. Use the following decision tree and Q&A to diagnose the problem.

Troubleshooting Decision Tree

// No Path No_SM_Consumed [label="No: Incomplete Reaction", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizeReagents [label="Optimize Coupling Reagents\n(See Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseEquiv [label="Increase Reagent Equivalents\n(1.1-1.5 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeConditions [label="Optimize Conditions\n(Time, Temp, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yes Path Yes_SM_Consumed [label="Yes: Starting materials\nconsumed or complex mixture", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckMass [label="Is desired mass present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes, Mass Present MassPresent [label="Yes: Product formed\nbut lost during workup/purification", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizePurification [label="Switch to Reverse-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolubility [label="Assess Product Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No, Mass Not Present MassNotPresent [label="No: Side reactions or\ndegradation occurred", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtectGroups [label="Check for Side Reactions\n(e.g., thiol oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InertAtmosphere [label="Run under Inert Atmosphere (N₂/Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckSM; CheckSM -> No_SM_Consumed [label=" No "]; No_SM_Consumed -> OptimizeReagents; OptimizeReagents -> IncreaseEquiv; IncreaseEquiv -> ChangeConditions;

CheckSM -> Yes_SM_Consumed [label=" Yes "]; Yes_SM_Consumed -> CheckMass; CheckMass -> MassPresent [label=" Yes "]; MassPresent -> OptimizePurification; OptimizePurification -> CheckSolubility;

CheckMass -> MassNotPresent [label=" No "]; MassNotPresent -> ProtectGroups; ProtectGroups -> InertAtmosphere; } Caption: Decision tree for troubleshooting low PROTAC synthesis yields.

Q4: My LC-MS shows mostly unreacted starting materials. How can I drive the amide coupling to completion?

An incomplete reaction is often due to suboptimal activation of the carboxylic acid or insufficient reactivity.

  • Optimize Coupling Reagents: Urinium-based reagents like HATU are often more efficient than carbodiimides, especially for sterically hindered or electron-deficient amines.[8] HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU, which can lead to faster, more complete reactions.[8]

  • Increase Reagent Equivalents: Use a slight excess (1.1–1.5 equivalents) of the coupling reagent and the amine or carboxylic acid component that is not the limiting reagent.[4]

  • Add a Non-nucleophilic Base: Use at least 2-3 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize any TFA salts on amine starting materials and to facilitate the coupling reaction.[9]

  • Extend Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed until the limiting starting material is consumed, which can take from a few hours to overnight.[4] Gently heating the reaction (e.g., to 40–50 °C) can sometimes improve conversion, but should be monitored for potential side reactions.[4]

  • Change Solvent: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[9]

Coupling ReagentClassTypical ConditionsRelative Efficiency & Notes
HATU Uronium Salt1.2 eq. HATU, 3.0 eq. DIPEA in DMFHigh. Generally considered superior for difficult couplings; forms highly reactive OAt-ester.[8]
HBTU Uronium Salt1.2 eq. HBTU, 3.0 eq. DIPEA in DMFGood. Effective for standard couplings but may be slower or less efficient than HATU for challenging substrates.[8]
COMU Uronium Salt1.2 eq. COMU, 3.0 eq. DIPEA in DMFHigh. Similar efficiency to HATU but with less allergenic byproducts.
EDC/HOBt Carbodiimide1.5 eq. EDC, 1.5 eq. HOBt in DCM/DMFModerate. A classic, cost-effective choice but can be less effective for hindered systems and may lead to side reactions.

Q5: My reaction seems complete by LC-MS, but the isolated yield after column chromatography is very low. What is happening?

This issue often points to problems during purification, which are common for polar, PEG-containing molecules.[9]

  • Problem: High Polarity. PROTACs with PEG linkers are often highly polar and can adhere strongly to normal-phase silica (B1680970) gel. This leads to significant tailing (smearing) on the column, poor separation, and low recovery.[9]

  • Solution: Switch to Reverse-Phase HPLC. For polar PROTACs, reverse-phase preparative HPLC is the purification method of choice.[4] It separates compounds based on hydrophobicity and is highly effective for polar molecules that behave poorly on silica.

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis with a PEG2 Linker

This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to an amine-containing ligand (Ligand-NH2) using an amine- and carboxyl-terminated PEG2 linker (H₂N-PEG2-COOH) in a two-step process. This example shows the coupling of the linker's amine to the first ligand.

Materials:

  • Ligand 1 with a carboxylic acid (1.0 eq)

  • H₂N-PEG2-COOH linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component (Ligand 1, 1.0 eq) and the H₂N-PEG2-COOH linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.[9]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[9]

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[9]

  • Monitor the reaction progress by LC-MS until the consumption of the limiting reagent is observed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash sequentially with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting intermediate (Ligand 1-NH-PEG2-COOH) can then be purified or used directly in the next coupling step with the amine-containing Ligand 2 under similar reaction conditions.

Protocol 2: Purification by Reverse-Phase Preparative HPLC

Instrumentation & Materials:

  • Preparative HPLC system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture) and filter through a 0.22 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection & Elution: Inject the prepared sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes, but this must be optimized for each specific PROTAC.[10]

  • Fraction Collection: Collect fractions corresponding to the peak of the desired PROTAC, as identified by UV absorbance (typically 214 nm and 254 nm).

  • Analysis & Pooling: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the product. Pool the pure fractions.

  • Solvent Removal: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water/ACN/TFA mobile phase, yielding the pure PROTAC as a solid TFA salt.

References

Technical Support Center: Purification of Proteins Conjugated with Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromo-PEG2-NH2 hydrobromide. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of proteins conjugated with this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two different reactive functional groups at its termini: a bromo group and a primary amine group. The bromo group is a good leaving group and can react with nucleophiles, most commonly the thiol groups of cysteine residues on a protein. The primary amine can be used to form stable amide bonds with activated carboxylic acids (e.g., NHS esters) on a target molecule. This dual reactivity allows for a two-step, controlled conjugation of two different molecules.

Q2: What are the main challenges in purifying proteins after conjugation with this compound?

The primary challenges stem from the heterogeneity of the reaction mixture, which can contain:

  • Desired mono-PEGylated protein

  • Unreacted protein

  • Excess unreacted this compound

  • Hydrolyzed or otherwise modified linker

  • Di- and multi-PEGylated protein species

  • Protein aggregates

Separating the desired product from these impurities can be complex due to similarities in their physicochemical properties.[1][2]

Q3: Which purification techniques are most effective for PEGylated proteins?

A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is often the first step to separate the larger PEGylated protein from the smaller unreacted PEG linker and other low molecular weight impurities.[1][3]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins.[3] This change in property can be exploited to separate PEGylated species from the unreacted native protein. It can also sometimes separate mono-PEGylated from multi-PEGylated forms.

  • Hydrophobic Interaction Chromatography (HIC): The PEG chain can alter the hydrophobicity of the protein, allowing for separation based on this property. HIC can be a useful polishing step.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is often used for analytical purposes to assess purity but can also be used for purification, particularly for smaller proteins and peptides.[3]

Q4: How can I confirm that my protein has been successfully PEGylated?

Several analytical techniques can be used to verify successful conjugation:

  • SDS-PAGE: A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, which is visible as a band shift on the gel.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugated protein, confirming the addition of the PEG linker.

  • HPLC Analysis: Both SEC-HPLC and RP-HPLC can be used to separate the PEGylated protein from the native protein, allowing for quantification of the reaction efficiency and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your Bromo-PEG2-NH2 conjugated protein.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of PEGylated Protein Inefficient conjugation reaction.Optimize reaction conditions (pH, temperature, molar ratio of linker to protein). Ensure the protein's reactive groups are accessible.
Loss of product during purification steps.Minimize the number of purification steps. Optimize buffer conditions for each chromatography step to maximize recovery. Consider using a purification method with higher capacity.
Presence of Unreacted Protein Incomplete reaction.Increase the molar excess of the PEG linker. Increase the reaction time.
Co-elution with PEGylated protein.Optimize the gradient in IEX or HIC to improve resolution. If using SEC, ensure the difference in hydrodynamic radius is sufficient for separation.
Presence of Unreacted PEG Linker Insufficient removal during purification.Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) membrane after the reaction. SEC is very effective at removing small, unreacted linkers.[1][3]
Multiple PEGylated Species (di-, tri-, etc.) Reaction conditions favor multiple conjugations.Reduce the molar ratio of the PEG linker to the protein. Optimize the reaction pH to favor a specific reactive site on the protein if possible.
Difficulty in separating different species.High-resolution IEX or HIC may be able to separate species with different numbers of attached PEGs. This becomes more challenging as the number of attached PEGs increases.[1]
Protein Aggregation PEGylation can sometimes induce aggregation.Optimize buffer conditions (pH, ionic strength, additives). Perform purification at a lower temperature.
Inconsistent Results Variability in the this compound reagent.Ensure proper storage of the linker to prevent hydrolysis or degradation. Use a fresh solution of the linker for each reaction.
Inconsistent reaction or purification conditions.Carefully control all experimental parameters, including buffer preparation, reaction times, and chromatography conditions.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific protein and application.

Two-Step Protein Conjugation with this compound

This protocol assumes a two-step conjugation: first, attaching a molecule with an activated carboxyl group (NHS ester) to the amine of the PEG linker, and then reacting the bromo group of the PEG linker with the thiol group of a protein.

Step 1: Reaction of NHS-ester functionalized molecule with Bromo-PEG2-NH2

  • Dissolve this compound: Dissolve the linker in a non-amine containing buffer (e.g., PBS at pH 7.2-8.0) to a final concentration of 10-20 mM.

  • Dissolve NHS-ester molecule: Dissolve the molecule containing the NHS-ester in a water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add a slight molar excess of the NHS-ester solution to the Bromo-PEG2-NH2 solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification (Optional but Recommended): Purify the Bromo-PEG2-functionalized molecule using RP-HPLC to remove unreacted starting materials.

Step 2: Reaction of Bromo-PEG-functionalized molecule with Protein

  • Protein Preparation: Ensure your protein is in a thiol-free buffer at a pH of 7.0-8.0. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.

  • Reaction: Add the purified Bromo-PEG-functionalized molecule to the protein solution at a desired molar excess (e.g., 5-20 fold).

  • Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours. The reaction progress should be monitored by SDS-PAGE or HPLC.

  • Quenching: Quench any unreacted bromo groups by adding a small molecule thiol, such as cysteine or mercaptoethanol.

Purification of the PEGylated Protein
  • Initial Cleanup (SEC):

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25, Superdex 75) with a suitable buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and analyze by SDS-PAGE or UV absorbance to identify the fractions containing the higher molecular weight PEGylated protein, separated from the unreacted PEG linker and quenching reagents.

  • High-Resolution Polishing (IEX or HIC):

    • Pool the fractions containing the PEGylated protein from the SEC step.

    • If necessary, perform a buffer exchange into the appropriate binding buffer for the next chromatography step.

    • Load the sample onto an IEX or HIC column.

    • Elute with a linear gradient of salt.

    • Collect fractions and analyze for purity using RP-HPLC and SDS-PAGE.

    • Pool the purest fractions containing the desired mono-PEGylated product.

Data Presentation

The following tables provide an illustrative comparison of purification methods. The actual performance will vary depending on the specific protein and PEGylation conditions.

Table 1: Qualitative Comparison of Purification Techniques

Technique Principle Separates Based On Strengths Weaknesses
SEC Size ExclusionHydrodynamic RadiusExcellent for removing unreacted PEG linker.Low resolution for separating different PEGylated species.
IEX Ion ExchangeNet ChargeGood for separating unreacted protein from PEGylated protein.Resolution may decrease with increasing PEGylation.
HIC Hydrophobic InteractionHydrophobicityCan separate isoforms and aggregates.Can be protein-dependent; may require significant optimization.
RP-HPLC Reverse PhasePolarity/HydrophobicityHigh resolution for analytical assessment.Can be denaturing for some proteins.

Table 2: Illustrative Purification Outcomes (Hypothetical Data)

Purification Step Purity (%) Yield (%) Key Impurities Removed
Crude Reaction Mixture 30100-
Post-SEC 7585Unreacted PEG linker, quenching agents
Post-IEX >9570 (cumulative)Unreacted protein, some multi-PEGylated species

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein (with Thiol group) reaction Conjugation Reaction protein->reaction linker Bromo-PEG2-NH2 + NHS-activated molecule linker->reaction quench Quenching reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec iex_hic Ion Exchange (IEX) or Hydrophobic Interaction (HIC) sec->iex_hic High MW Fractions analysis Purity & Identity Check (SDS-PAGE, HPLC, MS) iex_hic->analysis Purest Fractions final_product Purified PEGylated Protein analysis->final_product

Caption: Experimental workflow for protein conjugation and purification.

troubleshooting_logic start Low Purity after Purification unreacted_protein Unreacted Protein Present? start->unreacted_protein unreacted_peg Unreacted PEG Present? start->unreacted_peg multiple_peg Multiple PEG Species? start->multiple_peg optimize_reaction Optimize Reaction: - Increase PEG:Protein ratio - Increase reaction time unreacted_protein->optimize_reaction Yes optimize_iex Optimize IEX/HIC: - Steeper/shallower gradient - Change buffer pH unreacted_protein->optimize_iex Yes optimize_sec Improve SEC Step: - Use longer column - Optimize flow rate unreacted_peg->optimize_sec Yes multiple_peg->optimize_iex Yes adjust_ratio Adjust PEG:Protein Ratio: - Decrease molar excess of PEG multiple_peg->adjust_ratio Yes

References

Assessing the stability of Bromo-PEG2-NH2 hydrobromide at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-PEG2-NH2 Hydrobromide

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound at different pH values. It includes frequently asked questions, troubleshooting advice for stability studies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive functional groups: a bromo group and a primary amine. The bromo group is susceptible to nucleophilic substitution, making it a useful moiety for conjugation with nucleophiles like thiols. The primary amine can be used for reactions with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to the nature of its functional groups.

  • Amine Group: At acidic to neutral pH, the primary amine will be predominantly in its protonated, ammonium (B1175870) salt form (R-NH3+). In its protonated state, the amine is less nucleophilic. At basic pH, the amine is deprotonated (R-NH2), making it a more potent nucleophile.

  • Bromo Group: The bromo group is a good leaving group. It is susceptible to hydrolysis, a reaction that is typically accelerated at higher pH values due to the increased concentration of the hydroxide (B78521) ion (OH-), a strong nucleophile. This can lead to the replacement of the bromo group with a hydroxyl group.

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) backbone itself is generally stable across a wide pH range.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

The primary degradation pathway at neutral to basic pH is the hydrolysis of the carbon-bromine bond, resulting in the formation of Hydroxy-PEG2-NH2. At elevated pH, intramolecular cyclization or intermolecular reactions may also occur, especially if the amine group is deprotonated and can act as an internal nucleophile.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture. For short-term storage in solution, it is advisable to use a slightly acidic buffer (pH 4-5) to ensure the amine is protonated and to minimize hydrolysis of the bromo group. Avoid storing in basic solutions for extended periods.

Troubleshooting Guide for Stability Assessment
Issue Potential Cause Recommended Solution
Rapid disappearance of the starting material peak in HPLC at high pH. Base-catalyzed hydrolysis of the bromo group is occurring.This is an expected degradation pathway. Ensure your time points are frequent enough to capture the degradation kinetics accurately. Consider lowering the temperature of the stability study to slow down the reaction if needed.
Multiple new peaks appearing in the chromatogram. This could indicate multiple degradation products or side reactions.Use HPLC-MS to identify the mass of the new species. This can help in elucidating the degradation pathways. Potential side products could result from intramolecular reactions or reactions with buffer components.
Inconsistent results between experimental replicates. The stability of the compound is highly sensitive to the exact pH of the buffer. Small variations in buffer preparation can lead to different degradation rates.Prepare a large batch of each buffer to be used for the entire study. Verify the pH of each buffer with a calibrated pH meter before use. Ensure consistent temperature control.
No degradation observed even at high pH. The reaction kinetics may be very slow at the temperature of the study. The analytical method may not be sensitive enough to detect small amounts of degradation.Consider increasing the temperature to accelerate degradation (an accelerated stability study). Ensure your HPLC method is validated for sensitivity (limit of detection and quantification).

Quantitative Data Summary

pH Range Amine Group State Bromo Group Stability Primary Degradation Product Expected Half-life
Acidic (pH < 6) Protonated (R-NH3+)HighMinimal degradationLong
Neutral (pH 6-8) Equilibrium (R-NH3+ / R-NH2)ModerateHydroxy-PEG2-NH2Moderate
Basic (pH > 8) Deprotonated (R-NH2)LowHydroxy-PEG2-NH2Short

Experimental Protocol: Assessing pH-Dependent Stability

This protocol outlines a method to assess the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • Phosphate buffer (for pH 6, 7, 8)

  • Citrate buffer (for pH 4, 5)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

  • Calibrated pH meter

  • Thermostatically controlled incubator or water bath

2. Preparation of Buffer Solutions:

  • Prepare 100 mM buffer solutions at the desired pH values (e.g., 4, 5, 6, 7, 8).

  • Ensure the final pH is accurately measured and adjusted.

3. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.

4. Stability Study Execution:

  • Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase or a slightly acidic solution.

  • Store the quenched samples at 2-8°C until HPLC analysis.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV (if the molecule has a chromophore) or CAD/ELSD (for molecules without a strong chromophore).

  • Injection Volume: 10 µL

6. Data Analysis:

  • Integrate the peak area of the this compound at each time point.

  • Plot the natural logarithm of the peak area versus time for each pH condition.

  • The degradation rate constant (k) can be determined from the slope of the line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

pH_Dependent_Equilibrium cluster_acidic Acidic pH (e.g., pH < 6) cluster_basic Basic pH (e.g., pH > 8) Protonated R-NH3+ (Protonated Amine) Stable Deprotonated R-NH2 (Free Amine) Nucleophilic Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: pH-dependent equilibrium of the amine group.

Degradation_Pathway Start Bromo-PEG2-NH2 (in basic solution) Hydrolysis Hydrolysis (Nucleophilic attack by OH-) Start->Hydrolysis High pH Product Hydroxy-PEG2-NH2 + Br- Hydrolysis->Product

Caption: Primary degradation pathway at basic pH.

Experimental_Workflow prep Sample Preparation Stock solution diluted in buffers of varying pH incubate Incubation Constant temperature (e.g., 25°C) prep->incubate sampling Time Point Sampling Aliquots taken at t=0, 1, 2, 4... hrs incubate->sampling quench Quench Reaction Dilute in mobile phase sampling->quench analysis HPLC Analysis Quantify remaining parent compound quench->analysis data Data Analysis Calculate degradation rate and half-life analysis->data

Caption: Workflow for pH stability assessment.

Technical Support Center: Optimizing PROTAC Ternary Complex Formation by Refining Linker Length from PEG2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length, specifically when refining a PEG2 linker for enhanced ternary complex formation and target protein degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Issue 1: My PROTAC with a PEG2 linker shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[1]

Troubleshooting Steps:

  • Vary Linker Length: A PEG2 linker might be too short, causing steric hindrance and preventing the productive assembly of the ternary complex.[2] Synthesize a library of PROTACs with varying linker lengths by systematically increasing the number of PEG units (e.g., PEG3, PEG4, PEG6) or by incorporating alkyl chains of different lengths.[3][] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2]

  • Modify Linker Composition: The flexibility of the linker is crucial. While PEG linkers offer good solubility and flexibility, exploring more rigid linkers containing motifs like piperazine (B1678402) or alkynes can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5]

  • Alter Linker Attachment Points: The vector of the linker exiting the warhead and the E3 ligase ligand is critical.[5] If possible, synthesize analogs with the linker attached to different solvent-exposed positions on the ligands to find a more favorable orientation for the ternary complex.

  • Biophysical Characterization: Employ biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and cooperativity of ternary complex formation.[1] A lack of positive cooperativity can indicate a suboptimal linker.

Issue 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, thus inhibiting degradation.[5][6]

Troubleshooting Steps:

  • Confirm with a Wide Dose-Response Curve: To verify the hook effect, test your PROTAC over a broad concentration range. A bell-shaped dose-response curve is a clear indicator.[7]

  • Enhance Ternary Complex Cooperativity: A PROTAC that exhibits positive cooperativity, where the binding of one protein enhances the binding of the other, can mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.[6] Linker optimization is a key strategy to improve cooperativity.

  • Systematic Linker Modification: As with addressing a lack of degradation, systematically altering the linker's length and rigidity can identify a PROTAC with a more stable ternary complex and a reduced hook effect.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical range of linker lengths for effective PROTACs?

A1: While there is no universal optimal length, most successful PROTACs have linkers ranging from 3 to 15 atoms, though some effective PROTACs with linkers up to 29 atoms have been reported. It is crucial to empirically screen a range of linker lengths for each specific target protein and E3 ligase pair.[8]

Q2: How does refining the linker from a PEG2 to a longer PEG chain affect the physicochemical properties of the PROTAC?

A2: Increasing the number of PEG units in the linker generally enhances the hydrophilicity and aqueous solubility of the PROTAC.[9] However, it also increases the molecular weight and topological polar surface area (TPSA), which can sometimes negatively impact cell permeability. A balance must be struck to maintain good drug-like properties.[9]

Q3: Can linker optimization improve the selectivity of my PROTAC?

A3: Yes, the linker plays a crucial role in determining the selectivity of a PROTAC. By influencing the specific geometry of the ternary complex, an optimized linker can favor the degradation of the intended target over other proteins that might also bind to the warhead. Altering linker length and composition can introduce favorable protein-protein interactions for the on-target ternary complex while creating unfavorable interactions for off-target complexes.[7]

Q4: What biophysical techniques are most suitable for characterizing ternary complex formation?

A4: Several techniques can provide valuable insights into ternary complex formation:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity (KD) of both binary and ternary complexes in real-time, allowing for the calculation of cooperativity.[10][11]

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on binding, including affinity (KD), enthalpy (ΔH), and stoichiometry, which are essential for accurately determining cooperativity.[1][]

  • NanoBRET™/TR-FRET: These proximity-based cellular assays can monitor the formation of the ternary complex in a live-cell environment, offering a more physiologically relevant assessment.[13][14][15]

Data Presentation

The following tables summarize quantitative data illustrating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG28>1000<20
PROTAC BPEG31115085
PROTAC CPEG41425>95
PROTAC DPEG62012090

Data is illustrative and compiled from general trends observed in the literature.

Table 2: Impact of Linker Length on Ternary Complex Cooperativity for a Hypothetical Target

PROTACLinker CompositionBinary K_D (PROTAC to E3, µM)Ternary K_D (PROTAC to E3 in presence of Target, µM)Cooperativity (α)
PROTAC XPEG25.24.81.1
PROTAC YPEG45.51.15.0
PROTAC ZPEG65.32.52.1

Cooperativity (α) is calculated as (Binary K_D) / (Ternary K_D). An α > 1 indicates positive cooperativity.

Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the decrease in target protein levels after PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation to determine cooperativity.

  • Methodology:

    • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.

    • Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (K_D_binary).

    • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to measure the binding affinity of the ternary complex (K_D_ternary).

    • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary.[1]

3. NanoBRET™ Ternary Complex Formation Assay

  • Objective: To monitor the formation of the ternary complex in live cells.

  • Methodology:

    • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

    • Compound Treatment: Seed the transfected cells into an assay plate and treat with serial dilutions of the PROTAC.

    • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate).

    • Signal Measurement: Measure the donor and acceptor emission signals using a luminometer.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.[13]

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC (e.g., PEG2 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_characterization Biophysical Characterization cluster_optimization Optimization Start Start with PEG2 Linker PROTAC Synthesize Synthesize Linker Analogs (e.g., PEG3, PEG4, Alkyl) Start->Synthesize Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Synthesize->Degradation_Assay Permeability_Assay Cellular Permeability Assay Synthesize->Permeability_Assay Ternary_Complex_Assay SPR / ITC / NanoBRET (Affinity, Cooperativity) Degradation_Assay->Ternary_Complex_Assay Analyze Analyze Data Degradation_Assay->Analyze Permeability_Assay->Analyze Ternary_Complex_Assay->Analyze Decision Optimal Linker Identified? Analyze->Decision Decision->Synthesize No, Refine Linker End Lead PROTAC Decision->End Yes

Caption: Experimental workflow for PROTAC linker optimization.

References

Technical Support Center: Minimizing Steric Hindrance in Bioconjugation with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using short polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups prevent or slow down a chemical reaction. In bioconjugation, this occurs when the bulky nature of a biomolecule (like an antibody or protein) physically blocks the reactive site of a linker or payload, leading to reduced conjugation efficiency, or when the proximity of the conjugated molecule to the biomolecule impairs its function.[1][2][3] For instance, a payload attached too closely to an antibody's antigen-binding site can interfere with its ability to bind to its target.[4]

Q2: How do short PEG linkers help minimize steric hindrance?

A: Short Polyethylene Glycol (PEG) linkers act as flexible, hydrophilic spacers that create distance between the conjugated molecules.[5] This spacing physically separates the payload from the surface of the biomolecule, improving the accessibility of reactive groups and reducing the likelihood of a loss of biological activity due to steric interference.[1][6] Even short PEG chains can significantly improve spatial separation, enhancing the stability and solubility of the resulting conjugate.[5][7]

Q3: When is a "short" PEG linker appropriate versus a "long" one?

A: The choice between a short or long PEG linker is application-dependent.[1]

  • Short PEG linkers (e.g., PEG1-PEG8) are often suitable for compact systems or when only minimal spacing is needed to overcome hindrance.[7] They can be advantageous in applications like immuno-PET imaging, where they have been shown to alter pharmacokinetics for faster clearance and higher contrast images.[8]

  • Longer PEG linkers (e.g., PEG12, PEG24, or larger) are generally required when conjugating large biomolecules or bulky payloads, as they provide greater flexibility and a more significant reduction in steric hindrance.[5] They are also used to improve the circulation half-life of therapeutic molecules.[9] However, excessively long linkers can sometimes negatively impact the cytotoxicity of antibody-drug conjugates (ADCs).[9]

Q4: Can PEGylation negatively impact my bioconjugate?

A: Yes, while beneficial, PEGylation can have drawbacks. The "steric shielding" effect of PEG can sometimes mask the bioactive domain of a protein, leading to a loss of function or reduced binding affinity.[2][4] The molecular weight and length of the PEG chain are critical factors; for example, longer PEG chains have been shown to reduce the in vitro cytotoxicity of some antibody-drug conjugates.[9] In some cases, PEGylation can also lead to the generation of anti-PEG antibodies, which can affect the drug's efficacy and safety.[10][11]

Q5: What are the most common chemistries used with short PEG linkers for bioconjugation?

A: The most common strategies involve targeting specific amino acid residues on proteins:

  • Amine-reactive chemistry (Lysine residues): N-Hydroxysuccinimide (NHS) esters are widely used to react with the abundant lysine (B10760008) residues on an antibody's surface. This method is straightforward but can result in a heterogeneous product.[7][12]

  • Thiol-reactive chemistry (Cysteine residues): Maleimide groups are used to target cysteine residues. This approach is more site-specific, leading to a more homogeneous conjugate with a controlled drug-to-antibody ratio (DAR).[7][12]

  • Click Chemistry: Bioorthogonal reactions, such as copper-free click chemistry involving DBCO or BCN groups, offer very high specificity and efficiency, which is ideal for multi-step conjugations.[7]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or Yield
Question Possible Cause & Explanation Suggested Solution
Why is my conjugation yield unexpectedly low? Steric Hindrance: The reactive groups on your biomolecule and payload may be sterically hindered, preventing the linker from reacting efficiently. The chosen PEG linker might be too short to provide adequate separation.[1]Optimize Linker Length: Test a panel of PEG linkers with varying lengths (e.g., PEG4, PEG8, PEG12). A slightly longer linker may provide the necessary flexibility and distance for the reaction to proceed.[5][13]
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific chemistry. For example, NHS-ester reactions are most efficient at a pH of 7.5–8.5.[5]Adjust Reaction Parameters: Systematically adjust the pH, temperature, and incubation time. Ensure your buffers are free of competing nucleophiles (e.g., Tris or glycine (B1666218) for NHS chemistry).[12]
Reagent Purity and Stability: The PEG linker or other reagents may have degraded over time. NHS esters, for instance, are sensitive to moisture and can hydrolyze.[5]Use High-Purity Reagents: Always use fresh, high-purity PEG linkers from a reputable supplier.[5] Store reagents under the recommended conditions (e.g., desiccated and at a low temperature).
Issue 2: Loss of Biological Activity Post-Conjugation
Question Possible Cause & Explanation Suggested Solution
My conjugated antibody shows reduced antigen binding. What went wrong? Conjugation Site Interference: The PEG linker and payload may be attached at or near the protein's active site or antigen-binding domain, causing steric interference.[4] This is a common risk with non-site-specific chemistries like lysine conjugation.[7]Employ Site-Specific Conjugation: Switch to a site-specific conjugation strategy, such as targeting engineered cysteine residues or using enzymatic methods, to direct the linker away from critical binding regions.[14][15]
PEG Shielding Effect: The PEG chain itself, even if attached away from the active site, can create a "shield" that sterically blocks the interaction between the biomolecule and its target.[3][16] Longer PEG chains can sometimes exacerbate this issue.[9]Evaluate Different Linker Lengths: Test a shorter PEG linker. While counterintuitive, a shorter linker might provide enough spacing to solve the initial hindrance problem without introducing a significant shielding effect.[8] In some cases, a longer linker provides more flexibility, so empirical testing is key.[1]
Protein Denaturation: The reaction conditions (e.g., pH, solvent) may have caused the protein to denature, leading to a loss of its native conformation and activity.Use Milder Conditions: Optimize the reaction to proceed under milder conditions (e.g., lower temperature, physiological pH). Confirm protein integrity before and after conjugation using analytical techniques like circular dichroism.[17]
Issue 3: Aggregation or Poor Solubility of the Final Conjugate
Question Possible Cause & Explanation Suggested Solution
My final bioconjugate is precipitating out of solution. Why? Increased Hydrophobicity: Many payloads (e.g., cytotoxic drugs) are highly hydrophobic. Attaching them to a biomolecule can increase the overall hydrophobicity of the conjugate, leading to aggregation.[18]Increase PEG Hydrophilicity: Use a PEG linker to improve the water solubility of the conjugate.[6][18] Branched or multi-arm PEG linkers can be particularly effective at increasing the drug-to-antibody ratio without causing aggregation.[18]
High Drug-to-Antibody Ratio (DAR): Attempting to attach too many payload molecules can lead to aggregation and loss of solubility, especially with hydrophobic linkers.[18]Optimize DAR and Linker Design: Use hydrophilic PEG linkers to enable a higher DAR.[18] Consider linker architectures with pendant PEG chains, which have been shown to improve stability compared to linear linkers.[19]
Improper Purification: Residual unreacted linkers or byproducts could be causing instability.Thorough Purification: Purify the final conjugate using methods like size-exclusion chromatography (SEC), dialysis, or affinity purification to remove excess reagents.[5]

Quantitative Data on PEG Linker Length

The selection of a PEG linker's length directly influences the physicochemical and biological properties of the resulting bioconjugate. The following table summarizes quantitative data from experimental studies, illustrating the impact of PEG chain length.

PropertyBiomolecule/SystemPEG Linker LengthObservationReference
Circulation Half-Life Affibody-MMAE ConjugateNo PEG19.6 min (baseline)[9]
4 kDa PEG2.5-fold increase vs. no PEG[9]
10 kDa PEG11.2-fold increase vs. no PEG[9]
In Vitro Cytotoxicity (IC50) Affibody-MMAE ConjugateNo PEGBaseline[9]
4 kDa PEG4.5-fold reduction vs. no PEG[9]
10 kDa PEG22-fold reduction vs. no PEG[9]
Tumor Accumulation Folate-Linked Liposomes2 kDa PEGBaseline[20]
5 kDa PEGIncreased accumulation vs. 2 kDa[20]
10 kDa PEGSignificantly increased accumulation vs. 2 kDa & 5 kDa[20]
Tumor Growth Inhibition Folate-Linked Liposomes2 kDa vs. 10 kDa PEGDoxorubicin-loaded 10 kDa PEG liposomes reduced tumor size by >40% compared to 2 kDa version.[20]
Binding Affinity Glycodendrimers to LectinsIncreasing PEG LengthAffinity decreased as PEG length increased due to steric hindrance.[16]

Experimental Protocols

Protocol 1: NHS-Ester PEGylation of a Protein (Lysine Conjugation)

This protocol describes a general method for conjugating a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous DMSO or DMF to dissolve the PEG linker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column or dialysis cassette)

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[12]

  • Characterization: Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the degree of labeling.[21]

Protocol 2: Maleimide PEGylation of a Protein (Cysteine Conjugation)

This protocol outlines the conjugation of a PEG-Maleimide to a free thiol group (e.g., a cysteine residue) on a protein.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing agent like TCEP if cysteine residues need to be reduced

  • PEG-Maleimide reagent

  • Anhydrous DMSO or DMF

  • Purification system (e.g., desalting column)

Methodology:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.[12] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes, followed by removal of the reducing agent.

  • Reagent Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF immediately before starting the reaction.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the PEGylated protein from unreacted reagents using a desalting column or dialysis.[12]

  • Characterization: Confirm successful conjugation using SDS-PAGE and mass spectrometry. The loss of free thiols can be quantified using Ellman's reagent.

Visualizations

The Mechanism of Steric Hindrance

StericHindrance cluster_0 Scenario 1: High Steric Hindrance (No Linker) cluster_1 Scenario 2: Minimized Steric Hindrance (with PEG Linker) P1 Payload B1 Biomolecule (e.g., Antibody) P1->B1 Direct Conjugation R1 Binding Site T1 Target B1->T1 Binding Blocked P2 Payload L2 Short PEG Linker P2->L2 B2 Biomolecule (e.g., Antibody) L2->B2 Conjugation R2 Binding Site T2 Target B2->T2 Successful Binding

Caption: How a short PEG linker overcomes steric hindrance to enable binding.

Experimental Workflow for Optimizing PEG Linker Length

Workflow Start Define Conjugation Goal (e.g., ADC, Imaging Agent) SelectChem Select Conjugation Chemistry (e.g., NHS, Maleimide, Click) Start->SelectChem SelectLinkers Choose a Panel of Short PEG Linkers (e.g., PEG2, PEG4, PEG8, PEG12) SelectChem->SelectLinkers Conjugate Perform Parallel Conjugation Reactions SelectLinkers->Conjugate Purify Purify All Conjugates Conjugate->Purify Analyze Analytical Characterization Purify->Analyze ActivityAssay Functional/Activity Assay (e.g., Binding, Cytotoxicity) Purify->ActivityAssay Decision Select Optimal Linker Analyze->Decision Confirm structural integrity & desired DAR ActivityAssay->Decision Highest activity & lowest hindrance

Caption: Workflow for selecting the optimal short PEG linker in bioconjugation.

Decision Logic for Linker Chemistry Selection

DecisionTree Start Target Biomolecule? Protein Protein / Antibody Start->Protein Yes Other Other Biomolecule (e.g., Oligonucleotide) Start->Other No Residue Available Residues? Protein->Residue Lysine Abundant Lysines Residue->Lysine Primary Amines Cysteine Free or Engineered Cysteines Residue->Cysteine Thiols Modified Bioorthogonal Handle Added? Residue->Modified Other Chem1 Use Amine-Reactive PEG-NHS Ester Lysine->Chem1 Chem2 Use Thiol-Reactive PEG-Maleimide Cysteine->Chem2 Chem3 Use PEG-Linker for Click Chemistry Modified->Chem3 Warning1 Note: May result in heterogeneous product Chem1->Warning1 Benefit2 Benefit: Site-specific, homogeneous product Chem2->Benefit2

Caption: Decision tree for choosing the right PEG linker chemistry.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of cell permeability for Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions.

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein in cell-based assays, despite high binding affinity to the target and the E3 ligase.

  • Possible Cause 1: Poor Cell Permeability.

    • Explanation: PROTACs are often large molecules with high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane.[1][2] While PEG linkers can improve solubility, their hydrophilicity can sometimes negatively impact passive diffusion across the lipophilic cell membrane.[3][4]

    • Solution:

      • Modify the Linker: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers that balance hydrophilicity and hydrophobicity to improve cell uptake.[3][5]

      • Assess Permeability: Experimentally determine the cell permeability of your PROTAC using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[6][7]

      • Introduce "Chameleon-like" Properties: Design linkers that can adopt folded conformations in nonpolar environments, effectively shielding the polar surface area of the PROTAC and facilitating membrane traversal.[4][8] PEG linkers are more likely to form folded structures compared to alkyl linkers.[9]

      • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[10]

  • Possible Cause 2: Inefficient Ternary Complex Formation.

    • Explanation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][11] An suboptimal linker may not allow for the necessary protein-protein interactions.

    • Solution:

      • Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for ternary complex formation and subsequent degradation.[12][]

      • Evaluate Ternary Complex Formation: Directly measure the formation and stability of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.[3][14]

  • Possible Cause 3: The "Hook Effect".

    • Explanation: At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to decreased degradation efficiency.[3]

    • Solution:

      • Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to determine if a hook effect is present.[15]

      • Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[3]

Workflow for Troubleshooting Lack of PROTAC Activity

G start Low/No Target Degradation p1 Poor Cell Permeability? start->p1 s1 Modify Linker (e.g., hydrophobic, hybrid) Assess with PAMPA/Caco-2 Amide-to-Ester Substitution p1->s1 Yes p2 Inefficient Ternary Complex Formation? p1->p2 No end Improved Degradation s1->end s2 Synthesize Linker Library (varying PEG length) Directly measure ternary complex formation (SPR, ITC, NanoBRET) p2->s2 Yes p3 Hook Effect? p2->p3 No s2->end s3 Perform wide dose-response curve Enhance cooperativity of ternary complex p3->s3 Yes p3->end No s3->end

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[16] The linker is crucial for bringing the target protein and the E3 ligase into proximity to form a stable ternary complex, which is necessary for the ubiquitination and subsequent degradation of the target protein.[3] PEG linkers are commonly used due to their ability to increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[12][17]

Q2: How does PEG linker length affect PROTAC activity?

Linker length is a critical parameter in PROTAC design.[3] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes. Therefore, it is often necessary to synthesize and test a range of linker lengths to identify the optimal one for a given system.[12]

Q3: Can a more flexible PEG linker be detrimental to PROTAC efficiency?

While the flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation, excessive flexibility can also be detrimental.[3][11] Highly flexible linkers may have a higher entropic penalty upon binding, potentially leading to a less stable ternary complex. In some cases, more rigid linkers have been shown to improve degradation potency.[5]

Q4: What are the advantages of using PEG linkers over simple alkyl chains?

PEG linkers offer several advantages over simple alkyl chains:

  • Increased Solubility: The ethylene (B1197577) glycol units in PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.[12][17]

  • Biocompatibility: PEG is generally considered biocompatible and non-toxic.[12]

  • Tunable Length: PEG linkers can be readily synthesized in various discrete lengths, allowing for systematic optimization.[12][]

  • Conformational Benefits: PEG linkers are more likely to adopt folded conformations, which can shield the polar surface area of the PROTAC and improve cell permeability.[4][9]

Q5: Are there alternatives to PEG linkers for improving PROTAC permeability?

Yes, several alternative linker strategies can be employed to improve PROTAC permeability:

  • Alkyl Linkers: Simple alkyl chains can increase the hydrophobicity of the PROTAC, which may improve passive diffusion across the cell membrane.[5]

  • Rigid Linkers: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance metabolic stability and may improve cell permeability.[9][18]

  • Amide-to-Ester Substitution: Replacing amide bonds with esters within the linker can reduce the number of hydrogen bond donors, a key factor in improving permeability.[10]

PROTAC Signaling Pathway

G cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action for a PROTAC within a cell.

Quantitative Data Summary

The following tables summarize the impact of linker modifications on PROTAC permeability from various studies.

Table 1: Impact of Linker Composition on Permeability

PROTAC SeriesLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)Reference
VH032-based3-unit PEG0.014[19]
VH032-basedNo Linker0.6[19]
VHL-PROTACAlkyl2.3[7]
VHL-PROTACPEG<1.0[7]

Table 2: Effect of Amide-to-Ester Substitution on Permeability

Compound TypeLinker JunctionPermeability (Pₐₚₚ, 10⁻⁶ cm/s)Reference
Model CompoundAmide~1[10]
Model CompoundEster~10[10]
BET DegraderAmide<0.5[10]
BET DegraderEster>2.5[10]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability of compounds.[6]

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[6]

  • Materials:

    • 96-well donor and acceptor plates

    • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC compounds and control compounds

    • Plate reader (UV-Vis or fluorescence)

  • Methodology:

    • Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the test PROTAC compounds and controls (dissolved in PBS) to the wells of the donor plate.

    • Fill the wells of the acceptor plate with PBS.

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Cₐ(t) is the compound concentration in the acceptor well at time t, and Cₑq is the equilibrium concentration.

PAMPA Workflow

G cluster_workflow PAMPA Experimental Workflow s1 Coat donor plate with artificial membrane s2 Add PROTAC solution to donor plate s1->s2 s3 Fill acceptor plate with buffer s2->s3 s4 Assemble donor and acceptor plates s3->s4 s5 Incubate s4->s5 s6 Measure compound concentration in donor and acceptor wells s5->s6 s7 Calculate Papp s6->s7

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that is considered the gold standard for predicting human intestinal absorption of drugs.[6]

  • Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the permeability of a compound. It can measure both passive diffusion and active transport.[6]

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS)

    • Hanks' Balanced Salt Solution (HBSS)

    • Test PROTAC compounds and control compounds

    • LC-MS/MS for compound quantification

  • Methodology:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test PROTAC compound to the apical (A) side of the monolayer and buffer to the basolateral (B) side to measure A-to-B permeability.

    • For efflux studies, add the compound to the basolateral side and buffer to the apical side to measure B-to-A permeability.

    • Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

    • At various time points, collect samples from the receiver compartment.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

References

Overcoming the hook effect in PROTAC assays with a Bromo-PEG2-NH2 linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and overcoming the "hook effect," a common challenge in PROTAC assays, with a particular emphasis on the role of linker chemistry, featuring the Bromo-PEG2-NH2 linker as a key component in linker design strategies.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect is a phenomenon observed in PROTAC dose-response assays where, beyond a certain optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC mediates protein degradation by forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target or PROTAC-E3 ligase). These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex and reducing the overall degradation efficiency.[1]

Q3: How can the choice of linker, such as a Bromo-PEG2-NH2 based linker, influence the hook effect?

A3: The linker is a critical component of a PROTAC that connects the target-binding and E3 ligase-binding moieties. Its length, flexibility, and chemical composition play a crucial role in the stability and geometry of the ternary complex. An optimally designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, thereby stabilizing the ternary complex and potentially mitigating the hook effect.

A short and hydrophilic linker, which can be synthesized using building blocks like Bromo-PEG2-NH2, can be advantageous. While an excessively long linker might increase the likelihood of forming unproductive binary complexes, a shorter linker may enforce a more rigid conformation that favors the formation of a stable and productive ternary complex.[2][3] PEG-based linkers, in general, can also improve the solubility and bioavailability of the PROTAC molecule.[4][5]

Q4: What are the practical consequences of the hook effect for my research?

A4: The primary consequence of an unaddressed hook effect is the potential for misinterpretation of your experimental data. It can lead to an underestimation of a PROTAC's potency and efficacy. For instance, if you only test at high concentrations, you might erroneously conclude that a potent PROTAC is weak or inactive. This can lead to the premature abandonment of promising drug candidates. Therefore, it is crucial to perform a wide dose-response analysis to identify the optimal concentration range for degradation and to detect the presence of a hook effect.[6]

Troubleshooting Guide

Issue 1: My dose-response curve for target protein degradation is bell-shaped.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Extend the Concentration Range: Perform a dose-response experiment with a wider range of PROTAC concentrations, including both lower and higher concentrations than initially tested, to fully characterize the bell-shaped curve. Use a serial dilution that spans several orders of magnitude (e.g., from picomolar to high micromolar).

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.

    • Biophysical Assays: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: The concentrations tested may fall entirely within the hook effect region, or the PROTAC may have poor cell permeability or ternary complex forming ability.

  • Troubleshooting Steps:

    • Test a Much Wider and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than you anticipated.

    • Assess Ternary Complex Formation: Use biophysical assays (SPR, FRET, AlphaLISA) to confirm that your PROTAC is capable of forming a ternary complex with the target protein and the E3 ligase in a cell-free system.

    • Evaluate Cell Permeability: If the PROTAC is active in biochemical or biophysical assays but not in cells, consider assessing its cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Optimize the Linker: Synthesize a series of PROTACs with varying linker lengths and compositions. For instance, comparing a PROTAC with a longer PEG linker to one with a shorter linker derived from Bromo-PEG2-NH2 could reveal the impact of linker length on the hook effect and overall degradation efficiency.

Data Presentation

The following tables present hypothetical data from a Western blot quantification to illustrate the impact of linker length on the hook effect.

Table 1: Dose-Response Data for PROTAC-L (Long PEG Linker)

PROTAC-L Concentration (nM)% Target Protein Degradation
0.110
140
1080
10095 (Dmax)
100060
1000030

Table 2: Dose-Response Data for PROTAC-S (Short Bromo-PEG2-NH2 based Linker)

PROTAC-S Concentration (nM)% Target Protein Degradation
0.115
155
1090
10098 (Dmax)
100085
1000070

In this hypothetical example, PROTAC-S with the shorter linker exhibits a less pronounced hook effect at higher concentrations compared to PROTAC-L with a longer linker.

Experimental Protocols

Protocol 1: General Western Blotting Protocol for PROTAC-Induced Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTACs (e.g., with long and short linkers) in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM).

    • Include a vehicle-only control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.

Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Ternary Complex Formation cluster_hook_effect Hook Effect at High PROTAC Concentration PROTAC1 PROTAC Ternary_Complex Productive Ternary Complex PROTAC1->Ternary_Complex Target1 Target Protein Target1->Ternary_Complex E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex Degradation Ubiquitination & Degradation Ternary_Complex->Degradation Leads to PROTAC2 Excess PROTAC Binary_Target Non-productive Binary Complex (PROTAC-Target) PROTAC2->Binary_Target Binary_E3 Non-productive Binary Complex (PROTAC-E3) PROTAC2->Binary_E3 Target2 Target Protein Target2->Binary_Target E3_Ligase2 E3 Ligase E3_Ligase2->Binary_E3 No_Degradation Inhibition of Degradation Binary_Target->No_Degradation Inhibits Ternary Complex Formation Binary_E3->No_Degradation Inhibits Ternary Complex Formation Troubleshooting_Workflow Start Start: Observe Bell-Shaped Dose-Response Curve Confirm_Hook Confirm Hook Effect: Widen Concentration Range Start->Confirm_Hook Analyze_Curve Analyze Curve: Determine Dmax and Optimal Concentration Confirm_Hook->Analyze_Curve Biophysical_Assay Biophysical Assays: (SPR, FRET, etc.) Assess Ternary Complex Formation Analyze_Curve->Biophysical_Assay Optimize_Linker Optimize Linker: Synthesize PROTACs with Varying Linker Lengths (e.g., using Bromo-PEG2-NH2) Analyze_Curve->Optimize_Linker If Hook Effect is Pronounced Biophysical_Assay->Optimize_Linker If Ternary Complex Formation is Suboptimal Re_evaluate Re-evaluate Degradation with Optimized PROTAC Optimize_Linker->Re_evaluate End End: Mitigated Hook Effect & Accurate Potency Assessment Re_evaluate->End

References

Technical Support Center: Optimizing Bromo-PEG2-NH2 Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG2-NH2 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions using this versatile bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two reactive functional groups: a bromo group and a primary amine (in its hydrobromide salt form).[] This structure allows for sequential or orthogonal conjugation to different functional groups.

  • The bromo group is an alkyl halide that readily reacts with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, to form a stable thioether bond.[2]

  • The primary amine can react with carboxylic acids (often activated with reagents like EDC and NHS) or activated esters (such as NHS esters) to form a stable amide bond.[][3][4]

Its primary applications are in bioconjugation, including the PEGylation of proteins, peptides, and other biomolecules to improve their pharmacokinetic properties.[5][6] It is also widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[7][8][9]

Q2: What are the optimal reaction conditions for conjugating the bromo group with a thiol?

The reaction between the bromo group and a thiol is a nucleophilic substitution. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

ParameterRecommended RangeNotes
pH 7.0 - 8.5A slightly basic pH is crucial to deprotonate the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the reaction rate.[] However, at pH values above 8.5, the risk of side reactions with other nucleophilic residues like amines increases.
Temperature 4°C to Room TemperatureThe reaction can proceed at room temperature for a few hours or overnight at 4°C.[11] Lower temperatures can help to minimize degradation of sensitive biomolecules.
Buffer Phosphate, HEPES, or Borate buffersUse non-nucleophilic buffers. Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) in the final reaction mixture as they will compete with the target molecule.[3][11]
Exclusion of Oxygen RecommendedOxygen can cause the oxidation of thiols to form disulfide bonds, which will not react with the bromo group.[12] Degassing the buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: What are the optimal reaction conditions for conjugating the amine group with a carboxylic acid or NHS ester?

The primary amine of this compound can be acylated to form a stable amide bond. The reaction conditions depend on whether you are starting with a carboxylic acid or a pre-activated NHS ester.

Reaction with NHS Ester:

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH ensures that the primary amine is deprotonated and thus nucleophilic.[3] At pH values above 8.5, the rate of NHS ester hydrolysis increases, which reduces the conjugation efficiency.[13]
Temperature Room TemperatureTypically, the reaction is carried out for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]
Buffer Phosphate-buffered saline (PBS)Avoid buffers containing primary amines like Tris or glycine, as they will compete with the Bromo-PEG2-NH2 for reaction with the NHS ester.[3][4]

Reaction with Carboxylic Acid (with EDC/NHS):

This is a two-step, one-pot reaction. First, the carboxylic acid is activated with EDC and NHS, and then the amine is added.

ParameterRecommended RangeNotes
Activation pH 4.7 - 6.0The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer, such as MES.[14]
Conjugation pH 7.2 - 7.5After the initial activation, the pH should be raised to facilitate the reaction of the activated ester with the primary amine.[14]
Temperature Room TemperatureThe activation step is typically short (around 15 minutes), followed by the conjugation reaction which can proceed for 2 hours at room temperature.[14]
Buffer MES for activation, PBS for conjugationUse a non-amine, non-carboxylate buffer for the activation step.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield (Thiol Reaction) 1. Incorrect pH: The pH is too low, resulting in a protonated and non-nucleophilic thiol group. 2. Oxidation of Thiols: Thiol groups have formed disulfide bonds due to the presence of oxygen. 3. Competing Nucleophiles: The buffer contains other nucleophiles (e.g., Tris, DTT). 4. Insufficient Molar Excess of Bromo-PEG2-NH2: The stoichiometric ratio is too low.1. Optimize pH: Increase the pH of the reaction buffer to between 7.0 and 8.5.[] 2. Reduce Disulfides and Exclude Oxygen: Treat the protein/peptide with a reducing agent like DTT or TCEP prior to the reaction. If DTT is used, it must be removed before adding the bromo-PEG linker. Degas all buffers and perform the reaction under an inert atmosphere.[12] 3. Change Buffer: Switch to a non-nucleophilic buffer such as PBS or HEPES.[3][11] 4. Increase Molar Ratio: Increase the molar excess of the Bromo-PEG2-NH2 linker. A 5 to 20-fold molar excess is a common starting point for protein conjugations.[15]
Low or No Conjugation Yield (Amine Reaction) 1. Incorrect pH: The pH is too low, leading to a protonated and non-nucleophilic amine, or too high, causing rapid hydrolysis of the NHS ester. 2. Hydrolyzed NHS Ester: The NHS ester-containing molecule has been in an aqueous buffer for too long before the addition of the amine. 3. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).1. Optimize pH: Ensure the pH is within the optimal range of 7.2-8.5 for NHS ester reactions.[3] 2. Use Fresh Reagents: Prepare the NHS ester solution immediately before use and add it to the amine-containing solution without delay.[3][4] 3. Change Buffer: Use an amine-free buffer like PBS or HEPES.[3][4]
Poor Specificity / Multiple PEGylation Products 1. High pH in Thiol Reaction: A pH above 8.5 can lead to reaction with other nucleophilic residues like lysine. 2. High Molar Excess of PEG Linker: A large excess of the PEG linker can drive the reaction towards multiple conjugations on a single molecule. 3. Long Reaction Time: Extended reaction times can increase the likelihood of non-specific reactions.1. Adjust pH: Lower the pH to be within the optimal range for the desired reaction to enhance specificity.[16] 2. Optimize Stoichiometry: Perform a titration experiment to determine the lowest molar excess of the PEG linker that provides an acceptable yield of the desired product.[15][17] 3. Monitor Reaction Progress: Use analytical techniques like HPLC or SDS-PAGE to monitor the reaction over time and quench it once the desired product is maximized.
Precipitation of Protein/Peptide During Reaction 1. Change in Solubility: The addition of the PEG linker, especially if dissolved in an organic solvent, can cause the protein to precipitate. 2. Aggregation: The conjugation process itself can sometimes lead to protein aggregation.1. Limit Organic Solvent: If dissolving the PEG linker in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[3] 2. Screen Additives: Include solubility-enhancing excipients in the reaction buffer, such as arginine or non-ionic detergents, if compatible with the reaction chemistry.

Experimental Protocols & Workflows

Protocol 1: Conjugation of Bromo-PEG2-NH2 to a Thiol-Containing Peptide

This protocol describes the reaction of the bromo group of the linker with a cysteine residue on a peptide.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer with 1 mM EDTA, pH 7.5, deoxygenated

  • Quenching Reagent: N-acetylcysteine or 2-mercaptoethanol

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, then proceed.

  • Linker Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light and kept under an inert atmosphere.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to consume any unreacted bromo groups. Incubate for 30 minutes.

  • Purification: Purify the PEGylated peptide from excess reagents using an appropriate method such as reverse-phase HPLC (RP-HPLC).

  • Analysis: Analyze the purified product by LC-MS to confirm the molecular weight of the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peptide Dissolve Peptide in Deoxygenated Buffer (pH 7.5) conjugation Combine Peptide and Linker (5-10x molar excess of linker) prep_peptide->conjugation prep_linker Dissolve Bromo-PEG2-NH2 in Buffer prep_linker->conjugation incubation Incubate (RT, 2-4h or 4°C, overnight) under inert atmosphere conjugation->incubation quench Quench with excess thiol (e.g., N-acetylcysteine) incubation->quench purification Purify via RP-HPLC quench->purification analysis Analyze by LC-MS purification->analysis

Workflow for Thiol-Bromo Conjugation.

Protocol 2: Two-Step Conjugation of a Protein (via Amine) and a Thiol-Molecule using Bromo-PEG2-NH2

This protocol outlines a two-step process: first, the amine of Bromo-PEG2-NH2 is reacted with an activated carboxylic acid on a protein. In the second step, the bromo group of the now protein-conjugated linker is reacted with a thiol-containing molecule.

Step 1: Amine Conjugation to Protein

Materials:

  • Protein with accessible carboxylic acid groups

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Activation Buffer.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • pH Adjustment: Immediately adjust the pH of the reaction mixture to 7.2 by adding the Conjugation Buffer.

  • Conjugation: Add a 20-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

  • Purification: Purify the Bromo-PEG2-functionalized protein using SEC to remove excess linker and quenching reagents.

Step 2: Thiol Conjugation to the Functionalized Protein

Materials:

  • Bromo-PEG2-functionalized protein (from Step 1)

  • Thiol-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer with 1 mM EDTA, pH 7.5, deoxygenated

Procedure:

  • Protein Preparation: Buffer exchange the purified Bromo-PEG2-functionalized protein into the deoxygenated Reaction Buffer.

  • Conjugation: Add a 5 to 10-fold molar excess of the thiol-containing molecule to the protein solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove the excess thiol-containing molecule.

  • Analysis: Characterize the final conjugate using SDS-PAGE and LC-MS.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation s1_prot_prep Protein in Activation Buffer (pH 6.0) s1_activate Activate Carboxyls with EDC/NHS s1_prot_prep->s1_activate s1_ph_adjust Adjust pH to 7.2 s1_activate->s1_ph_adjust s1_conjugate Add Bromo-PEG2-NH2 s1_ph_adjust->s1_conjugate s1_quench Quench with Tris s1_conjugate->s1_quench s1_purify Purify via SEC s1_quench->s1_purify s2_prot_prep Functionalized Protein in Reaction Buffer (pH 7.5) s1_purify->s2_prot_prep Intermediate Product s2_conjugate Add Thiol-Molecule s2_prot_prep->s2_conjugate s2_incubate Incubate s2_conjugate->s2_incubate s2_purify Purify Final Conjugate (SEC or IEX) s2_incubate->s2_purify analysis Final Analysis (SDS-PAGE, LC-MS) s2_purify->analysis

Two-Step Conjugation Workflow.

References

Purification of final PROTAC product from unreacted Bromo-PEG2-NH2 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of your final PROTAC product from unreacted Bromo-PEG2-NH2 hydrobromide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your PROTAC.

Problem 1: My final PROTAC product is contaminated with a polar impurity that stains with ninhydrin.

This is likely due to the presence of unreacted this compound. The primary amine in this reagent is polar and will react with ninhydrin.

Troubleshooting Steps:

  • Aqueous Wash (for acid-stable PROTACs):

    • Rationale: The primary amine in Bromo-PEG2-NH2 can be protonated to form a water-soluble ammonium (B1175870) salt, which can then be removed by an aqueous wash.[1][2][3]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

      • Wash the organic layer several times with a dilute acidic solution, such as 1N HCl.[1][2]

      • Monitor the removal of the amine impurity by TLC, staining with ninhydrin.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Copper Sulfate Wash:

    • Rationale: Copper (II) sulfate forms a complex with amines, which partitions into the aqueous layer.[1][2] This method is useful if your PROTAC is sensitive to acid.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent.

      • Wash the organic layer with a 10% aqueous copper sulfate solution. The aqueous layer will turn purple as the copper-amine complex forms.[1][2]

      • Continue washing until the aqueous layer no longer changes color.

      • Wash the organic layer with brine, dry, and concentrate.

Problem 2: I am still seeing the this compound impurity after aqueous washes.

This could be due to insufficient washing or the formation of an emulsion.

Troubleshooting Steps:

  • Increase the number of washes: Repeat the acidic or copper sulfate wash until the impurity is no longer detected by TLC.

  • Break up emulsions: If an emulsion forms, try adding brine to the separatory funnel to help break it. Centrifugation can also be used to separate the layers.

Problem 3: My PROTAC is also being removed during the aqueous wash.

This indicates that your PROTAC may have some water solubility, especially if it is also protonated by the acidic wash.

Troubleshooting Steps:

  • Use a milder acidic wash: Try using a weaker acid, such as 0.1N HCl, or a saturated ammonium chloride solution (pH ~5-6).

  • Switch to the copper sulfate wash method: This avoids the use of acid altogether.

  • Consider an alternative purification method: If aqueous washes are not effective, chromatography will be necessary.

Problem 4: I need to use chromatography to purify my PROTAC. Which method should I choose?

The choice of chromatography will depend on the properties of your PROTAC and the nature of the impurities.

Chromatography Selection Guide:

Chromatography TypeStationary PhaseMobile PhaseSeparation PrincipleBest For
Normal-Phase Chromatography Polar (e.g., Silica (B1680970) gel)Non-polar (e.g., Hexanes/Ethyl Acetate)PolaritySeparating less polar PROTACs from the highly polar amine impurity.[4][5][6]
Reversed-Phase Chromatography (RPC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)HydrophobicityPurifying polar PROTACs. This is a very common and effective method for PROTAC purification.[7][8][9][10]
Ion-Exchange Chromatography (IEX) Charged (Anionic or Cationic)Buffered aqueous solution with a salt gradientChargeRemoving the positively charged this compound.[11][12][13][14]

Experimental Protocols

Detailed Protocol for Reversed-Phase Flash Chromatography:

Reversed-phase chromatography is a powerful technique for purifying PROTACs, which are often polar molecules.[8]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or DMSO. If the sample is not fully soluble, it can be sonicated. Ensure the sample is filtered to remove any particulate matter.

  • Column and Solvents:

    • Column: C18-functionalized silica gel cartridge.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration to elute compounds with increasing hydrophobicity. A typical gradient might be from 10% to 95% ACN over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure PROTAC.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical differences between my PROTAC and the this compound impurity?

A1: The primary differences lie in their polarity, charge, and molecular weight.

  • Polarity: this compound is a highly polar molecule due to the free amine and the hydrobromide salt.[15] Your final PROTAC is likely to be significantly less polar.

  • Charge: At neutral or acidic pH, the primary amine of the impurity will be protonated, giving it a positive charge. Your PROTAC may or may not be charged, depending on its structure.

  • Molecular Weight: PROTACs are typically large molecules, often with molecular weights exceeding 800 g/mol .[16] The this compound has a much lower molecular weight.

Q2: Why is it important to remove the hydrobromide salt?

A2: The hydrobromide salt can interfere with downstream applications and chromatographic purification. Salts can cause issues in ion-exchange chromatography by competing with the analyte for binding to the resin.[17]

Q3: Can I use normal-phase chromatography for my PROTAC purification?

A3: Yes, normal-phase chromatography can be effective, especially if your PROTAC is relatively non-polar.[4][5][6] The highly polar this compound will have a very strong retention on the silica gel, allowing for good separation. However, PROTACs are often quite polar themselves, which can lead to poor solubility in typical normal-phase solvents and streaking on the column.

Q4: What is the role of the PEG linker in the impurity?

A4: The PEG (polyethylene glycol) linker in Bromo-PEG2-NH2 increases its hydrophilicity and water solubility.[18][19] This property is exploited during aqueous washes to remove it from the organic phase containing your PROTAC.

Q5: Are there any other common impurities I should be aware of?

A5: Besides the unreacted amine linker, you might also have unreacted starting materials used to synthesize your PROTAC's warhead and E3 ligase ligand. Additionally, side products from the reaction can also be present. A thorough characterization of your crude product by LC-MS is recommended to identify all impurities.

Visualizations

Purification_Workflow cluster_start Initial State cluster_wash Aqueous Workup cluster_chromatography Chromatographic Purification cluster_final Final Product Crude_Product Crude PROTAC Product (with Bromo-PEG2-NH2 hydrobromide impurity) Aqueous_Wash Acidic or Copper Sulfate Wash Crude_Product->Aqueous_Wash Dissolve in organic solvent RP_HPLC Reversed-Phase HPLC Aqueous_Wash->RP_HPLC If impurity persists NP_Flash Normal-Phase Flash Aqueous_Wash->NP_Flash Alternative for less polar PROTACs IEX Ion-Exchange Chromatography Aqueous_Wash->IEX To remove charged impurity Pure_PROTAC Pure PROTAC Product Aqueous_Wash->Pure_PROTAC If successful RP_HPLC->Pure_PROTAC NP_Flash->Pure_PROTAC IEX->Pure_PROTAC

Caption: General workflow for the purification of a final PROTAC product.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Outcomes & Further Steps Impurity_Detected Polar, Ninhydrin-Positive Impurity Detected Acid_Wash Acidic Wash Impurity_Detected->Acid_Wash If PROTAC is acid-stable CuSO4_Wash Copper Sulfate Wash Impurity_Detected->CuSO4_Wash If PROTAC is acid-sensitive Success Impurity Removed Acid_Wash->Success Failure Impurity Persists Acid_Wash->Failure PROTAC_Loss PROTAC Loss During Wash Acid_Wash->PROTAC_Loss CuSO4_Wash->Success CuSO4_Wash->Failure Chromatography Chromatography Failure->Chromatography PROTAC_Loss->Chromatography

Caption: Troubleshooting logic for removing amine impurities.

References

Validation & Comparative

Characterizing Bromo-PEG2-NH2 Hydrobromide Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate characterization of intermediates like Bromo-PEG2-NH2 hydrobromide is critical for ensuring the quality and efficacy of the final product. This guide provides a comparative overview of key analytical techniques for the characterization of this compound conjugates, with a primary focus on mass spectrometry. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate methods for your research needs.

Mass Spectrometry: A Primary Tool for Molecular Weight Confirmation

Mass spectrometry is an indispensable technique for the unambiguous determination of the molecular weight of this compound and its conjugates.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful methods for analyzing these types of molecules.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar molecules like this compound.[1] It is often coupled with liquid chromatography (LC-MS) to provide separation and identification of the target molecule and any impurities.[2][3] In positive ion mode, the primary amine readily accepts a proton, leading to the observation of the protonated molecule, [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is another valuable technique, especially for obtaining a rapid profile of the sample.[1] This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. For PEGylated compounds, MALDI-TOF can provide excellent information on molecular weight and heterogeneity.[1]

Expected Mass Spectrometry Data for this compound

The chemical formula for Bromo-PEG2-NH2 is C6H14BrNO2. Its monoisotopic mass is 211.0259 g/mol . The hydrobromide salt will dissociate in solution, and the free amine will be analyzed by the mass spectrometer. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Ion SpeciesTheoretical Monoisotopic Mass (m/z)Observed Isotopic Pattern
[M+H]⁺ (with ⁷⁹Br)212.0337Major Peak
[M+H]⁺ (with ⁸¹Br)214.0316Major Peak (approx. 97% of ⁷⁹Br peak)
[M+Na]⁺ (with ⁷⁹Br)234.0156Adduct, may be observed
[M+Na]⁺ (with ⁸¹Br)236.0135Adduct, may be observed

Alternative and Complementary Characterization Methods

While mass spectrometry is crucial for molecular weight determination, a comprehensive characterization of this compound conjugates requires orthogonal techniques to assess purity, structure, and the presence of functional groups.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.[2][] Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for separating the target compound from non-polar impurities.[2] Due to the lack of a strong chromophore in Bromo-PEG2-NH2, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed.[][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.[6] ¹H NMR can confirm the presence of the ethylene (B1197577) glycol repeating units, the protons adjacent to the bromine, and those next to the amine group. ¹³C NMR provides information about the carbon backbone.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
ESI-MS Molecular Weight Confirmation, Isotopic PatternHigh sensitivity, suitable for polar molecules, easily coupled with LC.[1][2]Can be sensitive to salt concentration.
MALDI-TOF MS Molecular Weight Confirmation, HeterogeneityFast, tolerant to some impurities, good for a range of molecular weights.[1]May have lower resolution than ESI-MS for small molecules.
RP-HPLC Purity, Quantification of ImpuritiesRobust, quantitative, easily automated.[2]Requires a suitable detector if the analyte lacks a chromophore.[5]
NMR Spectroscopy Detailed Structural ElucidationProvides unambiguous structural information.[6]Lower sensitivity than mass spectrometry, requires higher sample concentration.

Experimental Workflows and Protocols

The following diagrams illustrate typical experimental workflows for the characterization of this compound conjugates.

Experimental Workflow for ESI-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute in MS-compatible solvent dissolve->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect process Process Spectrum detect->process identify Identify [M+H]⁺ and Isotopic Pattern process->identify

Caption: Workflow for ESI-MS analysis of this compound.

Detailed Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[2] Further dilute the sample to a final concentration of 10-100 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]

  • LC-MS System: Utilize an HPLC or UPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[2]

  • Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

    • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.[2]

    • Flow Rate: 0.2-0.4 mL/min.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Analyze the resulting spectrum to identify the protonated molecule [M+H]⁺ and its characteristic bromine isotopic pattern.[2]

Comparison of Characterization Techniques cluster_ms Mass Spectrometry cluster_separation Separation Science cluster_spectroscopy Spectroscopy cluster_info Information Obtained esi_ms ESI-MS mw Molecular Weight esi_ms->mw maldi_ms MALDI-TOF MS maldi_ms->mw hplc HPLC (RP/SEC) purity Purity hplc->purity nmr NMR structure Structure nmr->structure

Caption: Relationship between analytical techniques and information obtained.

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: An HPLC or UPLC system equipped with a UV detector (if a derivative is made) or an ELSD/CAD.

  • Chromatography:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: ELSD or CAD.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

By employing a combination of these powerful analytical techniques, researchers can confidently characterize this compound conjugates, ensuring a thorough understanding of the molecule's identity, purity, and structure, which is paramount for successful downstream applications in drug development and materials science.

References

A Head-to-Head Guide: Validating PROTAC-Mediated Protein Degradation with Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, robust and reliable validation of PROTAC (Proteolysis-Targeting Chimera) efficacy is paramount. This guide provides an objective comparison of the gold-standard Western blot with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its degradation, offering a powerful tool in drug discovery.[1][2] Verifying this degradation event is a critical step in the development pipeline.

This guide delves into the nuances of Western blotting for PROTAC validation and compares its performance against cutting-edge alternatives: Capillary Western Blot (Jess), HiBiT Luminescent Assays, Mass Spectrometry-based Proteomics, and Flow Cytometry.

The PROTAC Mechanism of Action: A Ternary Complex Orchestrates Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The cornerstone of PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC molecule, and the E3 ligase.[1] This proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation Ub Ubiquitin Ub->Ternary

Figure 1. The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Quantitative Comparison of Validation Methods

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximal level of protein degradation achieved.

The following tables provide a comparative summary of these parameters for the well-characterized BRD4-degrading PROTACs, MZ1 and ARV-771, as determined by various validation techniques.

Table 1: Comparison of Validation Methods for the BRD4 PROTAC MZ1

MethodCell Line(s)DC50DmaxThroughputKey AdvantagesKey Disadvantages
Western Blot H661, H8388 nM, 23 nM[3]Complete at 100 nM[3]Low to MediumWidely accessible, provides molecular weight information.[1]Semi-quantitative, labor-intensive, requires specific antibodies.[1]
Capillary Western Blot (Jess) Jurkat (for CDK4/6)N/AN/AMedium to HighAutomated, more quantitative than traditional Western blot, higher throughput.[4]Requires specialized instrumentation.
HiBiT Assay HEK293 (HiBiT-BRD4)~10 nM>90%HighHighly sensitive and quantitative, suitable for live-cell kinetics.Requires genetic modification of the target protein.
Mass Spectrometry VariesN/AN/ALow to MediumUnbiased, global proteome analysis, identifies off-targets.[1]Technically demanding, lower throughput for targeted quantification.
Flow Cytometry VariesN/AN/AHighSingle-cell analysis, can multiplex with other markers.[5]Indirect measure of total protein, requires good antibodies.

Note: N/A indicates that specific comparative data for MZ1 using this method was not found in the provided search results. Data for Capillary Western Blot and Flow Cytometry are often presented as dose-response curves rather than specific DC50/Dmax values in comparative literature.

Table 2: Comparison of Validation Methods for the BRD4 PROTAC ARV-771

MethodCell Line(s)DC50DmaxThroughputKey AdvantagesKey Disadvantages
Western Blot Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[6][7]Not ReportedLow to MediumStandard method, provides visual confirmation of degradation.[7]Time-consuming, potential for variability.
HiBiT Assay VariesN/AN/AHighExcellent for quantitative analysis and screening campaigns.Requires cell line engineering.
Mass Spectrometry VCaPDose-dependent degradation observed[8][9]N/ALow to MediumGold standard for selectivity and off-target analysis.[9]Complex data analysis, expensive instrumentation.

Note: N/A indicates that specific comparative data for ARV-771 using this method was not found in the provided search results. Mass spectrometry data confirms dose-dependent degradation but may not always report a precise DC50 value.

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibodies) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Densitometry) F->G

Figure 2. Key steps in the Western blot workflow for PROTAC validation.

Protocol:

  • Cell Culture and Treatment: Seed cells of interest in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Capillary Western Blot (Jess)

The Simple Western Jess system automates the entire Western blot process, from protein separation to immunodetection, in a capillary format.[4][10][11]

Protocol:

  • Sample Preparation: Prepare cell lysates as described for traditional Western blotting and determine protein concentrations.

  • Plate Loading: Load the prepared lysates, primary and secondary antibodies, and other reagents into a multi-well assay plate according to the manufacturer's instructions.

  • Instrument Setup: Place the assay plate and a capillary cartridge into the Jess instrument.

  • Automated Run: The instrument automatically performs protein separation by size, immobilization to the capillary wall, immunoprobing, and detection (chemiluminescent or fluorescent).[11]

  • Data Analysis: The software provides quantitative data, including peak area and molecular weight, which can be used to generate dose-response curves and calculate DC50 and Dmax.

HiBiT Luminescent Assay

The HiBiT assay is a sensitive, quantitative, bioluminescent method for measuring protein abundance in live cells.[12] It requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide.[12]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 gene editing to generate a stable cell line endogenously expressing the target protein tagged with the HiBiT peptide.

  • Assay Protocol: Seed the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC or DMSO control.

  • Luminescence Measurement: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate. The LgBiT protein binds to the HiBiT tag, forming a functional NanoLuc® luciferase that generates a luminescent signal.[13] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the luminescence readings to the DMSO control and plot the data against the PROTAC concentration to determine the DC50 and Dmax.[13]

Mass Spectrometry-Based Proteomics

This unbiased approach provides a global view of the proteome, allowing for the assessment of on-target degradation and the identification of off-target effects.[9]

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration expected to give maximal degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (Optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled samples (if applicable) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify proteins across all samples. The relative abundance of each protein in the PROTAC-treated sample compared to the control reveals the extent of degradation. A volcano plot is often used to visualize significantly downregulated proteins.

Intracellular Flow Cytometry

Flow cytometry can be used to quantify protein levels on a single-cell basis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as saponin (B1150181) or Triton X-100 to allow antibody access to intracellular targets.

  • Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI from PROTAC-treated cells to vehicle-treated controls to determine the percentage of protein degradation.

Choosing the Right Validation Method

The selection of a validation method depends on the specific stage of PROTAC development and the research question at hand.

Validation_Method_Comparison cluster_comparison Comparison of PROTAC Validation Methods WB Western Blot (Traditional) Jess Capillary Western (Jess) WB->Jess Higher Throughput More Quantitative HiBiT HiBiT Assay WB->HiBiT Live-cell Kinetics Highest Sensitivity MS Mass Spectrometry WB->MS Unbiased Off-target Analysis Flow Flow Cytometry WB->Flow Single-cell Data High Throughput Jess->WB Lower Throughput Semi-quantitative HiBiT->WB Requires Genetic Tagging MS->WB Lower Throughput Complex Workflow Flow->WB Indirect Measurement

Figure 3. A comparative overview of the strengths and weaknesses of different PROTAC validation methods relative to traditional Western blotting.

Recommendations:

  • Initial Screening and Confirmation: Traditional Western blot remains a valuable and accessible tool for the initial confirmation of protein degradation.

  • Quantitative Analysis and High-Throughput Screening: For more accurate and reproducible quantification of DC50 and Dmax, especially in a screening setting, Capillary Western Blot (Jess) and HiBiT assays are superior choices.

  • Mechanism of Action and Selectivity: Mass spectrometry is the gold standard for unbiasedly assessing the selectivity of a PROTAC and identifying potential off-target effects.

  • Single-Cell Analysis and Heterogeneity: Flow cytometry is ideal for studying cell-to-cell variability in PROTAC response and for multiplexing with other cellular markers.

By leveraging a multi-pronged approach and selecting the appropriate validation methods for each stage of development, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates, ultimately accelerating the journey from discovery to the clinic.

References

The Efficacy of Short-Chain PEG Linkers in Targeted Therapies: A Comparative Analysis of Bromo-PEG2-NH2 Hydrobromide and Longer PEG Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of a molecule's success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of the efficacy of Bromo-PEG2-NH2 hydrobromide, a short-chain PEG linker, against its longer PEG counterparts, supported by experimental data from the literature.

The core function of a linker in a PROTAC is to bridge a target protein binder and an E3 ligase ligand, facilitating the formation of a stable ternary complex.[3][4] This proximity is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, ensuring stable circulation and specific drug release at the target site.[5] The length of the PEG linker significantly influences these processes.

The Role of Linker Length in PROTAC Efficacy

The length of the PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[2] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible.[3]

Cell permeability is another critical factor influenced by linker length. While PEGylation generally enhances solubility, it can also impact passive diffusion across the cell membrane.[4] Shorter PEG linkers, like a PEG2 moiety, may lead to more permeable compounds compared to their longer counterparts.[6] This is attributed to a lower polar surface area and the ability to adopt more compact conformations.[4]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While direct comparative data for this compound is not extensively available in the public domain, the performance of PROTACs with short PEG linkers (e.g., PEG2) can be inferred from these studies.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12>1000<20[7]
16 ~100 >80 [7]
20>1000<40[7]

This study on ERα targeting PROTACs highlights that a 16-atom linker was optimal, with both shorter and longer linkers showing significantly reduced efficacy.[7]

Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
<12No Activity-[8][9]
12-29Submicromolar>90[8][9]
21 3 96 [8]
2929276[8]

For TBK1 degradation, linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency.[8][9]

Table 3: Influence of PEG Linker Length on BRD4 Degradation

PEG UnitsDC50 (µM)Reference
0<0.5[8]
1-2>5[8]
4-5<0.5[8]

Interestingly, for BRD4 targeting PROTACs, both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[8] This underscores that the optimal linker length is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol provides a standardized method for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (e.g., with Bromo-PEG2-NH2 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTACs of varying linker lengths B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

References

A Comparative Guide to Bromo-PEG2-NH2 Hydrobromide-Derived Non-Cleavable Linkers and Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a stable, non-cleavable linker, such as one derived from Bromo-PEG2-NH2 hydrobromide, and a conditionally labile cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.

The Fundamental Divide: Non-Cleavable vs. Cleavable Linkers

Non-cleavable linkers , as the name suggests, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This process results in the release of a payload-linker-amino acid complex. This compound is a precursor for generating a maleimide-PEG linker, which can react with reduced cysteine residues on an antibody to form a stable thioether bond, a common type of non-cleavable linkage.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can improve solubility and pharmacokinetic properties.[3]

Cleavable linkers , in contrast, are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2] This controlled release is triggered by specific physiological conditions, such as the acidic environment of endosomes and lysosomes, the presence of specific enzymes, or the higher reducing potential within the cell.[2][3]

Head-to-Head Comparison: Performance Metrics

The choice of linker technology has profound implications for the performance of an ADC. Below is a summary of key performance indicators based on preclinical and clinical data.

Performance MetricNon-Cleavable Linkers (e.g., Thioether)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)Key Considerations
Plasma Stability Generally higher, leading to a longer half-life and reduced premature payload release.[1]Varies by type; some, like certain hydrazones, can be less stable, while modern peptide linkers show good stability.[4]Higher stability minimizes off-target toxicity.
Mechanism of Payload Release Lysosomal degradation of the antibody.[1]Enzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds.[2]The release mechanism of cleavable linkers can be exploited for specific tumor characteristics.
Bystander Effect Limited to no bystander effect as the released payload-linker-amino acid complex is typically charged and membrane-impermeable.Can induce a potent bystander effect if the released payload is membrane-permeable, killing adjacent antigen-negative tumor cells.[2]The bystander effect is advantageous in heterogeneous tumors.
In Vitro Cytotoxicity (IC50) Potency can be high but is dependent on efficient internalization and lysosomal processing.Often exhibit potent cytotoxicity, with the free payload being released.Direct comparison of IC50 values should consider the specific cell line and payload.
In Vivo Efficacy Can be highly effective, especially with homogeneous antigen expression.[1]Often show strong in vivo efficacy, potentially enhanced by the bystander effect.The choice of linker should be tailored to the tumor biology.
Toxicity Profile Generally associated with a better safety profile and lower off-target toxicity due to higher plasma stability.[1][5]Can have a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation, leading to premature payload release.[5]Linker stability is a critical parameter for minimizing systemic toxicity.

Quantitative Data Summary

The following tables present a compilation of quantitative data from various studies to illustrate the performance differences between non-cleavable and cleavable linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

ADCLinker TypePayloadCell LineIC50 (pmol/L)Reference
Trastuzumab-SMCC-DM1 (Kadcyla®)Non-cleavable (Thioether)DM1HER2+33[4]
Trastuzumab-Val-Cit-MMAECleavable (Peptide)MMAEHER2+14.3[4]
Trastuzumab-β-galactosidase-MMAECleavable (Enzymatic)MMAEHER2+8.8[4]
Trastuzumab-Sulfatase-LinkerCleavable (Enzymatic)-HER2+61[4]
Non-cleavable ADCNon-cleavableMMAE-10^-11 mol/L[4]

Table 2: Comparative Plasma Stability

ADC Linker TypeStability MetricValueReference
Silyl ether-based acid-cleavableHalf-life (t1/2) in human plasma> 7 days[4]
Traditional hydrazone linkerHalf-life (t1/2) in human plasma~2 days[4]
Val-Cit peptide linkerStability in mouse plasmaHydrolyzed within 1 hour[4]
Sulfatase-cleavable linkerStability in mouse plasma> 7 days[4]
CX-DM1 (triglycyl peptide)Half-life (t1/2) in mouse plasma9.9 days[4]
SMCC-DM1 (non-cleavable)Half-life (t1/2) in mouse plasma10.4 days[4]

Table 3: Comparative In Vivo Efficacy

ADCLinker TypeTumor ModelEfficacy OutcomeReference
CX-DM1 ADC (3 mg/kg)Cleavable (Peptide)EGFR and EpCAM xenograftMore active than SMCC-DM1 ADC at 15 mg/kg[4]
SMCC-DM1 ADC (15 mg/kg)Non-cleavableEGFR and EpCAM xenograftLess active than CX-DM1 ADC at 3 mg/kg[4]
β-galactosidase-cleavable ADC (1 mg/kg)Cleavable (Enzymatic)Xenograft mouse model57-58% reduction in tumor volume[4]
Trastuzumab-SMCC-DM1 (Kadcyla®) (1 mg/kg)Non-cleavableXenograft mouse modelNo statistically significant tumor reduction[4]

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

ADC_Mechanism cluster_non_cleavable Non-Cleavable Linker Pathway cluster_cleavable Cleavable Linker Pathway NC_ADC ADC with Non-Cleavable Linker NC_Internalization Internalization NC_ADC->NC_Internalization 1. Binding & Endocytosis NC_Lysosome Lysosomal Trafficking NC_Internalization->NC_Lysosome NC_Degradation Antibody Degradation NC_Lysosome->NC_Degradation NC_Release Release of Payload-Linker-Amino Acid NC_Degradation->NC_Release C_ADC ADC with Cleavable Linker C_Internalization Internalization C_ADC->C_Internalization 1. Binding & Endocytosis C_Lysosome Lysosomal Trafficking C_Internalization->C_Lysosome C_Cleavage Linker Cleavage (Enzymatic/pH) C_Lysosome->C_Cleavage C_Release Release of Free Payload C_Cleavage->C_Release Bystander Bystander Effect C_Release->Bystander Payload Diffusion

Caption: Mechanisms of action for non-cleavable and cleavable linkers in ADCs.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Antibody & Payload-Linker conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization stability_assay Plasma Stability Assay characterization->stability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay animal_model Tumor Xenograft Model cytotoxicity_assay->animal_model treatment ADC Administration animal_model->treatment efficacy Efficacy Assessment (Tumor Growth) treatment->efficacy toxicity Toxicity Assessment treatment->toxicity

Caption: General experimental workflow for ADC development and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols.

Protocol 1: General Antibody-Payload Conjugation (Thioether Bond)

This protocol describes a typical conjugation of a maleimide-functionalized payload-linker to a monoclonal antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-functionalized payload-linker (which can be synthesized from a precursor like this compound) in an organic solvent (e.g., DMSO).

    • Add the payload-linker solution to the reduced antibody solution. The molar ratio of payload-linker to antibody will determine the drug-to-antibody ratio (DAR).

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the ADC from unconjugated payload-linker and other reagents using size-exclusion chromatography (SEC).

    • Characterize the purified ADC to determine the DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry), aggregation (by SEC), and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.[6]

  • Cell Seeding:

    • Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[6]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of an ADC's anti-tumor activity in an animal model.[7]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, and ADC at different doses).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers two to three times a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications.[8] Non-cleavable linkers, often derived from precursors like this compound, offer enhanced plasma stability and a generally better safety profile, making them suitable for targets with high and homogeneous expression.[1] However, they lack the bystander effect. Cleavable linkers, on the other hand, provide the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but may have a narrower therapeutic window if not sufficiently stable.[2][5] A thorough understanding of the trade-offs between these linker technologies, supported by robust experimental data, is essential for the successful development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Analytical Techniques for the Characterization of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, merging the targeted specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are increasingly employed to enhance the hydrophilicity of ADCs, thereby improving solubility, reducing aggregation, and prolonging circulation half-life.[1][2] However, the unique properties of PEGylated ADCs also introduce distinct challenges for analytical characterization.

This guide provides a comparative overview of the essential analytical techniques used to characterize ADCs with PEG linkers. We will delve into the methodologies for assessing critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), heterogeneity, and aggregation, and provide supporting experimental protocols.

Key Analytical Techniques: A Comparative Overview

The characterization of an ADC is a multifaceted process requiring a suite of orthogonal analytical methods to ensure safety and efficacy.[3][4][5] The presence of a PEG linker can influence the behavior of an ADC in several analytical systems, necessitating careful method selection and optimization.

Analytical Technique Principle Information Provided Advantages Limitations & Considerations for PEG Linkers
UV/Vis Spectroscopy Measures absorbance at specific wavelengths for the antibody and the drug.Average Drug-to-Antibody Ratio (DAR).[6][7]Simple, rapid, and convenient for determining average DAR.[8]Requires distinct absorbance maxima for antibody and drug; interference from free drug can lead to overestimation; provides no information on drug distribution.[9][10]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Average DAR, drug load distribution, and naked antibody content for cysteine-conjugated ADCs.[9][11]Nondenaturing method that provides detailed information on ADC heterogeneity.[10][12] Considered a standard technique for Cys-conjugated ADCs.[9]Resolution can be low for highly heterogeneous (e.g., lysine-conjugated) ADCs.[4] PEG linkers can increase HIC retention times, complicating the correlation between hydrophobicity and aggregation propensity.[2]
Reversed-Phase Liquid Chromatography (RPLC) Separates molecules based on hydrophobicity under denaturing conditions.Average DAR and heterogeneity. Can be coupled to Mass Spectrometry.High resolution; potential to replace HIC for certain site-specific ADCs.[13]Denaturing conditions may alter the molecule. Irreversible binding can be an issue for large proteins.[14]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Intact and subunit mass, DAR confirmation, identification of conjugation sites (peptide mapping), impurity characterization.[15][16]Provides precise mass information for unambiguous identification and characterization of ADC species.[5]Signal can be affected by the hydrophobicity and charge of the ADC.[4] PEG linkers, especially polydisperse ones, can complicate spectral interpretation.[15]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detection and quantification of aggregates and high molecular weight species (HMWS).[17]Nondenaturing; essential for monitoring physical stability and immunogenicity risks associated with aggregation.[17]Nonspecific interactions between the ADC and the column matrix can lead to peak tailing; requires optimization of mobile phase.[17][18]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate and reproducible characterization of ADCs. Below are representative methodologies for key analytical techniques.

Determination of Average DAR by UV/Vis Spectroscopy

This method calculates the average number of drug molecules conjugated to an antibody using their respective extinction coefficients.[6]

Methodology:

  • Sample Preparation: Prepare the ADC sample in a suitable non-interfering buffer (e.g., PBS).

  • Spectrophotometer Setup: Blank the instrument using the same buffer as the sample.

  • Measurement: Measure the absorbance of the ADC solution at two wavelengths: typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., λ_max_ of the payload).

  • Calculation:

    • First, correct the absorbance at 280 nm for the contribution of the drug.

    • Calculate the molar concentration of the antibody and the drug using the Beer-Lambert law (A = εcl) with their known extinction coefficients (ε).

    • The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated hydrophobic drugs, providing a distribution profile.[11]

Methodology:

  • LC System: An inert LC system is recommended to prevent corrosion from high-salt mobile phases.[11]

  • Column: A column with a hydrophobic stationary phase (e.g., Butyl, Phenyl) is used.

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0.[13]

  • Mobile Phase B (Low Salt): 0.1 M sodium phosphate, pH 7.0.[13]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the ADC sample.

    • Apply a linear gradient to decrease the salt concentration (increase %B), eluting species with increasing hydrophobicity. ADCs with higher DARs will have longer retention times.[12]

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

    • The weighted average DAR can be calculated from the relative peak areas.

Aggregate Analysis by Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying aggregates, a critical quality attribute due to its potential to increase immunogenicity.[17]

Methodology:

  • LC System: A bio-inert HPLC or UHPLC system.[17]

  • Column: An appropriate SEC column (e.g., with a pore size of ~300 Å for mAbs and ADCs).

  • Mobile Phase: Typically a physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0. Organic modifiers (e.g., acetonitrile, isopropanol) may be added to the mobile phase to reduce hydrophobic interactions between the ADC and the stationary phase.[18]

  • Isocratic Elution: The separation is performed under isocratic conditions with a constant flow rate (e.g., 0.5 mL/min).

  • Detection: UV detection at 280 nm.

  • Data Analysis: Peak areas for the high molecular weight species (aggregates) and the main monomer peak are integrated to determine the percentage of aggregation.

Visualizing Analytical Workflows

Diagrams are essential for illustrating the logical flow of characterization and the principles behind the separation techniques.

ADC_Characterization_Workflow cluster_0 Intact ADC Analysis cluster_1 Subunit & Peptide Level Analysis Intact_Mass Intact Mass Analysis (MS) SEC Aggregation (SEC) HIC DAR Distribution (HIC) UV_Vis Average DAR (UV/Vis) Reduction Antibody Reduction (e.g., DTT) Subunit_MS Subunit Mass Analysis (LC-MS) Reduction->Subunit_MS Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_Mapping Peptide Mapping (LC-MS/MS) - Conjugation Sites - PTMs Digestion->Peptide_Mapping ADC_Sample ADC Sample ADC_Sample->Intact_Mass ADC_Sample->SEC ADC_Sample->HIC ADC_Sample->UV_Vis ADC_Sample->Reduction ADC_Sample->Digestion

Caption: General analytical workflow for ADC characterization.

HIC_Principle cluster_input cluster_elution HIC_Column {HIC Column|Hydrophobic Stationary Phase} Elution_DAR0 DAR 0 (Least Hydrophobic) HIC_Column->Elution_DAR0 1 Elution_DAR2 DAR 2 HIC_Column->Elution_DAR2 2 Elution_DAR4 DAR 4 (Most Hydrophobic) HIC_Column->Elution_DAR4 3 DAR0 DAR 0 DAR0->HIC_Column High Salt (Binding) DAR2 DAR 2 DAR2->HIC_Column High Salt (Binding) DAR4 DAR 4 DAR4->HIC_Column High Salt (Binding)

Caption: Principle of HIC separation for ADCs by DAR.

Conclusion

The analytical characterization of ADCs with PEG linkers is a complex but critical task in their development. The hydrophilic nature of PEG can significantly improve an ADC's therapeutic index but also requires tailored analytical approaches. A combination of orthogonal techniques is essential for a comprehensive understanding of the product's quality attributes. UV/Vis spectroscopy offers a rapid assessment of the average DAR, while chromatographic methods like HIC and RPLC provide detailed insights into heterogeneity and drug load distribution. Mass spectrometry remains indispensable for definitive mass determination and localization of conjugation sites. Finally, SEC is the gold standard for monitoring aggregation, a key factor in product safety. By employing this suite of analytical tools, researchers can ensure the development of well-characterized, safe, and effective PEGylated ADCs.

References

A Researcher's Guide to PROTAC Efficiency: The Critical Role of Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the selection of a high-affinity ligand for the protein of interest and a suitable E3 ligase binder is crucial, the linker connecting these two moieties plays a pivotal, and often underappreciated, role in the overall degradation efficiency. This guide provides a comparative analysis of PROTACs with varying linker compositions, supported by quantitative data and detailed experimental protocols to aid in the rational design and assessment of these novel therapeutic agents.

The linker in a PROTAC is not merely a passive tether; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the cornerstone of PROTAC efficacy, as it facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. An optimal linker ensures a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can result in reduced potency or a complete loss of degradation activity.

Quantitative Comparison of PROTAC Degradation Efficiency

The degradation efficiency of PROTACs is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable. The following tables summarize data from various studies, comparing the degradation efficiencies of PROTACs with different linker compositions targeting the same protein and recruiting the same E3 ligase.

Table 1: Comparison of Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

PROTAC NameE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-825 Pomalidomide (CRBN)PEG< 1> 90Burkitt's Lymphoma (BL)
MZ1 VH032 (VHL)PEG/Alkyl8> 95H661
AT1 Modified VH032 (VHL)Thioether/Alkyl~1000-3000> 9022Rv1
PROTAC 1 Pomalidomide (CRBN)PEG< 1> 90Burkitt's Lymphoma (BL)
PROTAC 8 WNY0824-derived (CRBN)Not Specified< 1> 99AR-positive prostate cancer
PROTAC 4 Lenalidomide (CRBN)Not Specified< 0.01> 90MV-4-11

Data synthesized from multiple sources.[2][3][4] Experimental conditions may vary between studies.

Table 2: Comparison of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

PROTAC Name/SeriesE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
RC-1 Pomalidomide (CRBN)PEG/Alkyl6.6> 85MOLM-14
IRC-1 Pomalidomide (CRBN)PEG/Alkyl> 40> 85MOLM-14
RNC-1 Pomalidomide (CRBN)PEG/Alkyl> 40> 85MOLM-14
PTD10 Pomalidomide (CRBN)Alkyl/PEG0.5> 90Ramos
PROTACs with ≥ 4 PEG units Pomalidomide (CRBN)PEG1-40Not SpecifiedRamos

Data synthesized from multiple sources.[5][6][7] Experimental conditions may vary between studies.

Visualizing the Mechanism and Workflow

To better understand the process of PROTAC-mediated degradation and the experimental procedures used to evaluate it, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture and PROTAC Treatment B Cell Lysis A->B E Cell Viability Assay (e.g., CellTiter-Glo) A->E C Western Blotting B->C D Ubiquitination Assay (IP-Western) B->D F Data Analysis (DC50, Dmax, IC50) C->F H Mechanism Confirmation D->H E->F G Degradation Assessment F->G I Functional Outcome F->I

Experimental Workflow for PROTAC Assessment

Detailed Experimental Protocols

Reproducible and rigorous experimental methods are essential for the accurate assessment of PROTAC performance. The following are detailed protocols for key assays.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Treated cell lysates (as prepared for Western Blotting)

  • Proteasome inhibitor (e.g., MG132)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., RIPA buffer without SDS)

  • Elution buffer (e.g., 2x Laemmli buffer)

  • Primary antibody against ubiquitin

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10-15 µM MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated protein.[1][9]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS, boiled for 10 minutes) to disrupt protein-protein interactions. Dilute the lysate with RIPA buffer without SDS to reduce the SDS concentration to 0.1%.[1]

  • Immunoprecipitation (IP): Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.

  • Capture: Add protein A/G beads to the lysate and incubate to pull down the antibody-protein complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described above. Probe the membrane with a primary antibody against ubiquitin.

  • Data Analysis: The presence of a high-molecular-weight smear in the IP sample from PROTAC-treated cells, which is absent or reduced in the control, confirms the ubiquitination of the target protein.[10]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the functional consequence of target protein degradation on cell proliferation and viability.

Materials:

  • Opaque-walled 96- or 384-well plates

  • Cultured cells

  • PROTAC of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

A Comparative Guide to Heterobifunctional Crosslinkers: Bromo-PEG2-NH2 Hydrobromide vs. SMCC and MAL-PEG-NHS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides a detailed comparison of Bromo-PEG2-NH2 hydrobromide with two widely used heterobifunctional crosslinkers, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Maleimide-PEG-NHS ester. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable crosslinker for their specific application, such as antibody-drug conjugation (ADC), protein-protein coupling, and surface modification.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents with two different reactive groups, allowing for the sequential and controlled conjugation of two different biomolecules.[1][2] This targeted approach minimizes the formation of undesirable homodimers, a common issue with homobifunctional crosslinkers.[1][2] The selection of a heterobifunctional crosslinker depends on several factors, including the functional groups present on the target molecules, the desired spacer arm length and flexibility, and the required stability of the final conjugate.

This compound is a PEGylated heterobifunctional linker featuring a bromo group and a primary amine.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[4] The bromo group is a good leaving group for nucleophilic substitution reactions, readily reacting with thiol groups to form a stable thioether bond.[5] The amine group can react with carboxylic acids or activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[3]

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable crosslinker with an NHS ester and a maleimide (B117702) group.[6] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) to form an amide bond, while the maleimide group reacts with sulfhydryl groups (e.g., on cysteine residues) to form a stable thioether bond.[6][7] The cyclohexane (B81311) ring in its structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[6]

Maleimide-PEG-NHS ester (MAL-PEG-NHS) is another popular crosslinker that combines the reactivity of a maleimide group and an NHS ester with the benefits of a PEG spacer.[8] Similar to SMCC, the NHS ester targets primary amines, and the maleimide group targets sulfhydryl groups.[8] The PEG spacer arm can vary in length, offering flexibility in the distance between the conjugated molecules and improving the solubility of the conjugate.[9]

Chemical and Physical Properties

The choice of crosslinker is often dictated by its specific chemical and physical properties. The following table summarizes the key characteristics of this compound, SMCC, and MAL-PEG-NHS.

PropertyThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)MAL-PEG-NHS (Maleimide-PEG-NHS ester)
Reactive Group 1 Bromo (-Br)NHS esterNHS ester
Target for Group 1 Thiols (e.g., Cysteine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Reactive Group 2 Amine (-NH2)MaleimideMaleimide
Target for Group 2 Carboxylic acids, NHS estersThiols (e.g., Cysteine)Thiols (e.g., Cysteine)
Spacer Arm PEG2 (Polyethylene glycol)CyclohexanePEG (variable length)
Solubility Generally soluble in aqueous buffers and organic solvents.[3]Soluble in organic solvents like DMSO or DMF; requires dilution for aqueous reactions.[6]Generally soluble in aqueous buffers and organic solvents, depending on PEG length.[8]
Bond Stability Thioether bond (stable), Amide bond (stable)Thioether bond (stable), Amide bond (stable)Thioether bond (stable), Amide bond (stable)
Key Features PEG spacer for increased solubility and reduced immunogenicity. Bromo group for reaction with thiols.Cyclohexane bridge for maleimide stability. Widely used and well-characterized.PEG spacer for tunable length, increased solubility, and reduced immunogenicity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are established protocols for SMCC and MAL-PEG-NHS, followed by a theoretical protocol for this compound based on the known reactivity of its functional groups.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available amine groups (Protein-NH2) to a protein with available sulfhydryl groups (Protein-SH).

Materials:

  • Protein-NH2

  • Protein-SH

  • SMCC crosslinker

  • Amine-Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Conjugation Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 6.5-7.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Reducing agent (e.g., TCEP or DTT), if Protein-SH has disulfide bonds

  • Desalting columns

Procedure:

  • Preparation of Proteins:

    • Dissolve Protein-NH2 in Amine-Reaction Buffer to a concentration of 1-10 mg/mL.

    • If Protein-SH contains disulfide bonds, reduce them using a suitable reducing agent (e.g., 10 mM TCEP for 30 minutes at room temperature). Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Activation of Protein-NH2 with SMCC:

    • Immediately before use, dissolve SMCC in an organic solvent (e.g., DMSO or DMF) to a concentration of ~10 mM.

    • Add a 5- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately combine the maleimide-activated Protein-NH2 with Protein-SH in the desired molar ratio.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of ~10-50 mM.

  • Purification and Analysis:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted proteins and byproducts.

    • Analyze the conjugation efficiency using SDS-PAGE, UV-Vis spectrophotometry, or mass spectrometry.[10]

Protocol 2: Two-Step Protein-Protein Conjugation using MAL-PEG-NHS

This protocol is similar to the SMCC protocol, with considerations for the PEGylated nature of the crosslinker.

Materials:

  • Protein-NH2

  • Protein-SH

  • MAL-PEG-NHS crosslinker

  • Amine-Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Conjugation Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 6.5-7.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting columns

Procedure:

  • Preparation of Proteins:

    • Prepare Protein-NH2 and Protein-SH as described in Protocol 1.

  • Activation of Protein-NH2 with MAL-PEG-NHS:

    • Immediately before use, dissolve MAL-PEG-NHS in an appropriate solvent (water or an organic solvent like DMSO, depending on the specific product) to a concentration of ~10 mM.

    • Add a 10- to 50-fold molar excess of the dissolved MAL-PEG-NHS to the Protein-NH2 solution.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess MAL-PEG-NHS:

    • Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Combine the maleimide-activated Protein-NH2 with Protein-SH.

    • Incubate for 1-2 hours at room temperature or 2 hours at 4°C.[9]

  • Quenching the Reaction (Optional):

    • Quench the reaction as described in Protocol 1.

  • Purification and Analysis:

    • Purify and analyze the conjugate as described in Protocol 1.

Protocol 3: Theoretical Two-Step Protein-Protein Conjugation using this compound

Disclaimer: The following is a theoretical protocol based on the known reactivity of the functional groups of this compound. Optimization will be required for specific applications.

This protocol outlines a two-step process where a protein with available sulfhydryl groups (Protein-SH) is first reacted with the bromo group of the crosslinker, followed by the conjugation of the amine-functionalized intermediate to a protein with available carboxyl groups (Protein-COOH).

Materials:

  • Protein-SH

  • Protein-COOH

  • This compound

  • Thiol-Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 7.5-8.5)

  • Amide-Coupling Buffer (e.g., 0.1 M MES buffer, 0.5 M NaCl, pH 6.0)

  • Activation Reagents (EDC and NHS)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation of Proteins:

    • Dissolve Protein-SH in Thiol-Reaction Buffer. If necessary, reduce disulfide bonds as described in Protocol 1.

    • Dissolve Protein-COOH in Amide-Coupling Buffer.

  • Reaction of Bromo-PEG2-NH2 with Protein-SH:

    • Dissolve this compound in the Thiol-Reaction Buffer.

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-SH solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction of alkyl bromides with thiols is generally slower than that of maleimides.[6]

  • Removal of Excess Crosslinker:

    • Remove unreacted this compound using a desalting column equilibrated with Amide-Coupling Buffer. This will yield Protein-S-PEG2-NH2.

  • Activation of Protein-COOH:

    • In a separate reaction, activate the carboxyl groups on Protein-COOH by adding EDC and NHS to the protein solution in Amide-Coupling Buffer. A typical molar ratio is 10:1:1 (EDC:NHS:Protein-COOH).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Functionalized Protein:

    • Add the amine-functionalized protein (Protein-S-PEG2-NH2) to the activated Protein-COOH solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Quench the reaction by adding a primary amine-containing buffer like Tris-HCl.

  • Purification and Analysis:

    • Purify the final conjugate using SEC or other appropriate methods.

    • Analyze the conjugate using SDS-PAGE, UV-Vis spectrophotometry, or mass spectrometry.

Performance Comparison

Due to a lack of direct comparative experimental data for this compound in bioconjugation applications analogous to SMCC and MAL-PEG-NHS, a quantitative performance comparison is challenging. However, a qualitative comparison based on the chemistry of the linkers can be made.

FeatureThis compoundSMCCMAL-PEG-NHS
Reaction Specificity Amine to Carboxyl/NHS ester; Bromo to Thiol. Good specificity.Amine to NHS ester; Thiol to Maleimide. High specificity.Amine to NHS ester; Thiol to Maleimide. High specificity.
Reaction Kinetics Amide bond formation is efficient. Thiol-bromo reaction is generally slower than thiol-maleimide reaction.[6]NHS ester reaction is rapid at neutral to slightly basic pH. Maleimide-thiol reaction is also rapid at slightly acidic to neutral pH.[7]Similar to SMCC, with potentially altered kinetics due to the PEG spacer.
Stability of Conjugate Thioether and amide bonds are highly stable.Thioether and amide bonds are highly stable.Thioether and amide bonds are highly stable.
Versatility Can be used to link thiols to carboxyl-containing molecules. The PEG spacer offers advantages in solubility and immunogenicity.Well-established for amine-to-thiol conjugation. The cyclohexane ring enhances maleimide stability.[6]The tunable PEG spacer provides flexibility in linker length and hydrophilicity.
Potential Drawbacks Slower kinetics of the thiol-bromo reaction compared to thiol-maleimide. Less literature available for bioconjugation applications compared to SMCC and MAL-PEG-NHS.The maleimide group can undergo hydrolysis at higher pH and retro-Michael addition in the presence of other thiols.[11]Similar to SMCC, the maleimide group has stability limitations.

Visualization of Workflows and Pathways

To further illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow_smcc cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein_NH2 Protein-NH2 Activated_Protein Maleimide-activated Protein Protein_NH2->Activated_Protein NHS ester reaction (pH 7.2-7.5) SMCC SMCC SMCC->Activated_Protein Conjugate Protein-Protein Conjugate Activated_Protein->Conjugate Maleimide reaction (pH 6.5-7.0) Purification Purification (e.g., SEC) Activated_Protein->Purification Protein_SH Protein-SH Protein_SH->Conjugate Analysis Analysis (SDS-PAGE, MS) Conjugate->Analysis reaction_pathway_bromo_peg_nh2 cluster_reaction1 Reaction 1: Thiol-Bromo Coupling cluster_reaction2 Reaction 2: Amide Bond Formation Protein_SH Protein-SH Intermediate Protein-S-PEG2-NH2 Protein_SH->Intermediate Nucleophilic Substitution Bromo_PEG_NH2 Br-PEG2-NH2 Bromo_PEG_NH2->Intermediate Final_Conjugate Protein-S-PEG2-NH-CO-Protein Intermediate->Final_Conjugate Amine reaction Protein_COOH Protein-COOH Activated_COOH Activated Protein-COOH (NHS ester) Protein_COOH->Activated_COOH EDC, NHS Activated_COOH->Final_Conjugate logical_relationship Crosslinkers Heterobifunctional Crosslinkers SMCC SMCC Crosslinkers->SMCC MAL_PEG_NHS MAL-PEG-NHS Crosslinkers->MAL_PEG_NHS Bromo_PEG_NH2 Bromo-PEG2-NH2 Crosslinkers->Bromo_PEG_NH2

References

Validation of protein-protein interactions identified using Bromo-PEG2-NH2 crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of protein-protein interactions (PPIs) identified through chemical crosslinking, this guide provides a comparative analysis of validation methodologies. It is designed for researchers, scientists, and drug development professionals seeking to confirm and characterize PPIs with high confidence.

The study of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs in their native cellular environment. Crosslinkers, such as those containing polyethylene (B3416737) glycol (PEG) chains like Bromo-PEG2-NH2, offer the advantage of increased solubility and the ability to span specific distances between interacting residues. However, the identification of a potential PPI through crosslinking is often just the first step. Rigorous validation using orthogonal methods is crucial to confirm the biological relevance of these interactions.

This guide provides a comprehensive overview of common techniques used to validate PPIs identified through chemical crosslinking. We will explore the principles, protocols, and comparative performance of Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR), offering a framework for selecting the most appropriate validation strategy.

Comparing the Tools: A Quantitative Look at PPI Validation Methods

The choice of a validation method depends on various factors, including the nature of the interacting proteins, the desired level of quantitative data, and available resources. The following table summarizes the key quantitative parameters for each technique.

FeatureCo-immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Chemical Crosslinking (e.g., DSSO)
Interaction Detected Indirect or DirectPrimarily Direct BinaryDirect BinaryDirect (within crosslinking distance)
Affinity Range µM to nMµMmM to pMCaptures transient to stable interactions
Quantitative Output Semi-quantitative (Western Blot) or Quantitative (MS)Semi-quantitative (reporter assay) or Quantitative (growth rate)[1][2]Quantitative (KD, kon, koff)[3][4]Semi-quantitative (number of crosslinked peptides)[5]
Throughput Low to MediumHighLow to MediumHigh (with automation)
In vivo/In vitro In vivo or In vitroIn vivo (in yeast)In vitroIn vivo or In vitro
False Positives High (non-specific binding)High (sticky preys, auto-activation)[6]LowCan occur (random collisions)
False Negatives High (transient interactions, antibody issues)High (protein folding/localization issues)[6]Can occur (protein immobilization issues)Can occur (lack of reactive residues)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for chemical crosslinking and the subsequent validation steps, as well as the logical relationship between these different PPI analysis methods.

experimental_workflow cluster_crosslinking Chemical Crosslinking & MS cluster_validation Validation Methods start Protein Sample crosslink Crosslinking (e.g., Bromo-PEG2-NH2) start->crosslink digest Enzymatic Digestion crosslink->digest ms LC-MS/MS Analysis digest->ms identify Identify Crosslinked Peptides & Proteins ms->identify coip Co-immunoprecipitation identify->coip Validate Interaction y2h Yeast Two-Hybrid identify->y2h Validate Interaction spr Surface Plasmon Resonance identify->spr Quantify Affinity

Figure 1. A typical workflow for identifying protein-protein interactions using chemical crosslinking followed by validation with orthogonal methods.

logical_relationships Chemical Crosslinking Chemical Crosslinking Co-IP Co-IP Chemical Crosslinking->Co-IP Suggests in vivo context Y2H Y2H Chemical Crosslinking->Y2H Suggests direct interaction SPR SPR Chemical Crosslinking->SPR Provides candidates for affinity measurement Validated PPI Validated PPI Co-IP->Validated PPI Confirms in vivo/vitro interaction Y2H->Validated PPI Confirms direct binary interaction SPR->Validated PPI Quantifies binding affinity & kinetics

References

Comparative study of PEGylated versus non-PEGylated protein therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to protein therapeutics, a process known as PEGylation, has become a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides an objective comparison of PEGylated and non-PEGylated protein therapeutics, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.

Executive Summary

PEGylation involves the covalent attachment of PEG chains to a protein, which can significantly improve its therapeutic profile. The primary advantages of PEGylation include a longer circulating half-life, reduced immunogenicity, and improved stability.[1][2] However, this modification can also lead to a decrease in the biological activity of the protein due to steric hindrance. This guide will delve into the quantitative differences, the experimental protocols used for their characterization, and visual representations of key processes.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance differences between PEGylated and non-PEGylated protein therapeutics based on published data.

Table 1: Pharmacokinetic Parameters

Therapeutic ProteinParameterNon-PEGylatedPEGylatedFold ChangeReference
Granulocyte Colony-Stimulating Factor (G-CSF) Half-life (t½)~3.5 hours~33.2 hours~9.5x[3]
Time to max concentration (Tmax)~10 hours20-30 hours~2-3x[4]
Erythropoietin (EPO) Half-life (t½)~4 hours119-131 hours~30-33x[5]
Plasma half-lifeNot specifiedIncreased 9.7-17.4 times9.7-17.4x[6]
Asparaginase Half-life (t½)~20 hours~7 days~8.4x[7]
Proticles (nanoparticles) Blood concentration (1 hr post-injection)0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g~3.8x[8]

Table 2: Efficacy and Biological Activity

Therapeutic ProteinEfficacy EndpointNon-PEGylatedPEGylatedOutcomeReference
Granulocyte Colony-Stimulating Factor (G-CSF) Absolute Neutrophil Count (ANC)Daily injections requiredSingle dose effective for ~1 weekSimilar effect with less frequent dosing[4]
CD34+ cell countMultiple dosesSingle doseSimilar effect[4]
Febrile Neutropenia Incidence (Breast Cancer)No significant differenceNo significant differenceNo superiority observed[1]
Erythropoietin (EPO) In vitro bioactivity100%13.9% - 93.5% (loss of activity)Decreased in vitro activity[6]
Reticulocyte percentageBaselineMarkedly enhancedEnhanced in vivo efficacy[6]
Asparaginase Complete Remission (ALL)41%47%No significant difference[9]

Table 3: Immunogenicity

Therapeutic ProteinImmunogenicity EndpointNon-PEGylatedPEGylatedOutcomeReference
Asparaginase Grade 3 or 4 allergic reaction2 out of 27 patients0 out of 17 patientsReduced hypersensitivity[10]
Hypersensitivity Rate (ALL)HigherLower (RR = 0.63)Reduced hypersensitivity[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Characterization of Protein Size and Purity: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol is used to separate proteins based on their molecular weight, allowing for the assessment of purity and the apparent size increase due to PEGylation.

Materials:

  • Acrylamide (B121943)/Bis-acrylamide solution

  • Tris-HCl buffer (pH 8.8 for resolving gel, pH 6.8 for stacking gel)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)

  • Molecular weight markers

  • Running buffer (Tris-glycine with SDS)

  • Coomassie Brilliant Blue or silver staining solution

  • Destaining solution

Procedure:

  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare the resolving gel solution to the desired acrylamide concentration (typically 8-15%). Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with isopropanol (B130326) or water to ensure a flat surface.

    • After the resolving gel has polymerized, pour off the overlay and prepare the stacking gel solution (typically 4-5% acrylamide). Pour the stacking gel and insert the comb to create wells. Allow to polymerize.

  • Sample Preparation:

    • Mix the protein samples with an equal volume of loading buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Mount the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Carefully load the prepared protein samples and molecular weight markers into the wells.

    • Apply a constant voltage (e.g., 150V) and run the gel until the dye front reaches the bottom.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the plates.

    • Immerse the gel in staining solution and gently agitate.

    • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

    • Document the results by imaging the gel.

Assessment of Immunogenicity: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol is designed to detect the presence of antibodies against the therapeutic protein in patient samples.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated therapeutic drug

  • Horseradish peroxidase (HRP)-labeled therapeutic drug

  • Patient serum samples

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Dilution Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Add biotinylated therapeutic drug to the streptavidin-coated wells and incubate to allow for binding.

    • Aspirate the solution and wash the wells three times with Wash Buffer.

  • Blocking:

    • Add Blocking Buffer to each well and incubate to block non-specific binding sites.

    • Wash the wells three times with Wash Buffer.

  • Sample Incubation:

    • Add diluted patient serum samples to the wells and incubate. If ADAs are present, they will bind to the captured drug.

    • Wash the wells five times with Wash Buffer.

  • Detection:

    • Add HRP-labeled therapeutic drug to each well and incubate. This will bind to the ADAs that have been captured, forming a "bridge".

    • Wash the wells five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate in the dark.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of ADAs in the sample.

In Vivo Efficacy Assessment: Subcutaneous Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a protein therapeutic in a mouse model.

Materials:

  • Immuno-compromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Phosphate-buffered saline (PBS)

  • Therapeutic protein (PEGylated and non-PEGylated)

  • Vehicle control

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Culture the cancer cells to the desired number.

    • Harvest and resuspend the cells in PBS, with or without Matrigel, to the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated therapeutic, PEGylated therapeutic).

  • Treatment Administration:

    • Administer the therapeutic proteins and vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Therapeutic Protein Therapeutic (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Therapeutic->Receptor Binding Dimerization Receptor Dimerization Receptor->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Grb2 Grb2 Autophosphorylation->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates

Experimental Workflow Diagram

Experimental_Workflow cluster_characterization Biochemical & Biophysical Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Protein_Prep Prepare PEGylated & Non-PEGylated Proteins SEC Size-Exclusion Chromatography (Purity & Aggregation) Protein_Prep->SEC SDS_PAGE SDS-PAGE (Size & Purity) Protein_Prep->SDS_PAGE Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) SEC->Binding_Assay SDS_PAGE->Binding_Assay Cell_Assay Cell-Based Potency Assay Binding_Assay->Cell_Assay PK_Study Pharmacokinetic Study (Animal Model) Cell_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (Disease Model) PK_Study->Efficacy_Study Immunogenicity_Study Immunogenicity Assessment (ADA ELISA) Efficacy_Study->Immunogenicity_Study Data_Analysis Comparative Analysis of Performance Metrics Immunogenicity_Study->Data_Analysis

References

Biophysical methods for studying PROTAC ternary complex formation and stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the formation and stability of the PROTAC ternary complex (Target Protein - PROTAC - E3 Ligase) is paramount for the rational design and optimization of these novel therapeutic agents. A variety of biophysical methods are employed to characterize these interactions, each with its own set of advantages and limitations. This guide provides a comparative overview of key techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate methods for their specific research questions.

Comparative Analysis of Biophysical Methods

The choice of biophysical method depends on several factors, including the purity and quantity of the proteins, the affinity of the interactions, and the specific information required (e.g., kinetics, thermodynamics, or structural details). Below is a summary of commonly used techniques.

MethodPrincipleThroughputSample ConsumptionInformation ProvidedKey Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Medium to HighLowKinetics (k_on, k_off), Affinity (K_D), StoichiometryRequires immobilization of one binding partner, which may affect its activity. Mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.LowHighThermodynamics (ΔH, ΔS), Affinity (K_D), StoichiometryGold standard for thermodynamics. Requires large amounts of pure protein. Sensitive to buffer composition.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon binding of an analyte.HighLowKinetics (k_on, k_off), Affinity (K_D)Similar to SPR but with a different optical principle. Less sensitive to bulk refractive index changes. Good for crude samples.
Fluorescence Polarization/Anisotropy (FP/FA) Measures the change in polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.HighLowAffinity (K_D), Ternary complex formationRequires a fluorescently labeled component. Can be affected by autofluorescence of compounds.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is affected by their size, charge, and hydration shell.HighVery LowAffinity (K_D)Works in solution. Tolerant of complex buffers and lysates. Requires labeling of one component.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide information on structure and dynamics.LowHighStructural details, Binding interfaces, Conformational changesProvides high-resolution structural information. Requires isotope labeling and large amounts of protein.
X-ray Crystallography Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays scattered by a crystal.LowHighHigh-resolution 3D structure of the ternary complex"Gold standard" for structural information. Requires the formation of high-quality crystals, which can be challenging.
Cryo-Electron Microscopy (Cryo-EM) Images frozen-hydrated biological macromolecules using an electron microscope to determine their structure.LowModerateHigh-resolution 3D structure of large and flexible complexesSuitable for large and dynamic complexes that are difficult to crystallize.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip (e.g., CM5) via amine coupling.

  • Binary Interaction (PROTAC-Target): Inject a series of concentrations of the PROTAC over the immobilized target protein surface to determine the binary affinity (K_D1).

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary affinity (K_D2).

  • Ternary Complex Formation:

    • Co-injection Method: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip.

    • Sequential Injection Method: First, inject the PROTAC to form the binary complex, followed by the injection of the second protein to observe ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary, ternary complex models) to extract kinetic (k_on, k_off) and affinity (K_D) constants. The cooperativity factor (alpha) can be calculated to assess the stability of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titration (PROTAC into Target): Titrate the PROTAC from a syringe into the target protein in the sample cell.

  • Binary Titration (PROTAC into E3 Ligase): Titrate the PROTAC from a syringe into the E3 ligase in the sample cell.

  • Ternary Complex Titration:

    • Method A: Titrate the PROTAC into a pre-mixed solution of the target protein and E3 ligase.

    • Method B: Titrate the E3 ligase into a pre-formed binary complex of the target protein and PROTAC.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding, two-site binding) to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Visualizations

Ternary_Complex_Formation Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex K_D1 PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex K_D2

Caption: PROTAC-mediated ternary complex formation.

SPR_Workflow A Immobilize Ligand (e.g., Target Protein) B Inject Analyte 1 (PROTAC) A->B C Measure Binary Interaction (k_on, k_off, K_D) B->C D Inject Analyte 2 (E3 Ligase) C->D E Measure Ternary Complex Formation/Stability D->E F Regenerate Sensor Surface E->F F->A Next Cycle

Caption: SPR experimental workflow for ternary complex analysis.

ITC_Methodology Start Prepare Samples (Protein & PROTAC in same buffer) Titration Titrate Ligand into Macromolecule Start->Titration Heat Measure Heat Change Titration->Heat Analysis Integrate Peaks & Fit to Model Heat->Analysis Result Determine Thermodynamic Parameters (K_D, ΔH, ΔS, n) Analysis->Result

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

A Researcher's Guide to In-Cell Target Engagement Assays for PROTACs Synthesized with Bromo-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), confirming target engagement within the complex cellular environment is a critical step. This guide provides an objective comparison of leading in-cell target engagement assays applicable to PROTACs synthesized with the common linker, Bromo-PEG2-NH2. We will delve into the principles, present available performance data, and offer detailed experimental protocols for key methodologies to aid in the rational design and evaluation of next-generation protein degraders.

PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins, are revolutionizing drug discovery. A crucial component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Bromo-PEG2-NH2 is a frequently utilized polyethylene (B3416737) glycol (PEG)-based linker, offering a balance of hydrophilicity and flexibility that can favorably influence a PROTAC's physicochemical properties and its ability to induce the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] Verifying that the synthesized PROTAC effectively binds its intended target inside a living cell is a cornerstone of the development pipeline, ensuring that downstream degradation is a direct consequence of this initial interaction.

This guide will focus on three prominent in-cell target engagement assays: NanoBioluminescence Resonance Energy Transfer (NanoBRET), Cellular Thermal Shift Assay (CETSA), and the HiBiT Protein Tagging System. Each method offers distinct advantages and is suited to different stages of the drug discovery process.

Comparative Analysis of In-Cell Target Engagement Assays

Choosing the right target engagement assay depends on several factors, including the availability of specific reagents, desired throughput, and the need for quantitative kinetic data. The following table provides a comparative overview of the NanoBRET, CETSA, and HiBiT assays.

FeatureNanoBRET Target Engagement AssayCellular Thermal Shift Assay (CETSA)HiBiT Protein Tagging System
Principle Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. The PROTAC competes with the tracer for binding, leading to a decrease in the BRET signal.[4][5]Based on the principle that ligand binding stabilizes a protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[6][7]A small 11-amino-acid tag (HiBiT) is knocked into the endogenous target protein. The tag complements with a larger LgBiT fragment to form a functional NanoLuc luciferase, allowing for quantification of protein levels.[8]
Target Protein Requires genetic modification to fuse the target protein with NanoLuc luciferase.Can be used with endogenous, unmodified proteins.Requires CRISPR/Cas9-mediated knock-in of the HiBiT tag at the endogenous locus.
PROTAC Requirement No modification of the PROTAC is necessary.No modification of the PROTAC is necessary.No modification of the PROTAC is necessary.
Readout Ratiometric measurement of light emission at two wavelengths.Western blot, ELISA, or mass spectrometry to quantify soluble protein.Luminescence measurement.
Cell State Live cells.Live or lysed cells.Live or lysed cells.
Throughput High-throughput compatible (384-well format).[4]Traditionally low-throughput, but higher-throughput formats are emerging.[6]High-throughput compatible.
Quantitative Data Provides quantitative data on intracellular affinity (IC50) and can be adapted to measure binding kinetics.[9]Provides a qualitative or semi-quantitative measure of target engagement (thermal shift). Can be adapted for dose-response curves (EC50).[6]Primarily measures protein abundance (degradation), but can be used to infer target engagement by observing a decrease in protein levels.
Key Advantage Highly sensitive and quantitative, suitable for kinetic measurements in live cells.Label-free and works with endogenous proteins in their native context.[7]Allows for the study of endogenous protein dynamics with high sensitivity.
Key Limitation Requires genetic engineering of the target protein and the availability of a suitable fluorescent tracer.Can be labor-intensive and may not be suitable for all protein targets (e.g., membrane proteins). Not all binding events result in a measurable thermal shift.[5]Requires CRISPR/Cas9 expertise for cell line generation. Primarily a measure of protein levels, not direct binding.

Visualizing the Mechanisms

To better understand the principles behind these assays and the overall PROTAC mechanism, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Bromo-PEG2-NH2 linker) Target Target Protein (POI) PROTAC->Target Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase PROTAC->E3_Ligase Target->PROTAC Ub Ubiquitin Target->Ub Tagged for Degradation E3_Ligase->Target Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Proteasome->Target Degradation

PROTAC Mechanism of Action.

In_Cell_Assay_Workflows cluster_nanobret NanoBRET Assay Workflow cluster_cetsa CETSA Workflow N1 Transfect cells with NanoLuc-tagged target protein N2 Add fluorescent tracer and PROTAC (competitor) N1->N2 N3 Incubate and add NanoLuc substrate N2->N3 N4 Measure BRET signal (ratiometric) N3->N4 N5 Decreased BRET indicates target engagement N4->N5 C1 Treat cells with PROTAC C2 Heat cells at a specific temperature C1->C2 C3 Lyse cells and separate soluble/insoluble fractions C2->C3 C4 Quantify soluble target protein (e.g., Western Blot) C3->C4 C5 Increased soluble protein indicates target engagement C4->C5

References

In Vivo Stability of PROTACs: A Comparative Analysis of PEG vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers on the critical role of linker composition in the pharmacokinetic performance of Proteolysis-Targeting Chimeras.

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's structure, comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a finely tuned machine where each component is critical for efficacy. The linker, far from being a passive spacer, profoundly influences the molecule's physicochemical properties, ternary complex formation, and, crucially, its in vivo stability and pharmacokinetic (PK) profile.

This guide provides a comparative analysis of two of the most common flexible linker classes—polyethylene glycol (PEG) and alkyl chains—focusing on their impact on the in vivo stability of PROTACs.

The Influence of the Linker on PROTAC Properties

The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker involves a trade-off between several key drug-like properties.

  • Alkyl Linkers : Typically composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are hydrophobic and synthetically accessible.[1] By reducing the topological polar surface area, they can enhance passive diffusion across cell membranes, a critical factor for targeting intracellular proteins.[2] However, their hydrophobicity may limit aqueous solubility and increase the risk of non-specific binding.[1][2] From a metabolic standpoint, while the alkyl chain itself is often considered relatively inert to cleavage, metabolism typically occurs at terminal or sub-terminal positions via hydroxylation.[2]

  • PEG Linkers : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are valued for their hydrophilicity, which can significantly improve the aqueous solubility of the often large and greasy PROTAC molecule.[1][3] This can enhance compatibility with physiological environments and formulation.[1] However, PEG linkers may be more susceptible to oxidative metabolism in vivo, potentially leading to faster clearance and reduced exposure.[4][5] Despite this, in some contexts, the flexible shielding provided by a PEG linker has been shown to generate a more permeable PROTAC than an analogous one with an aliphatic linker.[6]

The selection of a linker is therefore a multi-parameter optimization problem, where improved solubility might come at the cost of metabolic stability, and enhanced permeability might be offset by poor solubility.

Quantitative Comparison of In Vivo Pharmacokinetic Parameters

Direct head-to-head in vivo studies comparing PROTACs that differ only in their linker composition are not abundant in public literature. However, by compiling data from various preclinical studies, we can observe general trends. The following table summarizes representative pharmacokinetic data for PROTACs featuring either PEG or alkyl-based linkers from studies in mice.

PROTAC (Target)Linker TypeDose & RouteCmax (ng/mL)t1/2 (hours)Clearance (mL/min/kg)Key Findings & Reference
MT802 (BTK)PEGN/A (Mouse PK)N/A0.119 1662 The initial PEG-based PROTAC exhibited a very short half-life and high clearance, deeming it unsuitable for in vivo studies and prompting further optimization.[7]
SJF620 (BTK)Alkyl-basedN/A (Mouse PK)N/AN/AN/AA follow-up compound with a modified, more rigid alkyl-based linker showed a more robust clearance and exposure profile compared to the initial PEG-based series.[7]
ARV-110 (AR)Undisclosed (likely contains alkyl/heterocyclic elements)5 mg/kg (PO, Rat)~110~2.5413.6 (mL/h/kg)Achieved moderate oral bioavailability (23.83% in rats) and sufficient exposure for efficacy.[8]
Unnamed PROTAC (Smad3)Undisclosed5 mg/kg (IP, Mouse)94.10.481 N/ADemonstrated rapid clearance after intraperitoneal administration in mice.[9]
LC-2 (KRAS G12C)UndisclosedN/AN/AN/AN/AThis PROTAC had low systemic bioavailability, which was improved by encapsulation in PEGylated liposomes, highlighting formulation strategies to overcome poor PK.[5]

Note: This table is a compilation from different sources for illustrative purposes. Direct comparison should be made with caution as the PROTACs target different proteins and were evaluated under different experimental conditions.

Key Experimental Methodologies

Accurate assessment of in vivo stability requires robust and validated experimental protocols. Below are detailed summaries of the standard methods used in the preclinical evaluation of PROTACs.

In Vivo Pharmacokinetic (PK) Study

This experiment determines the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC following administration to an animal model, typically rodents.

  • Animal Model: Male Wistar rats or CD-1 mice are commonly used.[8][10]

  • Dosing: The PROTAC is administered via the intended clinical route (e.g., oral gavage, PO) or intravenously (IV) to determine absolute bioavailability. A typical dose might range from 1 to 10 mg/kg.[8][9]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site. Plasma is isolated by centrifugation.[8]

  • Sample Preparation: To extract the PROTAC from plasma, a protein precipitation method is commonly employed. An organic solvent (e.g., acetonitrile (B52724), often containing an internal standard) is added to the plasma sample in a 3:1 ratio.[2][8] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.[2]

  • Bioanalysis (LC-MS/MS): The concentration of the PROTAC in the plasma supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]

    • Chromatography: A reverse-phase C18 column is typically used to separate the PROTAC from endogenous plasma components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[2]

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored.[8]

  • Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), area under the curve (AUC), and clearance (CL) using non-compartmental analysis software.[8]

In Vivo Target Protein Degradation Analysis

This experiment confirms the pharmacodynamic effect of the PROTAC by measuring the level of the target protein in tissues of interest.

  • Study Design: Animals are dosed with the PROTAC or vehicle control. At specified time points after dosing, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney) are harvested.[9][11]

  • Tissue Lysis: The collected tissues are homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[4][11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA protein assay to ensure equal loading for subsequent analysis.[4]

  • Western Blotting:

    • Sample Preparation: Lysates are normalized to the same protein concentration, mixed with Laemmli sample buffer, and denatured by heating at 95°C for 5 minutes.[4]

    • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.[12]

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used to confirm equal protein loading across lanes.[4]

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The target protein band intensity is normalized to the loading control to determine the relative decrease in protein levels compared to the vehicle-treated group.[4]

Visualizing Key Concepts and Workflows

PROTAC_Mechanism POI POI TC TC E3 E3 PROTAC PROTAC

PK_Workflow

Linker_Comparison

Conclusion

The linker is a critical design element that dictates the in vivo fate of a PROTAC. While alkyl linkers can offer metabolic stability and enhanced cell permeability, they may pose challenges related to solubility. Conversely, PEG linkers are an excellent tool for improving solubility and drug-like properties, but their potential for oxidative metabolism must be carefully evaluated. The limited availability of direct comparative in vivo data underscores a key principle in PROTAC development: linker optimization is highly empirical and context-dependent. The optimal linker for a given target and warhead/E3 ligand pair must be determined through iterative design, synthesis, and rigorous in vitro and in vivo testing. The experimental protocols outlined here provide a framework for researchers to systematically evaluate linker modifications and advance the development of potent and effective protein-degrading therapeutics.

References

A Comparative Guide to the Efficacy of Bromo-PEG2-NH2 Hydrobromide in VHL and Cereblon E3 Ligase Systems for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing a short polyethylene (B3416737) glycol (PEG) linker, exemplified by Bromo-PEG2-NH2 hydrobromide, in recruiting two of the most utilized E3 ubiquitin ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice of E3 ligase is a critical design decision in the development of PROTACs, influencing their efficacy, selectivity, and pharmacokinetic properties. This document outlines the key performance differences between VHL and CRBN-recruiting PROTACs, supported by representative experimental data, and provides detailed methodologies for the key experiments required to evaluate their performance.

Performance Comparison: VHL vs. CRBN E3 Ligase Systems

While direct comparative data for a PROTAC specifically utilizing this compound across different E3 ligase systems is not publicly available, we can infer performance characteristics from studies comparing VHL and CRBN-based PROTACs with similar short, flexible linkers targeting the same protein. The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a common target for such comparative studies.

Several factors influence the efficacy of a PROTAC, including the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), the efficiency of the ubiquitination process, and the cellular expression levels of the E3 ligase.[] VHL ligands are generally more selective due to a more buried binding pocket, whereas CRBN ligands, like thalidomide (B1683933) and its analogs, are smaller and may offer advantages in oral bioavailability.[][2] However, CRBN-based PROTACs can sometimes be more dependent on cell type for their activity.[2]

Quantitative Performance Data

The following table summarizes representative data for VHL and CRBN-based PROTACs targeting BRD4, illustrating typical performance metrics. These values are illustrative and can vary significantly based on the specific target protein, cell line, and the precise geometry of the PROTAC.

PROTAC TypeE3 Ligase RecruitedTarget ProteinLinker Type (Representative)DC50 (Degradation)Dmax (Degradation)Cell Line
PROTAC A VHLBRD4Short PEG/Alkyl~1-10 nM>90%Various Cancer Cell Lines
PROTAC B CRBNBRD4Short PEG/Alkyl~1-10 nM>90%Various Cancer Cell Lines

Key Observations:

  • Potency (DC50): Both VHL and CRBN-based PROTACs with short, flexible linkers can achieve potent, low nanomolar degradation of target proteins like BRD4.[2] The optimal linker length and composition are critical and often determined empirically.[3]

  • Efficacy (Dmax): Both systems are capable of inducing near-complete degradation of their targets, with Dmax values frequently exceeding 90%.[2]

  • Cellular Context: The expression levels of VHL and CRBN can vary between different cell types and tissues, which can impact the efficacy of the respective PROTACs.[] For example, VHL levels can be downregulated in hypoxic conditions, potentially affecting the potency of VHL-based degraders.[]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of a PROTAC utilizing a linker like this compound, it is crucial to visualize the underlying biological pathways and the experimental workflows.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with Bromo-PEG2-NH2 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Start PROTAC Synthesis (with Bromo-PEG2-NH2) Cell_Culture Cell Culture & Treatment Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Cell_Culture->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Degradation_Assay->Data_Analysis Conclusion Efficacy Comparison Data_Analysis->Conclusion

References

A Comparative Structural Analysis of PROTAC Ternary Complexes: PEG vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional characteristics of Proteolysis Targeting Chimeras (PROTACs) based on their linker composition. We focus on the well-characterized PEG-based PROTAC, MZ1, and contrast it with PROTACs employing alternative linkers to elucidate the impact of linker chemistry on ternary complex formation and degradation efficacy.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands—one for the target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[3][4] The nature of the linker—its length, rigidity, and chemical composition—plays a crucial role in the stability and conformation of this ternary complex, thereby influencing the PROTAC's overall efficacy and selectivity.[5][6]

While a specific structural analysis for a PROTAC containing a Bromo-PEG2-NH2 linker is not publicly available, we will use the extensively studied PROTAC MZ1 as a representative example of a PEG-based linker. MZ1 targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[7][8] We will compare its structural features with those of PROTACs that utilize different linker types, such as alkyl chains, to highlight the influence of the linker on the ternary complex architecture.

Quantitative Data Comparison

The following tables summarize key biophysical and structural parameters for the ternary complexes formed by the PEG-based PROTAC MZ1 and, for comparison, a PROTAC with a different linker targeting the same protein family.

Table 1: Biophysical Properties of PROTAC Ternary Complexes
PROTAC Linker Type Target (Domain) E3 Ligase Binding Affinity (Kd, nM)
MZ1PEG-basedBRD4 (BD2)VHL120[8]
BRD2 (BD1/BD2)VHL307/228[8]
BRD3 (BD1/BD2)VHL119/115[8]
AT1Rigidified (structure-based design from MZ1)BRD4VHLNot reported
dBET6Alkyl ChainBRD4Cereblon (CRBN)Not reported
Table 2: Structural Features of PROTAC Ternary Complexes
PROTAC PDB ID Resolution (Å) Key Linker Interactions
MZ15T352.7The PEG linker is involved in a hydrogen bond with His437 of BRD4BD2.[4]
AT1Not ApplicableNot ApplicableDesigned to have a more rigid linker to enhance selectivity for BRD4.[4][9]
dBET66BOY3.3The lipophilic alkyl linker is solvent-exposed.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for the structural analysis of the resulting ternary complexes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 POI Target Protein (POI) POI->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_structural Structural Determination SPR Surface Plasmon Resonance (SPR) - Binding kinetics (ka, kd) - Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Stoichiometry (n) Xtal X-ray Crystallography - High-resolution atomic structure CryoEM Cryo-Electron Microscopy (Cryo-EM) - Structure of large/flexible complexes Protein_Prep Protein Expression & Purification (POI & E3 Ligase) Complex_Formation Ternary Complex Formation Protein_Prep->Complex_Formation PROTAC_Synth PROTAC Synthesis PROTAC_Synth->Complex_Formation Complex_Formation->SPR Complex_Formation->ITC Complex_Formation->Xtal Complex_Formation->CryoEM

References

Safety Operating Guide

Proper Disposal of Bromo-PEG2-NH2 Hydrobromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of Bromo-PEG2-NH2 hydrobromide, a common PEG-based PROTAC linker used in pharmaceutical research and development. Adherence to these protocols is essential to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must recognize its potential hazards and follow stringent disposal procedures. This guide offers a clear, step-by-step approach to managing the waste of this chemical, from initial handling to final collection by certified disposal services.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound is not uniformly available, data from structurally analogous compounds, such as Bromo-PEG2-bromide and Bromo-PEG2-methyl ester, indicate a clear hazard profile. Users should treat this compound with a similar level of caution.

Key Hazard Information:

Hazard CategoryClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 1C / Category 2Causes severe skin burns and eye damage or causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 1 / Category 2ACauses serious eye damage or serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe handling and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," "this compound," and display the relevant hazard pictograms (e.g., corrosive, irritant, health hazard).

3. In-Lab Waste Management:

  • For solid waste, carefully place it into the designated hazardous waste container using a dedicated scoop or spatula.

  • For solutions containing this compound, pour the waste into a designated, compatible hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Avoid generating dust or aerosols during transfer.

  • Once waste is added, securely close the container lid.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, flames, and incompatible materials such as strong oxidizing agents.

  • Ensure the container is stored in a secondary containment bin to prevent spills.

5. Arranging for Final Disposal:

  • Disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste contents.

6. Documentation:

  • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Retain all documentation related to the hazardous waste pickup and disposal for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood C Segregate into Labeled Hazardous Waste Container B->C Proceed to waste handling D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area D->E Store waste securely F Use Secondary Containment E->F G Contact EHS for Pickup F->G Ready for disposal H Arrange Disposal via Licensed Company G->H I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the workplace.

References

Essential Safety and Operational Guidance for Handling Bromo-PEG2-NH2 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Bromo-PEG2-NH2 hydrobromide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Profile:

PropertyValueSource
Chemical Name This compoundN/A
Common Use PEG-based PROTAC linker in synthesis.[1]MedchemExpress
Functional Groups Bromide, PEG, Amine, HydrobromideN/A

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Protection LevelEquipmentSpecifications and Recommendations
Standard Handling (Weighing, preparing solutions) Eye/Face ProtectionSafety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2]
Hand ProtectionDouble gloving with nitrile gloves is recommended.[3] Gloves should be powder-free and changed every 30-60 minutes or immediately upon contamination.[4]
Body ProtectionA lab coat or a chemical-resistant gown should be worn.
Respiratory ProtectionA NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[2]
Spill or Emergency Situations Eye/Face ProtectionFull-face shield and chemical splash goggles.[2]
Hand ProtectionHeavy-duty, chemical-resistant gloves.
Body ProtectionChemical-resistant suit or apron over a lab coat.
Respiratory ProtectionA full-face respirator with a combination organic vapor/acid gas/particulate cartridge is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product name and lot number match the order.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage condition is often at -20°C for long-term stability.

  • Preparation for Use:

    • Bring the container to room temperature before opening to prevent moisture condensation.

    • Conduct all handling in a certified chemical fume hood.

    • Use dedicated spatulas and weighing boats.

  • Weighing and Dissolving:

    • Carefully weigh the required amount of the solid compound. Avoid generating dust.

    • Add the solid to the solvent slowly while stirring. Use a solvent appropriate for the intended reaction.

  • Reaction Setup and Monitoring:

    • Ensure all glassware is clean and dry.

    • Set up the reaction in the fume hood.

    • Clearly label all reaction vessels.

  • Post-Reaction Work-up:

    • Quench the reaction safely according to the specific protocol.

    • Handle all waste generated during work-up as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. While polyethylene (B3416737) glycol itself is biodegradable, the bromo- and amine- functionalities can have different environmental impacts.[5]

  • Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receiving Receive & Inspect Package storage Store in Designated Location (-20°C Recommended) receiving->storage preparation Prepare in Fume Hood (Equilibrate to Room Temp) storage->preparation Retrieve for Use weighing Weigh Compound preparation->weighing dissolving Dissolve in Solvent weighing->dissolving reaction Perform Reaction dissolving->reaction solid_waste Collect Solid Waste reaction->solid_waste Generate Solid Waste liquid_waste Collect Liquid Waste reaction->liquid_waste Generate Liquid Waste container_disposal Rinse & Dispose Container reaction->container_disposal Empty Container waste_pickup Arrange for EHS Pickup solid_waste->waste_pickup liquid_waste->waste_pickup container_disposal->waste_pickup

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.